Cyclopropyl(3-pyridinyl)methanone
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
cyclopropyl(pyridin-3-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO/c11-9(7-3-4-7)8-2-1-5-10-6-8/h1-2,5-7H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEZHRMMVHKXDSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)C2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20341245 | |
| Record name | Cyclopropyl(3-pyridinyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20341245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24966-13-0 | |
| Record name | Cyclopropyl(3-pyridinyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20341245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Cyclopropyl(3-pyridinyl)methanone
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of Cyclopropyl(3-pyridinyl)methanone, a molecule of significant interest in medicinal chemistry and drug development. The unique combination of the rigid, strained cyclopropyl group and the heteroaromatic pyridine ring imparts valuable physicochemical properties to this compound, making it a key building block in the synthesis of novel therapeutic agents. This document details a robust synthetic protocol via a Grignard reaction, outlines purification strategies, and provides an in-depth analysis of the characterization of the final product using modern analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). This guide is intended for researchers, scientists, and professionals in the field of drug development seeking a thorough understanding of the preparation and analysis of this important chemical entity.
Introduction: The Significance of the Cyclopropyl and Pyridinyl Moieties
The convergence of a cyclopropyl ring and a pyridine nucleus within a single molecular framework, as seen in this compound, presents a compelling scaffold for medicinal chemistry. The cyclopropyl group, a three-membered carbocycle, is prized for its ability to introduce conformational rigidity and improve the metabolic stability of drug candidates. Its strained nature can also lead to enhanced binding affinity with biological targets. The pyridine ring, a bioisostere of a phenyl group, is a common feature in numerous pharmaceuticals due to its ability to engage in hydrogen bonding and other non-covalent interactions, which can significantly influence a molecule's pharmacokinetic and pharmacodynamic profiles.[1] Consequently, this compound serves as a valuable intermediate in the synthesis of a wide array of biologically active compounds.[1]
Synthesis of this compound via Grignard Reaction
The synthesis of this compound is most effectively achieved through the nucleophilic addition of a 3-pyridyl Grignard reagent to cyclopropanecarbonyl chloride. This method is advantageous due to the commercial availability of the starting materials and the generally high yields.
Reaction Mechanism
The synthesis proceeds in two key stages: the formation of the Grignard reagent and the subsequent acylation.
-
Formation of 3-Pyridylmagnesium Bromide: 3-Bromopyridine reacts with magnesium turnings in an anhydrous ethereal solvent, typically tetrahydrofuran (THF), to form 3-pyridylmagnesium bromide. This organometallic compound is a potent nucleophile.
-
Nucleophilic Acyl Substitution: The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of cyclopropanecarbonyl chloride. The initial tetrahedral intermediate collapses, expelling the chloride leaving group to yield the desired ketone, this compound.
Caption: Synthesis of this compound.
Detailed Experimental Protocol
Materials:
-
3-Bromopyridine (99%)
-
Magnesium turnings (99.5%)
-
Iodine (crystal, catalyst)
-
Cyclopropanecarbonyl chloride (98%)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
-
Silica gel (230-400 mesh)
-
Hexanes (HPLC grade)
-
Ethyl acetate (HPLC grade)
Procedure:
-
Preparation of the Grignard Reagent:
-
A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is flame-dried and cooled under a stream of dry nitrogen.
-
Magnesium turnings (1.2 eq.) and a small crystal of iodine are placed in the flask.
-
A solution of 3-bromopyridine (1.0 eq.) in anhydrous THF is added to the dropping funnel.
-
A small portion of the 3-bromopyridine solution is added to the magnesium turnings to initiate the reaction, evidenced by the disappearance of the iodine color and gentle reflux. Gentle warming may be necessary.
-
The remaining 3-bromopyridine solution is added dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, the mixture is stirred at room temperature for 1-2 hours to ensure the complete formation of the Grignard reagent.
-
-
Acylation Reaction:
-
In a separate flame-dried, nitrogen-purged flask, a solution of cyclopropanecarbonyl chloride (1.0 eq.) in anhydrous THF is prepared and cooled to 0 °C in an ice bath.
-
The freshly prepared 3-pyridylmagnesium bromide solution is added dropwise to the cooled solution of cyclopropanecarbonyl chloride with vigorous stirring.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
The reaction is quenched by the slow, dropwise addition of a saturated aqueous ammonium chloride solution at 0 °C.
-
The resulting mixture is extracted three times with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.
-
Characterization of this compound
A battery of analytical techniques is employed to confirm the structure and purity of the synthesized this compound.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₉H₉NO | |
| Molecular Weight | 147.17 g/mol | |
| Appearance | Solid | |
| CAS Number | 24966-13-0 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. The expected ¹H and ¹³C NMR chemical shifts for this compound are detailed below.
Caption: NMR analysis workflow.
¹H NMR (400 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~9.20 | d | 1H | H-2 (Pyridine) |
| ~8.80 | dd | 1H | H-6 (Pyridine) |
| ~8.20 | dt | 1H | H-4 (Pyridine) |
| ~7.45 | dd | 1H | H-5 (Pyridine) |
| ~2.60 | m | 1H | CH (Cyclopropyl) |
| ~1.25 | m | 2H | CH₂ (Cyclopropyl) |
| ~1.05 | m | 2H | CH₂ (Cyclopropyl) |
¹³C NMR (100 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Assignment |
| ~198.0 | C=O (Ketone) |
| ~153.0 | C-6 (Pyridine) |
| ~149.5 | C-2 (Pyridine) |
| ~135.0 | C-4 (Pyridine) |
| ~131.0 | C-3 (Pyridine) |
| ~123.5 | C-5 (Pyridine) |
| ~17.0 | CH (Cyclopropyl) |
| ~11.5 | CH₂ (Cyclopropyl) |
Note: The exact chemical shifts may vary slightly depending on the solvent and concentration.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050 | Medium | C-H stretch (Aromatic) |
| ~3010 | Medium | C-H stretch (Cyclopropyl) |
| ~1685 | Strong | C=O stretch (Aryl ketone) |
| ~1580, 1470, 1420 | Medium-Strong | C=C and C=N stretching (Pyridine ring) |
| ~1020 | Medium | Cyclopropyl ring breathing |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
-
Molecular Ion (M⁺): m/z = 147.07
-
Major Fragmentation Pathways:
-
Loss of the cyclopropyl group ([M-C₃H₅]⁺): m/z = 106
-
Formation of the pyridinyl cation ([C₅H₄N]⁺): m/z = 78
-
Formation of the cyclopropylcarbonyl cation ([C₄H₅O]⁺): m/z = 69
-
High-Performance Liquid Chromatography (HPLC)
HPLC is employed to determine the purity of the synthesized compound. A reverse-phase method is typically suitable for this analysis.
References
physicochemical properties of Cyclopropyl(3-pyridinyl)methanone
An In-depth Technical Guide to the Physicochemical Properties of Cyclopropyl(3-pyridinyl)methanone
Executive Summary
This compound is a heterocyclic ketone of significant interest to the fields of medicinal chemistry and drug discovery. Its molecular architecture, which marries a conformationally rigid, lipophilic cyclopropyl group with a polar, hydrogen-bonding capable pyridine ring, presents a unique profile of physicochemical properties crucial for the design of novel therapeutics.[1] The cyclopropyl moiety is known to enhance metabolic stability and binding affinity, while the pyridine nucleus is a cornerstone of many pharmaceuticals, influencing solubility and target interaction.[1][2][3] This technical guide offers a comprehensive analysis of the core , providing researchers, scientists, and drug development professionals with foundational data, validated experimental protocols for its characterization, and insights into the strategic implications of its molecular attributes.
The Strategic Importance of this compound
Introduction to a Versatile Chemical Scaffold
This compound, registered under CAS Number 24966-13-0, is a solid organic compound with the molecular formula C₉H₉NO.[1][4] It serves as a pivotal building block and a subject of study due to the valuable and distinct properties endowed by its two primary structural motifs. The synergy between the strained, three-membered cyclopropane ring and the aromatic, basic pyridine ring creates a scaffold with tunable electronic and steric properties, making it a valuable precursor for more complex molecules in medicine and agriculture.[1][5] Its potential as a probe for nicotinic acetylcholine receptors (nAChRs) further highlights its importance in neuropharmacology research.[1]
The Constituent Moieties: A Union of Potency and Versatility
The scientific intrigue of this molecule is rooted in the well-established roles of its components in medicinal chemistry.
-
The Cyclopropyl Group: This small, strained ring is a powerful tool in drug design. It introduces conformational rigidity, which can lock a molecule into a bioactive conformation, thereby enhancing binding affinity to biological targets.[1][2] Its lipophilic nature and unique electronic properties can shield adjacent bonds from metabolic degradation, improve membrane permeability, and increase potency.[1][3] The enhanced pi-character of its C-C bonds and the strength of its C-H bonds contribute to this metabolic stability.[3]
-
The Pyridine Ring: As a bio-isostere of a phenyl ring with an embedded nitrogen atom, pyridine is a ubiquitous scaffold in pharmaceuticals. The nitrogen atom can act as a hydrogen bond acceptor, a critical interaction for molecular recognition at receptor sites.[1] Furthermore, its basicity allows for protonation, which can profoundly influence a molecule's aqueous solubility, absorption, and pharmacokinetic profile.[1]
This guide provides a detailed examination of the key physicochemical parameters that arise from this structural combination, offering a blueprint for its application in research and development.
Core Molecular and Physical Properties
Chemical Identity and Structure
A precise understanding of the molecule's structure is the foundation for interpreting its properties.
Caption: 2D Structure of this compound.
Summary of Physicochemical Data
The following table summarizes the key , compiled from various chemical data sources.
| Property | Value | Source(s) |
| CAS Number | 24966-13-0 | [1][4][5][6] |
| Molecular Formula | C₉H₉NO | [1][4][5][6] |
| Molecular Weight | 147.17 g/mol | [1][4] |
| Appearance | Solid | [1][4] |
| Boiling Point | 80-81 °C (at 0.79 Torr) | [7] |
| Density (Predicted) | 1.191 ± 0.06 g/cm³ | [7] |
| pKa (Predicted) | 3.27 ± 0.10 | [1][6][7] |
Lipophilicity and Solubility
Partition Coefficient (logP)
The octanol-water partition coefficient (logP) is a critical measure of a compound's lipophilicity, which heavily influences its absorption, distribution, metabolism, and excretion (ADME) profile. For this compound, the lipophilic cyclopropyl group and the polar pyridinyl ketone moiety create a balanced character. While specific experimental logP data is not widely published, related structures suggest a value in the moderately lipophilic range.
Experimental Protocol: Shake-Flask Method for logP Determination
This is the gold-standard method for experimentally determining the logP value.
Causality: This method directly measures the partitioning of the compound between two immiscible phases, providing a definitive value that reflects its true distribution behavior, which is essential for predicting its movement across biological membranes.
Methodology:
-
Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare n-octanol and phosphate-buffered saline (PBS, pH 7.4) and mutually saturate them by mixing vigorously for 24 hours, followed by separation.
-
Partitioning: Add a small aliquot of the stock solution to a vial containing a known ratio of the pre-saturated n-octanol and PBS (e.g., 1:1 v/v).
-
Equilibration: Cap the vial and shake gently at a constant temperature (e.g., 25°C) for 24 hours to allow for complete equilibration.
-
Phase Separation: Centrifuge the vial to ensure a clean separation of the aqueous and octanol layers.
-
Quantification: Carefully remove an aliquot from each layer. Determine the concentration of the compound in each phase using a validated analytical method, such as HPLC-UV.
-
Calculation: Calculate logP using the formula: logP = log([Concentration in Octanol] / [Concentration in Aqueous]).
Aqueous Solubility
Solubility is a prerequisite for absorption. The polar ketone and the basic pyridine nitrogen, which can be protonated at low pH, contribute to the aqueous solubility of this compound.[1][5] However, the molecule's overall aromaticity and the cyclopropyl group limit its solubility.
Experimental Protocol: Thermodynamic Solubility via Shake-Flask
This protocol determines the equilibrium solubility, a crucial parameter for preclinical development.
Caption: Workflow for determining thermodynamic aqueous solubility.
Ionization Characteristics (pKa)
The Role of the Pyridine Nitrogen
The pKa value dictates the extent of a molecule's ionization at a given pH. For this compound, the lone pair of electrons on the pyridine nitrogen atom makes it a weak base. The predicted pKa of approximately 3.27 indicates that the compound will be predominantly in its neutral form at physiological pH (7.4) but will become increasingly protonated and positively charged in more acidic environments, such as the stomach.[1][6][7] This property is vital, as it governs solubility, receptor binding, and cell permeability.
Experimental Protocol: pKa Determination by Potentiometric Titration
This method provides a precise measurement of the pKa by monitoring pH changes during titration.
Causality: Potentiometric titration is a highly accurate and direct method for determining the pKa of ionizable groups. By measuring the pH as a function of added titrant, one can directly observe the buffering region where the compound is 50% ionized, providing an unambiguous pKa value essential for developing pH-dependent solubility and dissolution models.
Methodology:
-
Sample Preparation: Accurately weigh and dissolve a sample of this compound in an appropriate solvent system (e.g., a water/methanol mixture to ensure solubility).
-
Titration Setup: Place the solution in a temperature-controlled vessel equipped with a calibrated pH electrode and a precision burette.
-
Titration: Titrate the solution with a standardized strong acid (e.g., 0.1 M HCl). Record the pH value after each incremental addition of the acid titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, which can be found from the first derivative of the titration curve.
Thermal and Physical State Analysis
Physical State and Crystalline Form
This compound exists as a solid at room temperature.[1][4] The crystalline form of a compound can significantly impact its physical properties, including melting point and solubility. While specific polymorphism studies are not widely published, such analysis is critical in drug development.[1]
Boiling Point and Thermal Stability
The compound has a reported boiling point of 80-81 °C under reduced pressure (0.79 Torr), indicating it is a relatively non-volatile solid under standard conditions.[7]
Experimental Protocol: Melting Point by Differential Scanning Calorimetry (DSC)
DSC is a powerful technique for determining the melting point and identifying polymorphic transitions.
Causality: DSC measures the heat flow into or out of a sample as a function of temperature, providing a highly sensitive and quantitative measure of thermal events. The onset of the endothermic peak gives a precise melting point, which is a key indicator of purity and identity.
Methodology:
-
Sample Preparation: Accurately weigh a small amount of the solid sample (1-5 mg) into an aluminum DSC pan and hermetically seal it.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program: Heat the sample at a controlled rate (e.g., 10 °C/min) under an inert nitrogen atmosphere.
-
Data Acquisition: Record the differential heat flow as a function of temperature.
-
Analysis: The melting point is determined as the onset temperature of the endothermic melting peak on the resulting thermogram.
Spectroscopic Signature: Elucidating the Molecular Architecture
Spectroscopic analysis provides an unambiguous confirmation of the molecule's identity and structure.
-
Mass Spectrometry (MS): Reveals a molecular ion peak at an m/z of 147, corresponding to the molecular weight of the compound.[1] Key fragmentation patterns observed typically involve the neutral loss of a carbonyl group or cleavage to form stable pyridinyl and cyclopropyl cations.[1]
-
Infrared (IR) Spectroscopy: The IR spectrum is dominated by a strong absorption band around 1685 cm⁻¹, which is characteristic of the C=O stretch of a conjugated ketone.[1] Other significant peaks correspond to aromatic C-H stretching from the pyridine ring and aliphatic C-H stretching from the cyclopropyl group.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum shows characteristic signals for both the pyridine and cyclopropyl protons.[1] The four protons of the pyridine ring would appear in the aromatic region (typically δ 7.0-9.0 ppm). The five protons of the cyclopropyl group would appear in the upfield aliphatic region (typically δ 0.5-2.0 ppm), exhibiting complex splitting patterns due to geminal and vicinal coupling.
-
¹³C NMR: A ¹³C NMR spectrum would show nine distinct carbon signals: five for the aromatic pyridine ring (in the δ 120-150 ppm range), one for the ketone carbonyl (downfield, >190 ppm), and three for the aliphatic cyclopropyl carbons (upfield, <30 ppm).
-
Conclusion: A Synthesis of Properties for Application
The physicochemical profile of this compound—a solid, moderately lipophilic, and weakly basic compound—defines its potential and informs its handling and application. Its balanced properties make it an attractive scaffold for further chemical modification in drug discovery programs. The data and protocols presented in this guide provide the necessary foundation for researchers to confidently utilize this molecule, predict its behavior in biological systems, and design next-generation compounds with optimized therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound DiscoveryCPR 24966-13-0 [sigmaaldrich.com]
- 5. CAS 24966-13-0: cyclopropyl(pyridin-3-yl)methanone [cymitquimica.com]
- 6. Page loading... [guidechem.com]
- 7. Cyclopropyl(3-pyridyl) ketone Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
biological activity of Cyclopropyl(3-pyridinyl)methanone and its derivatives
An In-depth Technical Guide to the Biological Activity of Cyclopropyl(3-pyridinyl)methanone and its Derivatives
Authored by: Gemini, Senior Application Scientist
Foreword: Unlocking the Potential of a Privileged Scaffold
In the landscape of medicinal chemistry, certain molecular architectures consistently reappear in successful therapeutic agents. These "privileged scaffolds" serve as foundational blueprints for the design of novel drugs targeting a wide array of biological systems. The this compound core is a prime example of such a scaffold, merging two components of immense value in drug design: the conformationally rigid, metabolically robust cyclopropyl group and the versatile, electronically tunable pyridine ring.[1]
While the parent molecule, this compound, is primarily utilized as a building block in complex syntheses, its intrinsic biological potential and that of its derivatives remain a fertile ground for discovery.[1] This guide provides an in-depth exploration of this chemical entity, moving from its fundamental chemical properties and synthesis to the diverse biological activities exhibited by its derivatives. We will dissect the mechanisms of action, explore structure-activity relationships, and provide actionable experimental protocols for researchers, scientists, and drug development professionals seeking to harness the therapeutic potential of this promising molecular framework.
Core Molecular Architecture and Physicochemical Profile
This compound (CAS: 24966-13-0) is an organic compound featuring a cyclopropyl ring and a pyridin-3-yl group connected by a ketone linker.[1] This deceptively simple structure is imbued with chemical properties that make it an attractive starting point for library synthesis and lead optimization.
The cyclopropyl group is a highly sought-after substituent in modern drug design. Its three-membered ring introduces significant conformational rigidity, which can pre-organize a molecule into a bioactive conformation, thereby enhancing binding affinity for its biological target.[1] This small, lipophilic moiety can also improve a compound's pharmacokinetic profile by shielding adjacent bonds from enzymatic degradation, increasing metabolic stability and brain permeability.[1][2]
The pyridine ring is a ubiquitous nitrogen-containing heterocycle found in numerous approved drugs. Its aromatic nature and the presence of the nitrogen atom allow for a range of molecular interactions, including hydrogen bonding and π-stacking, and provide a handle for chemical modification to fine-tune a molecule's solubility, polarity, and receptor-binding characteristics.[3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₉H₉NO | [1][4] |
| Molecular Weight | 147.17 g/mol | [1] |
| CAS Number | 24966-13-0 | [1][4] |
| Appearance | Solid | [1] |
| SMILES | O=C(C1=CC=CN=C1)C2CC2 | |
| InChI Key | OEZHRMMVHKXDSX-UHFFFAOYSA-N |
Synthetic Strategies: Building the Core and its Analogs
The construction of the cyclopropyl-ketone-pyridine scaffold can be achieved through several reliable synthetic methodologies. The choice of route often depends on the availability of starting materials and the desired scale of the reaction.
Established Routes to the Parent Compound
Two primary methods have proven effective for the synthesis of this compound:
-
Grignard Reaction: This classic carbon-carbon bond-forming reaction involves the nucleophilic attack of a cyclopropyl Grignard reagent (cyclopropylmagnesium bromide) on 3-cyanopyridine (nicotinonitrile).[1] The resulting intermediate is then hydrolyzed to yield the target ketone.
-
Weinreb-Nahm Ketone Synthesis: This method is often preferred as it reliably prevents over-addition of the organometallic reagent, a common side effect in Grignard reactions with more reactive electrophiles.[1] The synthesis first involves converting a nicotinic acid derivative into the corresponding N-methoxy-N-methylamide (Weinreb amide). This amide is then treated with a cyclopropyl organometallic reagent, such as cyclopropyllithium or cyclopropylmagnesium bromide, to furnish the ketone.[1]
Experimental Protocol: Weinreb-Nahm Synthesis
This protocol describes a robust, two-step procedure for synthesizing this compound.
Step 1: Synthesis of N-methoxy-N-methylnicotinamide (Weinreb Amide)
-
To a stirred solution of nicotinoyl chloride (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add N,O-Dimethylhydroxylamine hydrochloride (1.1 eq) and pyridine (2.5 eq).
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography (Silica gel, Ethyl Acetate/Hexanes gradient) to yield the pure Weinreb amide.
Step 2: Synthesis of this compound
-
Prepare a solution of the N-methoxy-N-methylnicotinamide (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool to -78 °C under an inert atmosphere (e.g., Argon).
-
Slowly add a solution of cyclopropylmagnesium bromide (1.2 eq) in THF via a syringe.
-
Maintain the temperature at -78 °C and stir for 2-3 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature and extract with Ethyl Acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield this compound.
Workflow Diagram: Weinreb-Nahm Synthesis
Caption: Workflow for the Weinreb-Nahm synthesis of the target compound.
Spectrum of Biological Activity and Therapeutic Targets
While the parent compound is underexplored, its derivatives have demonstrated significant activity across several therapeutic domains.[1] The core structure serves as a versatile template for engaging with diverse biological targets.
Monoamine Oxidase (MAO) Inhibition: A Neurological Frontier
Monoamine oxidase (MAO) enzymes are critical regulators of neurotransmitter levels in the brain, and their inhibition is a clinically validated strategy for treating depression and neurodegenerative disorders like Parkinson's disease.[5][6]
-
Mechanism of Action: MAO inhibitors (MAOIs) prevent the breakdown of monoamine neurotransmitters (e.g., serotonin, dopamine, norepinephrine), increasing their availability in the synapse.[] There are two main isozymes: MAO-A and MAO-B. Non-selective or selective inhibition of these enzymes forms the basis of MAOI therapy.[]
-
The Cyclopropyl Connection: The cyclopropylamine scaffold is a well-known feature of potent, irreversible MAOIs, such as tranylcypromine.[] The strained cyclopropyl ring is thought to play a key role in the inactivation mechanism. While this compound is a ketone and not an amine, its structural elements suggest it could serve as a precursor or a novel scaffold for reversible MAOIs. The development of reversible and selective MAO-B inhibitors is a major goal in modern neuropharmacology to improve safety and efficacy.[8]
-
Research Imperative: The potential of this compound and its derivatives as novel, selective MAOIs is a significant, yet underexplored, research avenue.[1] A thorough investigation into its standalone pharmacological profile is warranted.[1]
Diagram: MAO Inhibition and Synaptic Neurotransmitter Levels
Caption: MAOIs block neurotransmitter degradation, increasing synaptic levels.
Anti-infective Properties: Combating Malaria and Tuberculosis
Derivatives of the cyclopropyl methanone scaffold have shown potent activity against critical infectious diseases.
-
Antimalarial Activity: A series of alkylaminoaryl phenyl cyclopropyl methanones demonstrated significant in vitro activity against the Plasmodium falciparum 3D7 strain, with IC₅₀ values as low as 0.035 µg/mL.[9] Further research on related cyclopropyl carboxamides has identified the mitochondrial protein cytochrome b as the specific target.[10][11] This class of compounds exhibits slow-acting asexual stage activity and is also effective against male gametes and exoerythrocytic forms, highlighting its potential to both treat and prevent transmission.[10][11]
-
Antitubercular Activity: Several compounds from the same series of 4-alkylaminoaryl phenyl cyclopropyl methanones also displayed promising in vitro activity against Mycobacterium tuberculosis H37Rv, with MIC values in the range of 3.12-12.5 µg/mL.[9] Molecular docking studies suggest that these molecules may act by inhibiting FAS-II enzymes.[9]
Other Potential Applications
The versatility of the scaffold suggests its utility in other areas:
-
Agrochemicals: The presence of the cyclopropyl-pyridine motif in some modern insecticides indicates that derivatives could be developed as novel crop protection agents.[1]
-
Oncology: The pyridine ring is a cornerstone of many anticancer drugs.[12] The antiproliferative activity of pyridine derivatives is often linked to the presence and position of substituents that can modulate interactions with kinases or other cancer-related targets.[12] Systematic modification of the this compound core could yield new anticancer agents.
Structure-Activity Relationship (SAR) Insights
Systematic modification of the core scaffold has yielded critical insights into the structural requirements for biological activity. The relative orientation of the cyclopropyl and pyridinyl groups is a key determinant of activity.[1]
Table 2: SAR Summary for Antimalarial Cyclopropyl Carboxamide Derivatives (Data synthesized from related studies to illustrate SAR principles)
| Compound Modification | Target/Assay | Activity (EC₅₀) | Key Insight | Source(s) |
| Cyclopropyl (Parent) | P. falciparum | 0.11 µM | The cyclopropyl group is optimal for activity. | [10] |
| Cyclobutyl | P. falciparum | 0.48 µM | Expanding the ring to cyclobutyl results in a 4-fold loss in activity. | [10] |
| Cyclopentyl | P. falciparum | 1.2 µM | A cyclopentyl ring leads to a 12-fold loss in activity. | [10] |
| N-Methylation of Amide | P. falciparum | >10 µM | The N-H bond of the carboxamide is crucial for activity. | [10] |
| Pendant Ring: 2,4,6-trimethyl | P. falciparum | 0.08 µM | Lipophilic, bulky groups on the pendant aryl ring are well-tolerated and can enhance potency. | [10] |
| Pendant Ring: 2,4,6-trimethoxy | P. falciparum | 2.5 µM | Polar substitutions on the pendant aryl ring are detrimental to activity. | [10] |
| Pendant Ring: 3-pyridyl | P. falciparum | >10 µM | Introduction of an endocyclic nitrogen (increasing polarity) is not tolerated. | [10] |
These findings underscore a common theme: the cyclopropyl moiety is often optimal for potency, and the overall lipophilicity of the molecule plays a critical role in anti-infective activity.[10]
Key Experimental Protocols
Protocol: In Vitro Monoamine Oxidase (MAO) Inhibition Assay
This fluorometric assay provides a high-throughput method to screen for MAO-A and MAO-B inhibitory activity.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
MAO substrate (e.g., Amplex® Red reagent)
-
Horseradish peroxidase (HRP)
-
Positive controls (e.g., Clorgyline for MAO-A, Pargyline for MAO-B)
-
Test compounds (dissolved in DMSO)
-
Assay buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
96-well black microplates
-
Fluorescence microplate reader (Ex/Em ≈ 545/590 nm)
Procedure:
-
Prepare serial dilutions of the test compounds and positive controls in assay buffer. The final DMSO concentration should be kept below 1%.
-
In a 96-well plate, add 50 µL of assay buffer to all wells.
-
Add 25 µL of the test compound dilutions or controls to the respective wells. Add 25 µL of buffer with DMSO for the "no inhibitor" control.
-
Add 25 µL of either MAO-A or MAO-B enzyme solution to all wells and incubate for 15 minutes at 37 °C. This pre-incubation allows the inhibitor to bind to the enzyme.
-
Prepare the substrate solution containing Amplex® Red and HRP in assay buffer.
-
Initiate the reaction by adding 25 µL of the substrate solution to all wells.
-
Immediately place the plate in a fluorescence reader set to kinetic mode, recording fluorescence intensity every 1-2 minutes for 30-60 minutes at 37 °C.
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.
-
Determine the percent inhibition for each compound concentration relative to the "no inhibitor" control.
-
Plot percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.
Future Directions and Unanswered Questions
The journey of this compound and its derivatives from a chemical curiosity to a validated therapeutic scaffold is still in its early stages. Several key research gaps need to be addressed:
-
Baseline Pharmacological Profile: A comprehensive evaluation of the parent molecule's intrinsic biological activity is critically needed.[1] Does it possess standalone MAO inhibitory, anti-infective, or other activities?
-
Systematic SAR Elucidation: A systematic medicinal chemistry campaign involving modifications at both the cyclopropyl and pyridinyl moieties is essential to unlock derivatives with superior potency, selectivity, and drug-like properties.[1]
-
Exploring New Therapeutic Areas: The scaffold's potential in oncology, inflammation, and other areas where pyridine and cyclopropyl groups are known to be beneficial should be investigated. Computational studies have suggested potential activity at nicotinic acetylcholine receptors, which warrants experimental validation.[1]
-
Advanced Synthesis: The development of more efficient and sustainable synthetic routes, perhaps utilizing flow chemistry or biocatalysis, would accelerate the exploration of this chemical space.[1]
Conclusion
This compound represents a privileged scaffold with immense, largely untapped potential. The unique combination of the rigid, stabilizing cyclopropyl group and the versatile pyridine ring has already given rise to derivatives with potent anti-infective activities and strong theoretical potential as modulators of the central nervous system. For the medicinal chemist and drug discovery scientist, this core structure is not merely a building block but a gateway to novel therapeutic agents. The foundational work has been laid; the path forward lies in systematic exploration, rigorous biological evaluation, and innovative chemical design.
References
- 1. benchchem.com [benchchem.com]
- 2. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CAS 24966-13-0: cyclopropyl(pyridin-3-yl)methanone [cymitquimica.com]
- 4. appchemical.com [appchemical.com]
- 5. MAO Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Monoamine Oxidase Inhibitors: Clinical Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis and bio-evaluation of alkylaminoaryl phenyl cyclopropyl methanones as antitubercular and antimalarial agents [pubmed.ncbi.nlm.nih.gov]
- 10. Exploration and characterization of the antimalarial activity of cyclopropyl carboxamides that target the mitochondrial protein, cytochrome b - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Exploration and characterization of the antimalarial activity of cyclopropyl carboxamides that target the mitochondrial protein, cytochrome b - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Potential Therapeutic Applications of Cyclopropyl(3-pyridinyl)methanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclopropyl(3-pyridinyl)methanone, a chemical entity featuring the unique juxtaposition of a cyclopropyl group and a pyridine ring, stands as a molecule of significant interest in the landscape of medicinal chemistry and drug discovery. While its intrinsic biological activity remains an area of active exploration, its structural motifs are well-established pharmacophores that impart desirable properties to therapeutic agents. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, established synthetic routes, and a detailed exploration of its potential therapeutic applications. By examining the roles of the cyclopropyl and pyridinyl moieties in existing pharmaceuticals, this guide aims to illuminate promising avenues for future research and development of novel therapeutics derived from this versatile scaffold.
Introduction: The Chemical Identity of this compound
This compound is a solid organic compound with the chemical formula C₉H₉NO and a molecular weight of 147.17 g/mol .[1] It is identified by the CAS Number 24966-13-0.[1][2][3] The molecule's architecture is characterized by a cyclopropyl ring and a pyridin-3-yl group linked by a ketone functional group.[1] This unique combination of a strained three-membered ring and a nitrogen-containing aromatic heterocycle makes it a valuable building block in organic synthesis for the construction of more complex, biologically active molecules.[1][4]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₉H₉NO | [1][3][4] |
| Molecular Weight | 147.17 g/mol | [1][2] |
| CAS Number | 24966-13-0 | [1][2][3] |
| Appearance | Solid | [1][2] |
| pKa (predicted) | 3.27 ± 0.10 | [1] |
Spectroscopic Profile
The molecular structure of this compound has been elucidated through various spectroscopic techniques. In ¹H NMR spectroscopy, the protons of the pyridine and cyclopropane rings exhibit characteristic chemical shifts. The infrared spectrum shows a strong absorption band for the carbonyl group around 1685 cm⁻¹, which is typical for a conjugated ketone. Mass spectrometry confirms the molecular weight with a molecular ion peak at m/z 147.[1]
Synthesis of this compound
The synthesis of this compound can be achieved through established methods of ketone synthesis. A common and effective approach involves the use of a Grignard reaction.
Grignard Reaction with a Nitrile
This method utilizes the nucleophilic character of a Grignard reagent to form a new carbon-carbon bond with a nitrile. Specifically, cyclopropylmagnesium bromide is reacted with 3-cyanopyridine (nicotinonitrile).[1] The reaction proceeds through an intermediate which, upon hydrolysis, yields the desired ketone.
Experimental Protocol: Grignard Synthesis of this compound
-
Preparation of Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, magnesium turnings are suspended in anhydrous diethyl ether. A solution of bromocyclopropane in anhydrous diethyl ether is added dropwise to initiate the formation of cyclopropylmagnesium bromide.
-
Reaction with Nitrile: A solution of 3-cyanopyridine in anhydrous diethyl ether is added dropwise to the freshly prepared Grignard reagent at 0°C. The reaction mixture is then allowed to warm to room temperature and stirred for several hours.
-
Hydrolysis: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford this compound.
References
Cyclopropyl(3-pyridinyl)methanone: A Versatile Scaffold for Advanced Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of a Unique Chemical Architecture
In the landscape of modern medicinal chemistry and organic synthesis, the selection of appropriate building blocks is a critical determinant of successful drug discovery and development campaigns. Cyclopropyl(3-pyridinyl)methanone (CAS No. 24966-13-0) has emerged as a molecule of significant strategic importance, offering a unique convergence of desirable structural and electronic properties.[1] This guide provides a comprehensive overview of its synthesis, properties, and, most importantly, its application as a versatile scaffold in the construction of complex, biologically active molecules.
The power of this building block lies in the synergistic combination of its two core motifs: the cyclopropyl ring and the 3-pyridinyl group. The cyclopropyl moiety, a strained three-membered carbocycle, is not merely a passive structural element. Its inclusion in a molecule introduces conformational rigidity, which can pre-organize the molecule for optimal binding to a biological target, thus enhancing potency.[2] Furthermore, the high s-character of its C-C bonds imparts unique electronic properties and can serve as a bioisostere for other groups, while also improving metabolic stability by shielding adjacent bonds from enzymatic degradation.[3]
Complementing the cyclopropyl group is the pyridine ring, a fundamental heteroaromatic system prevalent in a vast number of pharmaceuticals. The nitrogen atom in the 3-position of the pyridine ring acts as a hydrogen bond acceptor and introduces a dipole moment, which can facilitate crucial interactions with biological targets and improve the pharmacokinetic profile of a molecule. The combination of these two moieties in this compound creates a highly adaptable platform for generating diverse libraries of compounds with potential applications in pharmaceuticals and agrochemicals.[1]
Physicochemical and Spectroscopic Profile
A thorough understanding of the physical and chemical properties of a building block is essential for its effective utilization in synthesis. This compound is a solid organic compound at room temperature.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 24966-13-0 | [1][4] |
| Molecular Formula | C₉H₉NO | [1][4] |
| Molecular Weight | 147.17 g/mol | [1] |
| Appearance | Solid | [1] |
| Predicted pKa | 3.27 ± 0.10 | [5] |
| SMILES | C1CC1C(=O)C2=CC=CN=C2 | [4] |
| InChI | InChI=1S/C9H9NO/c11-9(7-3-4-7)8-2-1-5-10-6-8/h1-2,5-7H,3-4H2 | [1] |
Spectroscopic analysis provides further insight into its molecular structure. In ¹H NMR spectroscopy, the protons of both the pyridine and cyclopropane rings exhibit characteristic chemical shifts. A key feature in its infrared (IR) spectrum is a strong absorption band around 1685 cm⁻¹, which is typical for a conjugated ketone. Mass spectrometry confirms the molecular weight with a molecular ion peak at m/z 147.
Synthesis of the Core Building Block
The preparation of this compound is readily achievable through established synthetic methodologies. A common and efficient approach involves the nucleophilic addition of a Grignard reagent to a nitrile, a cornerstone reaction in carbon-carbon bond formation.
Specifically, the synthesis is typically accomplished by reacting cyclopropylmagnesium bromide with 3-cyanopyridine (nicotinonitrile). The cyclopropyl Grignard reagent, a potent nucleophile, attacks the electrophilic carbon of the nitrile group. The resulting intermediate is then hydrolyzed to yield the target ketone. This method is reliable and scalable, making the building block accessible for research and development.
Caption: Synthesis of this compound via Grignard Reaction.
Chemical Reactivity and Synthetic Applications
The synthetic utility of this compound stems from the reactivity of its constituent parts: the ketone carbonyl group, the strained cyclopropane ring, and the pyridine nucleus. The ketone provides a handle for a wide array of classical carbonyl chemistry, including reductions, reductive aminations, and additions of organometallic reagents. However, its most powerful applications arise from reactions that engage the cyclopropyl ring or use the ketone as a precursor for more complex heterocyclic systems.
Application Highlight: Synthesis of Pyrazole Derivatives
A significant application of this building block is in the synthesis of substituted pyrazoles, a class of heterocyclic compounds with a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, and anticancer properties.[6][7][8][9] The synthesis typically proceeds through a Claisen-Schmidt condensation to form an α,β-unsaturated ketone (a chalcone intermediate), which is then cyclized with a hydrazine derivative.
Caption: General workflow for the synthesis of pyrazole derivatives.
Experimental Protocol: A Representative Synthesis of a Pyrazole Derivative
The following protocol outlines a generalized, two-step procedure for the synthesis of a 3-cyclopropyl-5-aryl-4-(pyridin-3-yl)-1H-pyrazole derivative, starting from this compound. This protocol is based on established methodologies for Claisen-Schmidt condensation followed by pyrazole formation.[9]
Step 1: Synthesis of (E)-1-cyclopropyl-3-aryl-2-(pyridin-3-yl)prop-2-en-1-one (Chalcone Intermediate)
-
Setup: To a round-bottom flask equipped with a magnetic stirrer, add this compound (1.0 eq) and a substituted aryl aldehyde (1.0 eq) in ethanol.
-
Reaction Initiation: Cool the solution to 0-5 °C in an ice bath. Add an aqueous solution of sodium hydroxide (e.g., 10-20%) dropwise while maintaining the temperature.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The formation of a precipitate often indicates product formation.
-
Work-up and Isolation: Once the reaction is complete, pour the mixture into ice-cold water. Acidify with dilute HCl to neutralize the excess base. The precipitated solid is collected by filtration, washed with cold water, and dried.
-
Purification: The crude chalcone can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure α,β-unsaturated ketone.
Step 2: Synthesis of the Pyrazole Derivative
-
Setup: In a round-bottom flask fitted with a reflux condenser, dissolve the chalcone intermediate from Step 1 (1.0 eq) in a suitable solvent such as glacial acetic acid or ethanol.
-
Cyclization: Add hydrazine hydrate (or a substituted hydrazine) (1.1-1.2 eq) to the solution.
-
Reaction: Heat the mixture to reflux and maintain for several hours. Monitor the reaction by TLC until the starting chalcone is consumed.
-
Work-up and Isolation: After cooling to room temperature, pour the reaction mixture into ice water. The resulting precipitate is collected by filtration, washed thoroughly with water to remove any acid, and dried.
-
Purification: The crude pyrazole can be purified by column chromatography or recrystallization to afford the final product.
Application in the Development of Nicotinic Acetylcholine Receptor (nAChR) Ligands
The cyclopropyl-pyridinyl scaffold is a key pharmacophore in the design of ligands for nicotinic acetylcholine receptors (nAChRs). These receptors are implicated in a variety of neurological processes and are important targets for conditions such as nicotine addiction, Alzheimer's disease, and pain.[10][11][12] The unique stereoelectronic properties of the cyclopropyl group, combined with the hydrogen bonding capabilities of the pyridine ring, allow for high-affinity and selective binding to nAChR subtypes.[10][13] this compound serves as a valuable starting material for the synthesis of more complex analogs, such as epibatidine derivatives, where the methanone group can be elaborated into more complex side chains to modulate receptor affinity and selectivity.[11][13]
Conclusion: A Building Block of Enduring Potential
This compound is more than just a simple ketone; it is a strategically designed building block that offers a wealth of opportunities for synthetic innovation. Its unique structural and electronic features, derived from the fusion of a strained cyclopropyl ring and an aromatic pyridine nucleus, make it an invaluable tool for medicinal chemists and drug development professionals. From the synthesis of pharmacologically significant pyrazole derivatives to the development of selective nAChR ligands, this compound provides a robust platform for accessing novel chemical space. As the demand for more potent, selective, and metabolically stable therapeutic agents continues to grow, the strategic application of versatile building blocks like this compound will undoubtedly play a pivotal role in shaping the future of drug discovery.
References
- 1. CAS 24966-13-0: cyclopropyl(pyridin-3-yl)methanone [cymitquimica.com]
- 2. A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly and Diversification of Cyclopropyl Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. appchemical.com [appchemical.com]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. chim.it [chim.it]
- 9. Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis, nicotinic acetylcholine receptor binding, and antinociceptive properties of 2-exo-2-(2'-substituted-3'-phenyl-5'-pyridinyl)-7-azabicyclo[2.2.1]heptanes. Novel nicotinic antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis, nicotinic acetylcholine receptor binding, in vitro and in vivo pharmacology properties of 3'-(substituted pyridinyl)-deschloroepibatidine analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis, Nicotinic Acetylcholine Receptor Binding, and Antinociceptive Properties of 2′-Fluoro-3′-(substituted pyridinyl)-7-deschloroepibatidine Analogues - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Reactivity of the Cyclopropyl Group: Principles and Applications in Modern Drug Discovery
Introduction: The Unique Character of a Strained Ring
The cyclopropyl group, a three-membered carbocycle, stands as a cornerstone in modern medicinal chemistry and organic synthesis. Its prevalence is remarkable, with 18 new chemical entities containing this motif approved by the FDA in a single decade.[1] This popularity stems from its unique structural and electronic properties, which are a direct consequence of significant ring strain (approximately 27.5 kcal/mol).[2][3] The internal C-C bonds, compressed into 60° angles, possess enhanced p-character, making them shorter (1.51 Å) and weaker than typical alkane C-C bonds.[4][5] This feature imparts a fascinating duality to the cyclopropyl ring, allowing it to behave like an alkene in some reactions while retaining saturated character in others.[3]
This guide provides an in-depth exploration of the reactivity of the cyclopropyl group, focusing on the mechanistic principles that govern its transformations. We will delve into the conditions that lead to ring-opening, a reaction driven by the release of inherent strain energy, and those that allow for the functionalization of the intact ring. For drug development professionals, understanding this reactivity is paramount. The cyclopropyl group is strategically employed to enhance metabolic stability, increase potency by enforcing bioactive conformations, reduce off-target effects, and serve as a bioisostere for moieties like alkenes or gem-dimethyl groups.[2][4][6][7] This guide will provide the foundational knowledge required to harness the full potential of this versatile functional group.
Chapter 1: The Electronic Structure and Resulting Reactivity
The reactivity of cyclopropane is best understood through the lens of the Walsh molecular orbital model. This model describes the C-C bonding orbitals as having significant p-character, lying outside the internuclear axes, which explains the ring's ability to conjugate with adjacent p-systems, such as double bonds or aromatic rings.[3] Consequently, the external C-H bonds have more s-character, making them shorter, stronger, and more polarized than those in typical alkanes.[2] This electronic arrangement leads to two primary modes of reactivity:
-
Ring-Opening Reactions: Driven by the release of ~27.5 kcal/mol of strain energy, these reactions are the most characteristic transformations of cyclopropanes. They can be initiated by electrophiles, transition metals, heat, or light.
-
Reactions Preserving the Ring: Under carefully controlled conditions, the cyclopropyl ring can be treated as a stable substituent, allowing for reactions on the ring itself or on attached functional groups.
The choice between these pathways is dictated by the reaction conditions and the substitution pattern on the cyclopropane ring. For instance, the presence of donor-acceptor substituents greatly facilitates nucleophilic ring-opening by polarizing the C-C bonds.[8][9]
Chapter 2: Ring-Opening Reactions: Unleashing the Strain
The cleavage of a C-C bond in the cyclopropane ring is a thermodynamically favorable process that can be initiated through various mechanisms.
Acid-Catalyzed Ring Opening
The reaction of cyclopropanes with Brønsted or Lewis acids is a classic example of electrophilic ring-opening. The mechanism typically involves the protonation or coordination of a substituent, leading to the formation of a carbocationic intermediate.[10][11] The ring then opens to generate a more stable carbocation, which is subsequently trapped by a nucleophile.
For donor-acceptor (D-A) cyclopropanes, which are particularly relevant in synthesis, Brønsted acid catalysis in polar, non-coordinating solvents like hexafluoroisopropanol (HFIP) has proven highly effective.[8][9] The acid protonates the acceptor group, increasing the polarization of the cyclopropane C-C bonds and activating the benzylic carbon for nucleophilic attack in an SN2-like manner.[8]
References
- 1. scientificupdate.com [scientificupdate.com]
- 2. Put a ring on it: application of small aliphatic rings in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. static1.squarespace.com [static1.squarespace.com]
- 4. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. nbinno.com [nbinno.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. scispace.com [scispace.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. echemi.com [echemi.com]
An In-Depth Technical Guide to Preliminary In-Vitro Studies of Cyclopropyl(3-pyridinyl)methanone
Audience: Researchers, scientists, and drug development professionals.
Abstract
This technical guide outlines a comprehensive, structured approach for the initial in-vitro evaluation of Cyclopropyl(3-pyridinyl)methanone, a novel synthetic compound. Recognizing the therapeutic potential suggested by its pyridine and cyclopropyl moieties, this document provides a robust framework for early-stage drug discovery professionals. The guide details a logical sequence of assays, from fundamental physicochemical characterization to preliminary pharmacodynamic and cytotoxicity assessments. The overarching goal is to efficiently profile the compound's biological activity and establish a foundation for further development.
Introduction: The Scientific Rationale
This compound is a chemical entity featuring two moieties of significant interest in medicinal chemistry: a pyridine ring and a cyclopropyl group. The pyridine scaffold is a cornerstone in drug design, present in numerous FDA-approved drugs, and is known to enhance biochemical potency and metabolic stability.[1][2][3] The cyclopropyl group, a three-membered ring, introduces conformational rigidity, which can improve binding affinity to biological targets and enhance metabolic stability.[4]
While this compound is utilized in the synthesis of other active molecules, its intrinsic biological activity remains largely uncharted.[4] This guide, therefore, presents a systematic workflow to de-risk early development and uncover the therapeutic potential of this compound.
Foundational Analysis: Physicochemical and ADME Profiling
Before delving into biological activity, a baseline understanding of the compound's drug-like properties is paramount. These initial assays predict the compound's behavior in vivo and are crucial for interpreting subsequent biological data.
2.1. Aqueous Solubility
Causality: Poor solubility can lead to erroneous results in in-vitro assays and often translates to poor bioavailability.
Experimental Protocol: Turbidimetric Solubility Assay
-
Stock Solution: Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).
-
Serial Dilutions: Create a concentration gradient by performing serial dilutions of the stock solution in DMSO.
-
Assay Plate Preparation: Dispense the DMSO-diluted compound into a 96-well plate.
-
Buffer Addition: Add an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to each well.
-
Incubation and Analysis: Incubate the plate and subsequently measure absorbance at a specific wavelength (e.g., 650 nm) to detect precipitation. The highest concentration remaining clear is the determined solubility.
2.2. Metabolic Stability
Causality: A compound's susceptibility to metabolism, primarily by hepatic enzymes, is a key determinant of its half-life and dosing regimen.
Experimental Protocol: Liver Microsomal Stability Assay
-
Reaction Mixture: Combine the test compound with liver microsomes (human or other species) in a suitable buffer.
-
Initiation: Start the reaction by adding a nicotinamide adenine dinucleotide phosphate (NADPH) regenerating system.
-
Time-Course Sampling: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a cold organic solvent.
-
Quantification: Analyze the samples using liquid chromatography-mass spectrometry (LC-MS) to determine the concentration of the parent compound at each time point.
-
Data Analysis: Calculate the compound's half-life (t½) by plotting the natural logarithm of the percent remaining compound against time.
Table 1: Key Physicochemical and ADME Parameters
| Parameter | Experimental Method | Endpoint |
| Aqueous Solubility | Turbidimetric Assay | Highest soluble concentration (µM) |
| Metabolic Stability | Liver Microsomal Assay | In-vitro half-life (t½, minutes) |
| Plasma Protein Binding | Rapid Equilibrium Dialysis | Percentage of compound bound to plasma proteins |
Unveiling Biological Activity: Pharmacodynamic Screening
The pyridine and cyclopropyl motifs suggest a range of potential biological targets. A tiered screening approach, starting broad and progressively focusing, is recommended.
3.1. Initial Target Class Screening
Causality: Broad-based screening against diverse target classes (e.g., GPCRs, kinases, ion channels) can efficiently identify primary biological interactions and potential off-target effects.
Experimental Protocol: Competitive Binding Assays
-
Target Preparation: Utilize cell membranes or purified proteins expressing the target of interest.
-
Reaction Setup: Incubate the target with a known radiolabeled or fluorescent ligand in the presence of varying concentrations of this compound.
-
Separation: Separate the bound from the unbound ligand via filtration or other methods.
-
Detection: Quantify the amount of bound ligand using a suitable detection method (e.g., scintillation counting, fluorescence polarization).
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the known ligand (IC₅₀).
3.2. Cellular Assays: Confirming Activity in a Biological Context
Causality: Cell-based assays are crucial for confirming that the compound can permeate cell membranes and exert its effect in a more physiologically relevant environment.[5]
Workflow: Cell-Based Functional Assay
References
- 1. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 4. This compound | 24966-13-0 | Benchchem [benchchem.com]
- 5. criver.com [criver.com]
A Technical Guide to Sourcing and Quality Control of Cyclopropyl(3-pyridinyl)methanone for Drug Discovery Professionals
Introduction: The Strategic Value of Cyclopropyl(3-pyridinyl)methanone in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the pursuit of novel molecular architectures with enhanced pharmacological properties is paramount. This compound, a seemingly simple molecule, embodies a strategic convergence of two highly valued structural motifs: the cyclopropyl group and the pyridine ring. This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on sourcing this key building block and establishing robust purity standards to ensure the integrity and reproducibility of their research.
The inclusion of a cyclopropyl group is a well-established tactic in drug design to enhance metabolic stability, improve potency, and reduce off-target effects.[1][2] Its strained three-membered ring introduces conformational rigidity, which can facilitate optimal binding to biological targets.[2][3] Furthermore, the high C-H bond dissociation energy of the cyclopropyl ring often renders it less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[4]
The pyridine ring is a ubiquitous heterocycle in a vast number of FDA-approved drugs.[5][6] Its nitrogen atom can act as a hydrogen bond acceptor and participate in crucial interactions with biological targets.[7] The pyridine scaffold can also influence a molecule's physicochemical properties, such as solubility and bioavailability, and can be strategically modified to fine-tune its pharmacological profile.[7][8] The combination of these two moieties in this compound makes it a valuable starting material for the synthesis of a wide range of potential therapeutic agents.
This guide will navigate the complexities of supplier selection, delve into the critical aspects of purity assessment, and provide actionable protocols to empower researchers to confidently source and utilize high-quality this compound in their drug discovery endeavors.
Navigating the Supplier Landscape: A Comparative Analysis
The quality of your starting materials directly impacts the validity and success of your research. When sourcing this compound (CAS No. 24966-13-0), it is crucial to partner with a reputable supplier. The following table provides a comparative overview of several suppliers. It is important to note that for many research chemicals, including this one, suppliers may not perform extensive analytical testing, placing the onus of quality verification on the end-user. For instance, Sigma-Aldrich explicitly states for some of its products that the "Buyer assumes responsibility to confirm product identity and/or purity."
| Supplier | Stated Purity | Available Quantities | Noteworthy Information |
| Parchem | Not explicitly stated on the primary page. | Inquire for details. | A supplier of a wide range of specialty chemicals. |
| Fisher Scientific (distributing Accela Chembio Inc) | ≥97% | 5g | Provides a shelf life of 1260 days and notes that the product is light-sensitive. |
| Sigma-Aldrich (AldrichCPR) | Not specified; sold "as-is". | Inquire for details. | Product of ChemBridge Corp. Explicitly states they do not collect analytical data and the buyer is responsible for purity confirmation. |
| Benchchem | Not explicitly stated. | Inquire for details. | Provides some spectroscopic data (¹H NMR, IR, Mass spectrometry) on their product page. |
| CymitQuimica | 99.78% (for one listed product) | 1g and other quantities. | Lists multiple products with varying stated purities and forms (solid, colorless liquid). |
| BLD Pharm | Not explicitly stated. | Inquire for details. | Provides basic product information and safety data. |
Expert Insight: The variability in stated purity and the disclaimers from some suppliers underscore the necessity for independent quality control. A higher price point does not always correlate with higher purity. Therefore, a robust internal or third-party analytical validation is a critical step upon receiving any new batch of this chemical.
Establishing Purity Standards: A Multi-faceted Approach
In the absence of a specific pharmacopeial monograph for this compound, a combination of analytical techniques should be employed to establish its purity profile. The following methods are industry standards for the characterization and purity determination of small molecule active pharmaceutical ingredients (APIs) and key intermediates.[9][10]
High-Performance Liquid Chromatography (HPLC) for Quantitative Purity Assessment
HPLC is the workhorse for purity analysis in the pharmaceutical industry, offering high resolution and quantitative accuracy.[11][12] A well-developed HPLC method can separate the main compound from its impurities, allowing for precise quantification of purity.
Experimental Protocol: A General-Purpose HPLC Purity Method
This protocol provides a starting point for the analysis of this compound. Method optimization will likely be required.
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Data acquisition and processing software
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or other suitable modifier)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of this compound.
-
Dissolve in a suitable solvent (e.g., a mixture of Mobile Phase A and B) to a final concentration of 0.5 mg/mL.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
UV Detection: 254 nm (or a wavelength of maximum absorbance for the compound)
-
Gradient Elution:
Time (min) % Mobile Phase A % Mobile Phase B 0 95 5 20 5 95 25 5 95 25.1 95 5 | 30 | 95 | 5 |
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity by the area percentage method:
-
Purity (%) = (Area of the main peak / Total area of all peaks) x 100
-
-
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Confirmation of Identity
GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile organic compounds.[13][14] It provides both chromatographic separation and mass spectral data, which can confirm the molecular weight of the main component and help in the structural elucidation of any impurities.
Causality Behind Experimental Choices: GC-MS is particularly useful for detecting residual solvents from the synthesis process, which are common impurities in chemical reagents. The mass spectrometer provides a "fingerprint" of each compound, allowing for confident identification by comparing the fragmentation pattern to a spectral library.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity Estimation
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules and can also be used for quantitative analysis (qNMR).[15][16][17] ¹H NMR can provide a detailed picture of the molecular structure and can be used to detect and quantify impurities that have distinct proton signals from the main compound.
Trustworthiness of the Protocol: By employing these three orthogonal analytical techniques (HPLC, GC-MS, and NMR), a self-validating system is created. Each method provides a different and complementary piece of information about the purity and identity of the compound, leading to a high degree of confidence in the final assessment.
Workflow for Supplier Qualification and Incoming Quality Control
A systematic approach to qualifying suppliers and testing incoming materials is essential for maintaining high standards in research and development. The following diagram illustrates a robust workflow.
References
- 1. scientificupdate.com [scientificupdate.com]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. hyphadiscovery.com [hyphadiscovery.com]
- 5. researchgate.net [researchgate.net]
- 6. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 9. pacificbiolabs.com [pacificbiolabs.com]
- 10. Small Molecule Drug Characterization and Purity Analysis | Agilent [agilent.com]
- 11. pharmasalmanac.com [pharmasalmanac.com]
- 12. moravek.com [moravek.com]
- 13. Purity of a solvent: Determination of organic compounds by GC-MS and GC-FID - analysis - Analytice [analytice.com]
- 14. oshadhi.co.uk [oshadhi.co.uk]
- 15. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 16. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 17. spectroscopyeurope.com [spectroscopyeurope.com]
Methodological & Application
Application Note: A Detailed Protocol for the Synthesis of Cyclopropyl(3-pyridinyl)methanone
Abstract: This document provides a comprehensive, step-by-step protocol for the synthesis of Cyclopropyl(3-pyridinyl)methanone, a valuable building block in medicinal chemistry and drug discovery. The primary synthetic route detailed herein is the Grignard reaction between cyclopropylmagnesium bromide and 3-cyanopyridine. This application note delves into the mechanistic underpinnings of the reaction, offers practical insights for optimization and troubleshooting, and outlines rigorous safety procedures. It is intended for researchers, scientists, and professionals in drug development who require a reliable and well-vetted synthetic method.
Introduction and Scientific Context
This compound (CAS No. 24966-13-0) is a ketone derivative featuring a cyclopropyl ring and a pyridine-3-yl moiety.[1] This unique structural combination makes it a significant intermediate in the synthesis of novel therapeutic agents.[2]
-
The Cyclopropyl Moiety: The cyclopropyl group is a highly sought-after substituent in drug design. Its strained three-membered ring imparts conformational rigidity, which can enhance binding affinity to biological targets.[1][3] Furthermore, this small, lipophilic group can improve a molecule's metabolic stability by shielding adjacent bonds from enzymatic degradation and can positively influence its pharmacokinetic profile, such as increasing brain permeability.[1][3][4]
-
The Pyridine Ring: The pyridine ring is a common heterocyclic scaffold found in numerous pharmaceuticals. It can participate in hydrogen bonding and other non-covalent interactions, which are crucial for molecular recognition at the active sites of enzymes and receptors.[1]
The convergence of these two motifs in this compound provides a versatile platform for developing novel ligands, particularly for targets like nicotinic acetylcholine receptors (nAChRs), and for creating new agrochemicals.[1] This document outlines a robust and reproducible synthesis to access this key intermediate.
Synthetic Strategy: The Grignard Reaction
The chosen synthetic route is the nucleophilic addition of a Grignard reagent to a nitrile. Specifically, cyclopropylmagnesium bromide acts as the nucleophile, attacking the electrophilic carbon of the nitrile group in 3-cyanopyridine.[1] This method is widely used for carbon-carbon bond formation and is well-suited for this transformation.
Reaction Scheme: Cyclopropyl Bromide + Mg --(THF)--> Cyclopropylmagnesium Bromide Cyclopropylmagnesium Bromide + 3-Cyanopyridine --(1. THF, 2. H3O+)--> this compound
dot graph "Synthetic_Workflow" { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
subgraph "cluster_0" { label = "Part 1: Grignard Reagent Formation"; bgcolor="#F1F3F4"; "Cyclopropyl_Bromide" [label="Cyclopropyl Bromide"]; "Mg_Turnings" [label="Magnesium Turnings"]; "Anhydrous_THF" [label="Anhydrous THF"]; "Grignard_Reagent" [label="Cyclopropylmagnesium Bromide", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Cyclopropyl_Bromide", "Mg_Turnings", "Anhydrous_THF" -> "Grignard_Reagent" [label="Initiation (Iodine crystal)"]; }
subgraph "cluster_1" { label = "Part 2: Nucleophilic Addition & Hydrolysis"; bgcolor="#F1F3F4"; "3_Cyanopyridine" [label="3-Cyanopyridine in THF"]; "Imine_Intermediate" [label="Intermediate Imine Salt"]; "Aqueous_HCl" [label="Aqueous HCl"]; "Crude_Product" [label="Crude Product"]; "3_Cyanopyridine" -> "Imine_Intermediate" [label="Addition"]; "Imine_Intermediate" -> "Crude_Product" [label="Hydrolysis"]; "Aqueous_HCl" -> "Imine_Intermediate"; }
subgraph "cluster_2" { label = "Part 3: Work-up & Purification"; bgcolor="#F1F3F4"; "Extraction" [label="Liquid-Liquid Extraction (EtOAc/H2O)"]; "Drying" [label="Drying (Na2SO4)"]; "Purification" [label="Column Chromatography"]; "Final_Product" [label="Pure this compound", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Extraction" -> "Drying" -> "Purification" -> "Final_Product"; }
"Grignard_Reagent" -> "Imine_Intermediate" [lhead="cluster_1", label="Reaction with Nitrile"]; "Crude_Product" -> "Extraction" [lhead="cluster_2"]; } enddot Caption: Workflow for the synthesis of this compound.
Detailed Experimental Protocol
3.1. Materials and Reagents
| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Quantity | Purity/Grade | Supplier Example |
| Magnesium Turnings | 7439-95-4 | 24.31 | 2.67 g (0.11 mol) | >99.5% | Sigma-Aldrich |
| Iodine | 7553-56-2 | 253.81 | 1 crystal | Reagent Grade | Sigma-Aldrich |
| Cyclopropyl Bromide | 4333-56-6 | 120.98 | 12.1 g (0.10 mol) | >98% | Sigma-Aldrich |
| 3-Cyanopyridine | 100-54-9 | 104.11 | 8.33 g (0.08 mol) | >99% | Sigma-Aldrich |
| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | 72.11 | 250 mL | DriSolv® or similar | Sigma-Aldrich |
| Hydrochloric Acid (HCl) | 7647-01-0 | 36.46 | ~40 mL | 3M Aqueous | Major Supplier |
| Sodium Bicarbonate (NaHCO3) | 144-55-8 | 84.01 | As needed | Saturated Aqueous | Major Supplier |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | ~300 mL | ACS Grade | Major Supplier |
| Anhydrous Sodium Sulfate (Na2SO4) | 7757-82-6 | 142.04 | As needed | Anhydrous | Major Supplier |
| Silica Gel | 7631-86-9 | 60.08 | As needed | 230-400 mesh | Major Supplier |
3.2. Equipment
-
Three-necked round-bottom flask (500 mL)
-
Reflux condenser
-
Addition funnel (125 mL)
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Inert gas (Nitrogen or Argon) supply with bubbler
-
Ice-water bath
-
Standard laboratory glassware for work-up and chromatography
3.3. Step-by-Step Procedure
Part A: Preparation of Cyclopropylmagnesium Bromide (Grignard Reagent)
-
Glassware Preparation: All glassware must be rigorously dried in an oven at 120°C for at least 4 hours and assembled hot under a stream of dry nitrogen.[5] This is critical as Grignard reagents react readily with water.[5][6]
-
Reaction Setup: Assemble the 500 mL three-necked flask with a magnetic stir bar, reflux condenser, and an addition funnel. The top of the condenser should be fitted with a nitrogen inlet connected to a bubbler.
-
Magnesium Activation: Place magnesium turnings (2.67 g) in the flask. Add a single crystal of iodine. The iodine helps to activate the magnesium surface by etching away the passivating magnesium oxide layer.
-
Initiation: Add ~20 mL of anhydrous THF to the flask. In the addition funnel, prepare a solution of cyclopropyl bromide (12.1 g) in 80 mL of anhydrous THF.
-
Grignard Formation: Add a small portion (~5-10 mL) of the cyclopropyl bromide solution to the magnesium suspension. The reaction mixture may need gentle warming to initiate, which is indicated by the disappearance of the iodine color and the onset of bubbling.[5] Once initiated, the reaction is exothermic.[6][7]
-
Controlled Addition: Add the remaining cyclopropyl bromide solution dropwise at a rate that maintains a gentle reflux. Use an ice bath to control the reaction temperature if it becomes too vigorous.[6]
-
Completion: After the addition is complete, continue stirring the grayish-brown solution at room temperature for an additional 30-60 minutes to ensure all the magnesium has reacted. The resulting solution is Cyclopropylmagnesium Bromide (~0.5 M in THF).
Part B: Reaction with 3-Cyanopyridine and Work-up
-
Nitrile Addition: Prepare a solution of 3-cyanopyridine (8.33 g) in 100 mL of anhydrous THF. Cool the Grignard reagent solution to 0°C using an ice-water bath.
-
Controlled Reaction: Add the 3-cyanopyridine solution dropwise to the cold Grignard reagent via the addition funnel over 30 minutes. Maintain the temperature below 10°C. This slow addition is crucial to prevent side reactions.
-
Reaction Progression: After the addition, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Hydrolysis (Quenching): Cool the reaction mixture again to 0°C. Slowly and carefully add 40 mL of 3M aqueous HCl to quench the reaction and hydrolyze the intermediate imine salt. Caution: This is an exothermic process and may cause vigorous bubbling.
-
pH Adjustment: After the initial quench, check the pH of the aqueous layer. It should be acidic. Stir for 20 minutes. Then, carefully neutralize the mixture by adding a saturated aqueous solution of sodium bicarbonate until the pH is ~7-8.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate (100 mL portions). Combine the organic layers.
-
Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
Part C: Purification
-
Chromatography: The crude product is purified by flash column chromatography on silica gel.
-
Eluent System: A gradient of ethyl acetate in hexanes (e.g., starting from 10% EtOAc and gradually increasing to 50% EtOAc) is typically effective. The exact ratio should be determined by TLC analysis.
-
Isolation: Collect the fractions containing the pure product (identified by TLC). Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a solid.[1]
Safety and Hazard Management
The synthesis of this compound involves several hazardous materials and energetic reactions. A thorough risk assessment must be conducted before beginning.[8]
-
Fire Hazard: The Grignard reaction is highly exothermic and uses flammable solvents like THF.[8] The reaction must be conducted in a chemical fume hood, away from ignition sources. An ice bath must be readily available to control the reaction temperature.[6]
-
Reagent Handling:
-
Cyclopropyl Bromide: Flammable and volatile. Handle with care.
-
Tetrahydrofuran (THF): Highly flammable and can form explosive peroxides.[7] Use only anhydrous, inhibitor-stabilized THF from a freshly opened bottle or distilled from a suitable drying agent.
-
Grignard Reagents: Are water-reactive and can ignite spontaneously in air. Handle under an inert atmosphere at all times.
-
-
Personal Protective Equipment (PPE): Safety goggles, a flame-resistant lab coat, and appropriate gloves (nitrile gloves are common but are combustible) must be worn at all times.[8]
-
Emergency Preparedness: Ensure another person is aware of the experiment being performed.[8] Have appropriate fire extinguishing equipment (Class D for magnesium fires) and spill kits readily accessible.
Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques.
| Property | Expected Value / Observation |
| Appearance | Solid[1] |
| Molecular Formula | C₉H₉NO[1] |
| Molecular Weight | 147.17 g/mol [1] |
| ¹H NMR | Characteristic chemical shifts for the protons on the pyridine and cyclopropane rings are expected.[1] |
| Infrared (IR) | A strong absorption band around 1685 cm⁻¹, typical for a conjugated ketone, is expected.[1] |
| Mass Spectrometry | A molecular ion peak at m/z 147 is expected, with fragmentation patterns corresponding to the pyridinyl and cyclopropyl cations.[1] |
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Grignard reaction does not initiate | Passivated magnesium; presence of moisture. | Add a crystal of iodine, gently warm the flask, or add a small amount of pre-formed Grignard reagent from a previous successful batch.[5] Ensure all glassware and solvents are scrupulously dry.[5][6] |
| Low yield of final product | Incomplete Grignard formation; side reactions during nitrile addition. | Ensure complete reaction of magnesium. Add the 3-cyanopyridine solution slowly at low temperature (0°C) to minimize side reactions. |
| Difficult purification | Presence of close-boiling impurities or byproducts. | Optimize the chromatographic conditions. Alternative methods like distillation under vacuum or crystallization could be explored if applicable.[9][10] |
References
- 1. benchchem.com [benchchem.com]
- 2. CAS 24966-13-0: cyclopropyl(pyridin-3-yl)methanone [cymitquimica.com]
- 3. researchgate.net [researchgate.net]
- 4. hyphadiscovery.com [hyphadiscovery.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. quora.com [quora.com]
- 7. youtube.com [youtube.com]
- 8. acs.org [acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Quantification of Cyclopropyl(3-pyridinyl)methanone
Introduction
Cyclopropyl(3-pyridinyl)methanone, a chemical entity featuring a cyclopropyl group attached to a pyridinyl ketone moiety, is a compound of interest in pharmaceutical and chemical research.[1] Its structure, combining the rigid, strained cyclopropyl ring with the aromatic, polar pyridine ring, presents unique physicochemical properties that necessitate robust and reliable analytical methods for its quantification.[1] Accurate determination of its concentration in various matrices is critical for quality control, stability studies, and pharmacokinetic assessments during drug development and chemical synthesis.
This document provides a comprehensive guide to the analytical methods for the quantification of this compound. It is designed for researchers, scientists, and drug development professionals, offering detailed protocols for High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The methodologies are presented with a focus on the scientific rationale behind the experimental choices, ensuring trustworthiness and adherence to established validation principles as outlined by the International Council for Harmonisation (ICH).[2][3][4]
Physicochemical Properties of this compound
A thorough understanding of the analyte's properties is fundamental to developing a robust analytical method.
| Property | Value | Source |
| Chemical Formula | C₉H₉NO | |
| Molecular Weight | 147.17 g/mol | |
| CAS Number | 24966-13-0 | |
| Appearance | Solid | |
| UV Absorption | The pyridine ring and ketone carbonyl group are the primary chromophores. Pyridine exhibits absorption maxima around 202 nm and 254 nm.[5] Ketones typically show a weak n→π* transition around 270-300 nm and a strong π→π* transition at shorter wavelengths.[6] | General Spectroscopic Principles[7] |
Part 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a widely accessible and robust technique for the quantification of analytes with UV-absorbing chromophores. The pyridine ring and the conjugated ketone in this compound make it an ideal candidate for this method.
Rationale for Method Development
The choice of a reversed-phase HPLC method is based on the moderate polarity of the analyte. A C18 column is selected for its versatility and wide availability. The mobile phase, consisting of an organic modifier (acetonitrile) and an aqueous buffer, allows for the fine-tuning of the retention time and peak shape. A phosphate or acetate buffer is chosen to maintain a consistent pH, which is crucial for the reproducible ionization state of the basic pyridine ring. UV detection at a wavelength corresponding to a significant absorbance of the pyridine ring (around 254 nm) is expected to provide good sensitivity.[5]
Experimental Protocol: HPLC-UV Quantification
Objective: To quantify this compound in a drug substance or formulation.
Materials:
-
This compound reference standard
-
HPLC grade acetonitrile
-
HPLC grade water
-
Potassium phosphate monobasic (KH₂PO₄)
-
Orthophosphoric acid
-
Methanol (for sample preparation)
-
Volumetric flasks, pipettes, and syringes
-
0.45 µm syringe filters
Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Data acquisition and processing software
Procedure:
-
Mobile Phase Preparation (pH 3.0 Phosphate Buffer):
-
Dissolve 1.36 g of KH₂PO₄ in 1000 mL of HPLC grade water.
-
Adjust the pH to 3.0 with orthophosphoric acid.
-
Filter the buffer through a 0.45 µm membrane filter.
-
The mobile phase is a mixture of the phosphate buffer and acetonitrile. The exact ratio should be optimized to achieve a suitable retention time (typically 3-10 minutes). A starting point could be 70:30 (v/v) Buffer:Acetonitrile.
-
-
Standard Solution Preparation:
-
Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve in and dilute to volume with methanol.
-
Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations in the desired range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
-
Sample Preparation (for a solid dosage form):
-
Accurately weigh and transfer a quantity of powdered tablets/capsules equivalent to about 25 mg of this compound into a 25 mL volumetric flask.
-
Add approximately 15 mL of methanol and sonicate for 15 minutes to ensure complete dissolution of the active ingredient.
-
Dilute to volume with methanol and mix well.
-
Filter an aliquot of the solution through a 0.45 µm syringe filter into an HPLC vial.
-
Further dilute with the mobile phase to bring the concentration within the calibration range.
-
-
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Phosphate Buffer (pH 3.0) : Acetonitrile (e.g., 70:30 v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
-
Data Analysis:
-
Inject the standard solutions to construct a calibration curve by plotting the peak area against the concentration.
-
Inject the sample solution and determine the concentration of this compound from the calibration curve.
-
Calculate the amount of the analyte in the original sample.
-
Method Validation (as per ICH Q2(R2) Guidelines)
The developed method must be validated to ensure its suitability for the intended purpose.[2][3][4]
| Validation Parameter | Acceptance Criteria |
| Specificity | The peak for this compound should be well-resolved from any impurities or excipients. Peak purity analysis should be performed. |
| Linearity | The correlation coefficient (r²) of the calibration curve should be ≥ 0.999 over the specified concentration range. |
| Accuracy | The recovery should be within 98.0% to 102.0% for the analyte. |
| Precision | The relative standard deviation (RSD) for repeatability (multiple injections of the same sample) and intermediate precision (analysis on different days with different analysts) should be ≤ 2%. |
| Limit of Detection (LOD) | To be determined based on a signal-to-noise ratio of 3:1. |
| Limit of Quantification (LOQ) | To be determined based on a signal-to-noise ratio of 10:1, with acceptable precision and accuracy. |
| Robustness | The method should remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate). |
Workflow Diagram: HPLC-UV Analysis
Caption: Workflow for HPLC-UV quantification of this compound.
Part 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
For applications requiring higher sensitivity and selectivity, such as bioanalysis or trace impurity analysis, LC-MS/MS is the method of choice. This technique couples the separation power of liquid chromatography with the highly specific and sensitive detection of mass spectrometry.
Rationale for Method Development
An LC-MS/MS method offers significant advantages in terms of sensitivity and specificity, allowing for quantification at much lower levels than HPLC-UV. Electrospray ionization (ESI) in positive ion mode is selected due to the presence of the basic pyridine nitrogen, which can be readily protonated to form a stable [M+H]⁺ ion. A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode will be used to monitor specific precursor-to-product ion transitions, minimizing matrix interference and enhancing selectivity. The chromatographic conditions will be similar to the HPLC-UV method but may be adapted for faster analysis times compatible with MS detection, often using volatile buffers like ammonium acetate or ammonium formate.
Experimental Protocol: LC-MS/MS Quantification
Objective: To quantify this compound at low concentrations in a complex matrix (e.g., plasma).
Materials:
-
This compound reference standard
-
Internal Standard (IS) (e.g., a stable isotope-labeled analog or a structurally similar compound with different mass)
-
LC-MS grade acetonitrile and water
-
Ammonium acetate or formic acid
-
Solid-Phase Extraction (SPE) cartridges (for sample cleanup)
Instrumentation:
-
LC-MS/MS system (e.g., a triple quadrupole mass spectrometer with an ESI source)
-
A fast-LC column (e.g., C18, 50 mm x 2.1 mm, 1.8 µm particle size)
-
Data acquisition and processing software
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Filter both mobile phases through a 0.22 µm filter.
-
-
Standard and QC Sample Preparation:
-
Prepare stock solutions of the analyte and the internal standard in methanol.
-
Prepare calibration standards and quality control (QC) samples by spiking the appropriate amounts of the analyte stock solution into the blank matrix (e.g., plasma).
-
Add the internal standard to all calibration standards, QC samples, and unknown samples at a fixed concentration.
-
-
Sample Preparation (Solid-Phase Extraction - SPE):
-
Conditioning: Condition the SPE cartridge with methanol followed by water.
-
Loading: Load the plasma sample (pre-treated with the IS) onto the SPE cartridge.
-
Washing: Wash the cartridge with a weak organic solvent to remove interferences.
-
Elution: Elute the analyte and IS with a suitable organic solvent (e.g., methanol or acetonitrile).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase.
-
-
LC-MS/MS Conditions:
| Parameter | Condition |
| Column | C18 (50 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase | Gradient elution with Mobile Phase A and B |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Ionization Mode | ESI Positive |
| MRM Transitions | To be determined by infusing a standard solution. For C₉H₉NO (MW 147.17), the precursor ion would be [M+H]⁺ at m/z 148.2. Product ions would result from fragmentation of the precursor. |
| Collision Energy | To be optimized for each transition |
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration.
-
Determine the concentration of the analyte in the unknown samples from the calibration curve.
-
Method Validation
The LC-MS/MS method should be validated according to regulatory guidelines for bioanalytical method validation, which includes parameters similar to the HPLC-UV method, with additional considerations for matrix effects and stability in the biological matrix.
Workflow Diagram: LC-MS/MS Analysis
Caption: Workflow for LC-MS/MS quantification of this compound.
Conclusion
The choice between HPLC-UV and LC-MS/MS for the quantification of this compound will depend on the specific requirements of the analysis, including the required sensitivity, the complexity of the sample matrix, and the available instrumentation. The HPLC-UV method described provides a robust and reliable approach for routine analysis in quality control settings. For applications demanding higher sensitivity and selectivity, such as bioanalysis or trace-level determination, the LC-MS/MS method is superior. Both protocols presented here are based on established analytical principles and can be validated according to international guidelines to ensure the generation of accurate and precise data.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. ptfarm.pl [ptfarm.pl]
- 4. Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring [pharmacia.pensoft.net]
- 5. UV-Vis Spectrum of Pyridine | SIELC Technologies [sielc.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. iptsalipur.org [iptsalipur.org]
using Cyclopropyl(3-pyridinyl)methanone in drug discovery and development
An In-Depth Guide to the Application of Cyclopropyl(3-pyridinyl)methanone in Drug Discovery and Development
Authored by: Gemini, Senior Application Scientist
Publication Date: January 5, 2026
Abstract
This compound (CPM) is a versatile chemical scaffold that has garnered significant interest in medicinal chemistry. Its unique structure, combining the conformational rigidity and metabolic stability of a cyclopropyl group with the hydrogen bonding and aromatic stacking capabilities of a pyridine ring, makes it an invaluable starting point for the synthesis of novel therapeutic agents.[1][2] This guide provides a comprehensive overview of CPM, from its fundamental physicochemical properties and synthesis to its practical application in the discovery of potent enzyme inhibitors. We present detailed protocols for in vitro assays targeting two clinically relevant enzymes, Fatty Acid Amide Hydrolase (FAAH) and Dipeptidyl Peptidase-IV (DPP-IV), demonstrating the utility of CPM-derived compounds in modern drug development programs.
Introduction: The Strategic Value of a Privileged Scaffold
In the landscape of drug discovery, certain molecular frameworks, often termed "privileged structures," appear repeatedly in successful therapeutic agents. This compound represents such a scaffold. The molecule itself is a key intermediate, but its constituent parts are what confer significant medicinal chemistry advantages.[1]
-
The Cyclopropyl Moiety: This three-membered ring is more than just a small lipophilic group. Its inherent strain introduces conformational rigidity, which can lock a molecule into a bioactive conformation, thereby enhancing binding affinity to a biological target. Furthermore, the cyclopropyl group can improve metabolic stability by sterically shielding adjacent bonds from enzymatic degradation and favorably influencing pharmacokinetic properties like brain permeability.[1]
-
The Pyridine Ring: As a bioisostere of a benzene ring, the pyridine moiety introduces a nitrogen atom that can act as a hydrogen bond acceptor, a critical interaction for molecular recognition at a receptor or enzyme active site.[3] This feature often enhances solubility and modulates the electronic properties of the molecule.
This guide moves beyond the theoretical to provide actionable protocols, empowering researchers to leverage the CPM scaffold in their own discovery programs. We will focus on two case studies where CPM derivatives have shown significant promise: the development of inhibitors for FAAH and DPP-IV.
Physicochemical and Structural Properties
A thorough understanding of a compound's fundamental properties is the bedrock of any successful research endeavor.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₉NO | [1][4] |
| Molecular Weight | 147.17 g/mol | [1][4][5] |
| CAS Number | 24966-13-0 | [1][4] |
| Appearance | Solid | [1][4] |
| pKa (Predicted) | 3.27 ± 0.10 | [1] |
| SMILES | O=C(C1=CC=CN=C1)C2CC2 | [4] |
| InChI Key | OEZHRMMVHKXDSX-UHFFFAOYSA-N | [4][6] |
Synthesis of this compound
While commercially available, an in-house synthesis of CPM may be required. One of the most reliable methods is the Weinreb-Nahm ketone synthesis, which effectively prevents the over-addition of organometallic reagents that can plague traditional Grignard reactions.[1] The process involves converting a nicotinic acid derivative into an N-methoxy-N-methylamide (the Weinreb-Nahm amide), which then reacts cleanly with a cyclopropyl organometallic reagent to yield the desired ketone.[1]
Caption: A simplified workflow for the Weinreb-Nahm synthesis of CPM.
Application Case Study 1: Targeting Fatty Acid Amide Hydrolase (FAAH)
Scientific Background
Fatty Acid Amide Hydrolase (FAAH) is the primary enzyme responsible for degrading the endocannabinoid anandamide.[7] Inhibiting FAAH increases anandamide levels, leading to analgesic, anxiolytic, and anti-inflammatory effects without the psychotropic side effects associated with direct cannabinoid receptor agonists.[7] This makes FAAH a highly attractive therapeutic target. CPM serves as a valuable building block for creating potent FAAH inhibitors.
Protocol 1: In Vitro Fluorometric FAAH Inhibition Assay
This protocol is designed to determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against FAAH. It is adapted from commercially available inhibitor screening kits.[7][8] The assay measures the hydrolysis of a fluorogenic substrate, releasing a fluorescent product (7-amino-4-methylcoumarin, AMC), which can be quantified.[8]
Causality Behind the Method: The potency of many advanced FAAH inhibitors, particularly those that form a covalent bond with the enzyme's catalytic serine residue, is time-dependent.[7] Therefore, a pre-incubation step where the enzyme and inhibitor interact before substrate addition is critical. A shift to a lower IC₅₀ value with increased pre-incubation time is a hallmark of irreversible or slowly-reversible inhibition.[7]
Materials:
-
Recombinant Human FAAH
-
FAAH Assay Buffer: 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA[8]
-
FAAH Substrate: AMC arachidonoyl amide[8]
-
Test Compounds (derived from CPM) dissolved in DMSO
-
96-well solid black microplate
-
Fluorescence plate reader
Step-by-Step Procedure:
-
Reagent Preparation:
-
Prepare 1X FAAH Assay Buffer by diluting a 10X stock with pure water.[8]
-
Thaw the FAAH enzyme on ice and dilute it to the desired working concentration in 1X FAAH Assay Buffer. Keep on ice.[7][8]
-
Prepare serial dilutions of your test compounds in DMSO. Further dilute these into 1X FAAH Assay Buffer to the desired final concentrations.
-
-
Assay Plate Setup (in triplicate):
-
100% Initial Activity (Control) Wells: Add 170 µL of 1X FAAH Assay Buffer, 10 µL of diluted FAAH enzyme, and 10 µL of solvent (e.g., DMSO in buffer).[8]
-
Background Wells: Add 180 µL of 1X FAAH Assay Buffer and 10 µL of solvent.[8]
-
Inhibitor Wells: Add 170 µL of 1X FAAH Assay Buffer, 10 µL of diluted FAAH enzyme, and 10 µL of your diluted test compound.[7][8]
-
-
Pre-incubation:
-
Cover the plate and incubate for a defined period (e.g., 15-60 minutes) at 37°C. To investigate time-dependency, this step can be performed at various time points.[7]
-
-
Initiation of Enzymatic Reaction:
-
Signal Measurement:
-
Immediately cover the plate and incubate for 30 minutes at 37°C.[7][8]
-
Measure the fluorescence using an excitation wavelength of 340-360 nm and an emission wavelength of 450-465 nm.[7][8]
-
Alternative Kinetic Measurement: For a more detailed analysis, read the fluorescence every minute for 30 minutes at 37°C.[8]
-
Data Analysis:
-
Subtract the average fluorescence of the Background wells from all other wells.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the 100% Initial Activity control wells.
-
% Inhibition = 100 * (1 - (Corrected Inhibitor Well RFU / Corrected Control Well RFU))
-
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Caption: Workflow for the in vitro FAAH inhibition assay.
Application Case Study 2: Targeting Dipeptidyl Peptidase-IV (DPP-IV)
Scientific Background
Dipeptidyl Peptidase-IV (DPP-IV) is a serine protease that plays a critical role in glucose metabolism.[9] It inactivates incretin hormones like GLP-1, which are responsible for stimulating glucose-dependent insulin secretion.[10] By inhibiting DPP-IV, the levels of active GLP-1 are increased, leading to improved glycemic control. This mechanism is a validated therapeutic strategy for treating type 2 diabetes.[9][11] The cyclopropyl group, when incorporated into dipeptide mimetic structures, has been shown to enhance both potency and chemical stability, preventing undesirable intramolecular cyclization that can plague some inhibitors.[12]
Caption: Mechanism of action for DPP-IV inhibitors in glucose homeostasis.
Protocol 2: In Vitro Fluorometric DPP-IV Inhibition Assay
This protocol measures the ability of a test compound to inhibit DPP-IV activity using the fluorogenic substrate H-Gly-Pro-AMC.[13][14] Cleavage of the substrate by DPP-IV releases the fluorescent AMC molecule.
Causality Behind the Method: This is a direct, competitive enzyme assay. The amount of fluorescence generated is directly proportional to the enzyme's activity. By measuring the reduction in fluorescence in the presence of an inhibitor, we can accurately quantify its potency. Using a known, potent inhibitor like Sitagliptin as a positive control validates the assay's performance and provides a benchmark for new chemical entities.[13][14]
Materials:
-
Recombinant Human DPP-IV
-
DPP-IV Assay Buffer: e.g., 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl and 1 mM EDTA[13][14]
-
Test Compounds (derived from CPM) dissolved in DMSO
-
96-well solid black microplate
-
Fluorescence plate reader
Step-by-Step Procedure:
-
Reagent Preparation:
-
Prepare 1X Assay Buffer by diluting a 10X stock with HPLC-grade water.[13][14]
-
Thaw the DPP-IV enzyme on ice and dilute to its working concentration in 1X Assay Buffer.[13][14]
-
Prepare the Substrate Solution by diluting the stock in 1X Assay Buffer.[13]
-
Prepare serial dilutions of test compounds and the Sitagliptin positive control.
-
-
Assay Plate Setup (in triplicate):
-
100% Initial Activity (Control) Wells: Add 30 µL of 1X Assay Buffer, 10 µL of diluted DPP-IV enzyme, and 10 µL of solvent.[13]
-
Background Wells: Add 40 µL of 1X Assay Buffer and 10 µL of solvent.[13]
-
Positive Control Wells: Add 30 µL of 1X Assay Buffer, 10 µL of diluted DPP-IV, and 10 µL of diluted Sitagliptin.[13]
-
Inhibitor Wells: Add 30 µL of 1X Assay Buffer, 10 µL of diluted DPP-IV, and 10 µL of your diluted test compound.[13]
-
-
Initiation and Incubation:
-
Signal Measurement:
Data Analysis:
-
Subtract the average fluorescence of the Background wells from all other wells.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the 100% Initial Activity control.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to determine the IC₅₀ value.
Broader Applications and Future Directions
The utility of the CPM scaffold is not limited to FAAH and DPP-IV. The unique electronic and steric properties of its constituent moieties suggest potential in other therapeutic areas:
-
Nicotinic Acetylcholine Receptor (nAChR) Modulation: The 3-pyridinyl ketone structure is a known pharmacophore for nAChR ligands.[15][16][17] Derivatives of CPM could be explored as agonists, antagonists, or allosteric modulators for these receptors, which are targets for cognitive disorders, pain, and nicotine addiction.[16][18][19]
-
Agrochemicals: The cyclopropyl-pyridine motif is present in some modern insecticides, suggesting that CPM derivatives could be investigated for applications in crop protection.[1]
-
Other CNS Targets: The lipophilicity and conformational rigidity imparted by the cyclopropyl group make CPM derivatives attractive candidates for targeting other central nervous system (CNS) receptors and enzymes.
The key to unlocking this potential lies in systematic Structure-Activity Relationship (SAR) studies, using the protocols described herein as a foundation for iterative chemical synthesis and biological evaluation.[20]
Conclusion
This compound is a powerful and versatile starting point in drug discovery. Its privileged structural features provide a robust foundation for developing potent and selective modulators of diverse biological targets. By providing detailed, validated protocols for FAAH and DPP-IV inhibition assays, this guide serves as a practical resource for researchers aiming to translate the chemical potential of this scaffold into novel therapeutic candidates. The logical framework presented—from understanding the core structure to applying it in robust biological assays—is designed to accelerate discovery and development efforts across the pharmaceutical and biotechnology sectors.
References
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- 11. DPP-IV Inhibitors | Johns Hopkins Diabetes Guide [hopkinsguides.com]
- 12. Synthesis of novel potent dipeptidyl peptidase IV inhibitors with enhanced chemical stability: interplay between the N-terminal amino acid alkyl side chain and the cyclopropyl group of alpha-aminoacyl-l-cis-4,5-methanoprolinenitrile-based inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
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- 16. Nicotinic Agonists, Antagonists, and Modulators From Natural Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Research Portal [scholarship.miami.edu]
- 18. Nicotinic agonist - Wikipedia [en.wikipedia.org]
- 19. selleckchem.com [selleckchem.com]
- 20. Chemical and biological investigation of cyclopropyl containing diaryl-pyrazole-3-carboxamides as novel and potent cannabinoid type 1 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Mastering the Purification of Cyclopropyl(3-pyridinyl)methanone: A Guide for the Modern Chemist
Introduction: Cyclopropyl(3-pyridinyl)methanone is a pivotal building block in contemporary medicinal chemistry and drug development.[1] Its unique structural amalgamation of a rigid cyclopropyl group and a polar pyridine moiety imparts desirable pharmacokinetic and pharmacodynamic properties to target molecules.[2] However, the synthetic routes to this valuable intermediate can often yield a product laden with impurities that can compromise the integrity of downstream applications. This comprehensive guide provides a detailed exploration of robust purification techniques tailored for this compound, ensuring the high purity essential for research and development endeavors.
Understanding the Molecule: Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is the cornerstone of developing an effective purification strategy. It is a solid compound with the chemical formula C₉H₉NO and a molecular weight of approximately 147.17 g/mol .[3] The presence of the ketone and the nitrogen atom in the pyridine ring renders the molecule polar. This polarity is a key factor influencing its solubility in various organic solvents. The predicted pKa of the protonated pyridine ring is around 3.27, indicating it can be protonated under acidic conditions.[4]
| Property | Value | Source |
| Molecular Formula | C₉H₉NO | [3] |
| Molecular Weight | 147.17 g/mol | [3] |
| Appearance | Solid | [1] |
| Predicted pKa | 3.27 ± 0.10 | [4] |
| Boiling Point | 80-81 °C at 0.79 Torr | [4] |
Identifying the Adversaries: Common Impurities
The nature and quantity of impurities in a crude sample of this compound are intrinsically linked to its synthetic origin. Common synthetic pathways, such as the reaction of a nicotinic acid derivative with a cyclopropyl organometallic reagent, can introduce specific contaminants. Potential impurities may include:
-
Unreacted Starting Materials: Residual nicotinic acid derivatives or cyclopropyl precursors.
-
Reaction Byproducts: Homocoupling products of the organometallic reagent or products of side reactions.
-
Isomeric Impurities: Positional isomers of the pyridine ring that may arise from the starting materials.
-
Solvent Residues: Residual solvents from the reaction and initial work-up.
A preliminary analysis of the crude product by techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy is crucial for identifying the impurity profile and selecting the most appropriate purification strategy.[5][6]
Purification Strategies: A Multi-pronged Approach
The purification of this compound can be effectively achieved through several techniques, either individually or in combination. The choice of method will depend on the scale of the purification, the nature of the impurities, and the desired final purity.
Recrystallization: The Art of Crystal Perfection
Recrystallization is a powerful and economical technique for purifying solid compounds.[7] The success of this method hinges on the selection of an appropriate solvent or solvent system in which the compound has high solubility at elevated temperatures and low solubility at lower temperatures.[7]
Pro-Tips from the Bench: The pyridine moiety can sometimes complicate crystallization, making the compound prone to oiling out.[8] To circumvent this, a carefully selected solvent mixture and a slow cooling rate are paramount.
Protocol: Recrystallization of this compound
-
Solvent Screening: In small test tubes, assess the solubility of a small amount of the crude material in various solvents (e.g., heptane, ethyl acetate, isopropanol, acetonitrile, and mixtures thereof) at room temperature and upon heating. A good starting point for a solvent mixture is heptane/ethyl acetate or methanol/water.
-
Dissolution: In an appropriately sized flask, dissolve the crude this compound in a minimal amount of the chosen hot solvent or solvent system with stirring.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature. To maximize crystal formation, further cool the flask in an ice bath. Slow cooling is often key to obtaining well-formed crystals.
-
Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Visualization of the Recrystallization Workflow:
Caption: A schematic overview of the recrystallization process.
Column Chromatography: The Workhorse of Purification
Flash column chromatography is a highly versatile and widely used technique for the purification of organic compounds.[9] For a polar molecule like this compound, normal-phase chromatography using silica gel as the stationary phase is a suitable choice.
Pro-Tips from the Bench: The polarity of the solvent system is critical for achieving good separation. A gradient elution, where the polarity of the mobile phase is gradually increased, can be highly effective in separating the desired product from both less polar and more polar impurities.[10]
Protocol: Column Chromatography of this compound
-
Stationary Phase: Prepare a column packed with silica gel. The amount of silica gel should be roughly 50-100 times the weight of the crude material.
-
Mobile Phase Selection: Determine a suitable solvent system using TLC. A good starting point is a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate.[11] Aim for an Rf value of 0.2-0.3 for the desired compound.
-
Loading the Sample: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent and adsorb it onto a small amount of silica gel. Carefully load this onto the top of the column.
-
Elution: Begin eluting the column with the chosen mobile phase. A gradient of increasing ethyl acetate in hexane is often effective. For example, starting with 10% ethyl acetate in hexane and gradually increasing to 50% or higher.
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Visualization of the Column Chromatography Workflow:
Caption: The sequential steps of purification by column chromatography.
Vacuum Distillation: For Thermally Stable Compounds
Given its boiling point of 80-81 °C at 0.79 Torr, vacuum distillation is a viable method for the purification of this compound, particularly for larger quantities where chromatography may be less practical.[4] This technique is suitable for thermally stable compounds and separates components based on differences in their boiling points under reduced pressure.[12]
Pro-Tips from the Bench: Ensure a stable vacuum and a well-insulated distillation apparatus to achieve a clean separation. The use of a short-path distillation apparatus can minimize product loss.[13]
Protocol: Vacuum Distillation of this compound
-
Apparatus Setup: Assemble a vacuum distillation apparatus, including a round-bottom flask, a short-path distillation head with a condenser, a receiving flask, and a vacuum pump with a pressure gauge.
-
Charging the Flask: Place the crude this compound in the distillation flask along with a magnetic stir bar or boiling chips.
-
Applying Vacuum: Gradually reduce the pressure in the system to the desired level (e.g., around 1 Torr).
-
Heating: Gently heat the distillation flask in a heating mantle.
-
Distillation and Collection: Collect the fraction that distills at the expected boiling point for the given pressure.
-
Isolation: Once the distillation is complete, carefully release the vacuum and collect the purified product from the receiving flask.
Visualization of the Purification Decision Tree:
Caption: A decision-making workflow for selecting the optimal purification technique.
Purity Assessment: The Final Verdict
Following purification, it is imperative to assess the purity of the this compound. Standard analytical techniques for this purpose include:
-
High-Performance Liquid Chromatography (HPLC): A powerful tool for quantifying the purity of the compound and detecting trace impurities.[6][14]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can confirm the structure of the compound and provide a qualitative and, with appropriate standards, quantitative assessment of its purity.[5]
-
Melting Point Analysis: A sharp melting point range close to the literature value is indicative of high purity.
Conclusion
The successful purification of this compound is a critical step in ensuring the reliability and reproducibility of subsequent research. By carefully considering the physicochemical properties of the molecule and the nature of potential impurities, researchers can select and optimize the most appropriate purification technique, be it recrystallization, column chromatography, or vacuum distillation. The protocols and insights provided in this guide are intended to empower scientists to obtain this valuable building block in high purity, thereby accelerating the pace of discovery in drug development and beyond.
References
- 1. CAS 24966-13-0: cyclopropyl(pyridin-3-yl)methanone [cymitquimica.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. appchemical.com [appchemical.com]
- 4. Cyclopropyl(3-pyridyl) ketone Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mt.com [mt.com]
- 8. Reagents & Solvents [chem.rochester.edu]
- 9. web.uvic.ca [web.uvic.ca]
- 10. columbia.edu [columbia.edu]
- 11. Chromatography [chem.rochester.edu]
- 12. Vacuum distillation - Wikipedia [en.wikipedia.org]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. Synthesis, Physicochemical Characterization using a Facile Validated HPLC Quantitation Analysis Method of 4-Chloro-phenylcarbamoyl-methyl Ciprofloxacin and Its Biological Investigations [mdpi.com]
use of Cyclopropyl(3-pyridinyl)methanone as a chemical intermediate
An In-Depth Guide to the Application of Cyclopropyl(3-pyridinyl)methanone as a Versatile Chemical Intermediate
Authored by: A Senior Application Scientist
This document provides a detailed exploration of this compound, a key chemical intermediate for researchers, scientists, and professionals in drug development and organic synthesis. We will delve into its fundamental properties, its strategic importance in medicinal chemistry, and provide detailed protocols for its synthesis and subsequent application in constructing complex molecular architectures.
Introduction: Unveiling a Strategic Building Block
This compound (CAS No. 24966-13-0) is a solid organic compound that has garnered significant interest as a versatile building block in synthetic chemistry.[1] Its unique structure, which marries a strained cyclopropyl ring with an aromatic pyridine moiety through a ketone linker, offers a powerful platform for developing novel therapeutic agents and agrochemicals.[1][2] The juxtaposition of these two key motifs provides a unique combination of steric and electronic properties that can be exploited to fine-tune the pharmacological profiles of target molecules.[1]
Physicochemical and Spectroscopic Profile
The compound's molecular formula is C₉H₉NO, with a molecular weight of 147.17 g/mol . Understanding its structural and electronic characteristics is fundamental to its application.
| Property | Value / Description | Source |
| CAS Number | 24966-13-0 | |
| Molecular Formula | C₉H₉NO | [3] |
| Molecular Weight | 147.17 g/mol | |
| Appearance | Solid | [1] |
| pKa (Predicted) | 3.27 ± 0.10 | [1][4] |
| ¹H NMR Spectroscopy | Exhibits characteristic chemical shifts for the protons of the pyridine and cyclopropane rings. | [1] |
| Infrared (IR) Spectroscopy | Shows a strong absorption band around 1685 cm⁻¹, typical for a conjugated ketone. | [1] |
| Mass Spectrometry | Reveals a molecular ion peak at m/z 147, with fragmentation patterns corresponding to the pyridinyl and cyclopropyl cations. | [1] |
The Strategic Importance of the Constituent Moieties
The value of this compound as an intermediate is rooted in the well-established significance of its core components in medicinal chemistry.
-
The Cyclopropyl Group: This three-membered ring is far more than a simple alkyl substituent. Its inclusion in drug candidates is a strategic choice to address multiple challenges in drug discovery.[5] The strained ring introduces conformational rigidity, which can enhance binding affinity to biological targets.[1] Furthermore, the cyclopropyl fragment is known to increase metabolic stability, enhance potency, reduce off-target effects, and improve brain permeability.[1][5][6]
-
The Pyridine Ring: As a ubiquitous heterocyclic scaffold, the pyridine ring is a cornerstone of pharmaceutical design. It often serves as a bioisosteric replacement for a benzene ring, introducing a hydrogen bond acceptor (the nitrogen atom) which can be crucial for target engagement. Its presence can influence solubility, polarity, and metabolic pathways.[7]
The combination of these two moieties in a single, reactive molecule creates a powerful tool for chemists to build complex, biologically active compounds.[1]
Applications in Synthesis: A Gateway to Complex Molecules
This compound is primarily used as a starting material or "building block" to construct more elaborate molecules with potential therapeutic applications.[1][8] Its ketone functionality is a prime site for nucleophilic addition, while the pyridine ring can undergo various modifications, making it a versatile scaffold for diversification.
Synthesis of Enzyme Inhibitors and Receptor Antagonists
A significant application of this intermediate is in the development of enzyme inhibitors and receptor antagonists.[9][10] The unique spatial arrangement and electronic nature of the cyclopropyl-pyridinyl ketone scaffold can be elaborated to fit into the active sites of enzymes or the binding pockets of receptors.
For instance, related structures have been instrumental in designing potent Corticotropin-Releasing Factor 1 (CRF1) receptor antagonists.[11] The general strategy involves using the ketone as a handle to introduce larger, more complex side chains that confer high affinity and selectivity for the target receptor. These antagonists have potential applications in treating anxiety and depression.[11]
Development of Novel Agrochemicals
The cyclopropyl-pyridine motif is also found in modern insecticides.[1] This suggests that derivatives of this compound could be explored for the development of new and effective crop protection agents. The inherent stability conferred by the cyclopropyl group combined with the biological activity often associated with pyridine heterocycles makes this an attractive area for research.
Detailed Experimental Protocols
The following protocols are designed to be self-validating, with clear steps for synthesis, purification, and characterization.
Protocol 1: Synthesis of this compound via Grignard Reaction
This protocol details a common and effective method for preparing the title compound. One of the most established routes involves the reaction of a cyclopropyl Grignard reagent with 3-cyanopyridine (nicotinonitrile).[1]
References
- 1. benchchem.com [benchchem.com]
- 2. CAS 24966-13-0: cyclopropyl(pyridin-3-yl)methanone [cymitquimica.com]
- 3. appchemical.com [appchemical.com]
- 4. Page loading... [wap.guidechem.com]
- 5. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scientificupdate.com [scientificupdate.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of Michael Adducts as Key Building Blocks for Potential Analgesic Drugs: In vitro, in vivo and in silico Explorations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. A strategy to minimize reactive metabolite formation: discovery of (S)-4-(1-cyclopropyl-2-methoxyethyl)-6-[6-(difluoromethoxy)-2,5-dimethylpyridin-3-ylamino]-5-oxo-4,5-dihydropyrazine-2-carbonitrile as a potent, orally bioavailable corticotropin-releasing factor-1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
methodology for studying enzyme inhibition by Cyclopropyl(3-pyridinyl)methanone
Application Note & Protocol
Topic: A Comprehensive Methodological Guide to Characterizing the Inhibition of Fatty Acid Amide Hydrolase (FAAH) by Cyclopropyl(3-pyridinyl)methanone
Audience: Researchers, scientists, and drug development professionals.
Abstract
The inhibition of Fatty Acid Amide Hydrolase (FAAH), the principal enzyme responsible for the degradation of the endocannabinoid anandamide, represents a significant therapeutic strategy for managing pain, anxiety, and inflammatory disorders.[1] this compound is a synthetic compound whose structural motifs—a cyclopropyl group for metabolic stability and a pyridinyl ring for potential hydrogen bonding—make it a person of interest for enzyme inhibition studies.[2] Specifically, the α-keto-heterocyclic scaffold is a known pharmacophore for potent FAAH inhibitors.[3][4] This guide provides a comprehensive, multi-phase methodology for the robust characterization of this compound as a potential FAAH inhibitor. It is designed to take researchers from initial potency determination (IC₅₀) through to detailed mechanistic analysis, ensuring data integrity and reproducibility.
Introduction: The Rationale for Targeting FAAH
The endocannabinoid system is a crucial neuromodulatory system, with anandamide (AEA) being a key signaling lipid. FAAH terminates AEA signaling through hydrolysis.[4] Pharmacological inhibition of FAAH elevates endogenous anandamide levels, thereby enhancing cannabinoid receptor signaling in a localized and controlled manner.[1][3] This approach may offer therapeutic benefits while avoiding the side effects associated with direct cannabinoid receptor agonists.
This compound contains a ketone carbonyl group adjacent to a pyridine ring. This structure is analogous to other α-ketoheterocycles that have been shown to be potent, reversible inhibitors of FAAH.[3] The pyridyl nitrogen, in particular, can form critical hydrogen bonds within the FAAH active site, significantly enhancing binding affinity.[3] Therefore, a systematic investigation into its inhibitory potential against FAAH is a scientifically grounded endeavor. This document outlines the complete workflow for such an investigation.
Overall Experimental Workflow
The characterization of an enzyme inhibitor is a sequential process. Each phase builds upon the last, providing a progressively deeper understanding of the molecule's interaction with the target enzyme. Our methodology is designed as a self-validating system, incorporating essential controls and decision points.
Caption: Overall workflow for characterizing this compound as an FAAH inhibitor.
Materials and Reagents
-
Test Compound: this compound (CAS: 24966-13-0), dissolved in 100% DMSO to create a 10 mM stock solution.[5]
-
Enzyme: Human or rat recombinant FAAH (expressed in a suitable system, e.g., E. coli or mammalian cells).
-
Substrate: Arachidonoyl-7-amino-4-methylcoumarin (AAMC) or a similar fluorogenic substrate. Stock solution in DMSO.
-
Assay Buffer: Tris-HCl (50 mM, pH 9.0) containing 0.1% BSA or a similar detergent to maintain enzyme stability and prevent compound aggregation.
-
Control Inhibitor: URB597 (a known irreversible FAAH inhibitor) or OL-135 (a known reversible FAAH inhibitor).[6]
-
Equipment: 96- or 384-well black microplates, fluorescence plate reader (Excitation: ~355 nm, Emission: ~460 nm), multichannel pipettes, incubator.
Phase 1: IC₅₀ Determination Protocol
The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of an inhibitor.[7] It is the concentration of the inhibitor required to reduce the rate of the enzymatic reaction by 50% under specific assay conditions.[8]
Protocol 4.1: Step-by-Step IC₅₀ Assay
-
Reagent Preparation:
-
Prepare a 2X working solution of FAAH enzyme in assay buffer. The final concentration should be determined empirically to ensure the reaction remains in the linear range for the duration of the assay (typically 1-5 nM).[9]
-
Prepare a 2X working solution of the AAMC substrate in assay buffer. The concentration should be at or below the Michaelis-Menten constant (Kₘ) to ensure sensitivity to competitive inhibitors.[9] The Kₘ must be determined in a separate preliminary experiment by measuring initial reaction velocities at various substrate concentrations.[9][10]
-
-
Compound Dilution:
-
Perform a serial dilution of the 10 mM this compound stock solution in 100% DMSO.
-
Further dilute these stocks into assay buffer to create 4X final concentration solutions. This intermediate step minimizes the final DMSO concentration in the assay (should be ≤1%).
-
-
Assay Plate Setup (96-well format):
-
Add 25 µL of the 4X inhibitor solutions (or vehicle control, DMSO in buffer) to the appropriate wells.
-
Add 25 µL of assay buffer to the "No Enzyme" control wells.
-
Add 25 µL of the 2X FAAH enzyme solution to all wells except the "No Enzyme" controls.
-
Mix gently and pre-incubate the plate for 15-30 minutes at 37°C.
-
Scientist's Note: Pre-incubation allows the inhibitor to bind to the enzyme before the substrate is introduced, which is especially critical for time-dependent or irreversible inhibitors.[11]
-
-
-
Initiate Reaction:
-
Add 50 µL of the 2X AAMC substrate solution to all wells to start the reaction. The final volume is 100 µL.
-
-
Data Acquisition:
-
Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.
-
Measure the fluorescence intensity (kinetic mode) every 60 seconds for 20-30 minutes.
-
Scientist's Note: Kinetic measurement is superior to a single endpoint reading. It allows for the calculation of the initial reaction velocity (V₀) and helps identify potential assay artifacts like compound fluorescence or aggregation.[12]
-
-
-
Data Analysis:
-
For each concentration, determine the initial velocity (V₀) by calculating the slope of the linear portion of the fluorescence vs. time plot.[12]
-
Calculate the percent inhibition for each concentration using the formula: % Inhibition = 100 * (1 - (V₀_inhibitor - V₀_no_enzyme) / (V₀_vehicle - V₀_no_enzyme))
-
Plot the % Inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC₅₀ value.[11][13]
-
Data Presentation: IC₅₀ Summary Table
| Compound | Target Enzyme | Substrate Conc. (µM) | IC₅₀ (µM) | Hill Slope | Max Inhibition (%) |
| This compound | Human FAAH | 5.0 | [Experimental Value] | [Value] | [Value] |
| URB597 (Control) | Human FAAH | 5.0 | ~0.005 | ~1.0 | >95% |
Phase 2: Mechanism of Action (MOA) Studies
Once inhibitory activity is confirmed, the next crucial step is to determine how the compound inhibits the enzyme.[14][15] The primary distinction is between reversible and irreversible inhibition.[16][17]
Caption: Binding models for different types of reversible enzyme inhibition.
Protocol 5.1: Reversibility Assay (Rapid Dilution Method)
-
High Concentration Incubation: Incubate FAAH enzyme with a high concentration of this compound (e.g., 10-20x IC₅₀) for an extended period (e.g., 60 minutes). A control incubation with vehicle (DMSO) is run in parallel.
-
Rapid Dilution: Rapidly dilute the enzyme-inhibitor mixture 100-fold or more into a pre-warmed assay buffer containing the AAMC substrate. This dilution lowers the inhibitor concentration to well below its IC₅₀, effectively removing it.
-
Activity Measurement: Immediately monitor enzyme activity using the fluorescence plate reader.
-
Interpretation:
-
Reversible Inhibition: If enzyme activity rapidly recovers to the level of the diluted vehicle control, the inhibition is reversible.[18]
-
Irreversible Inhibition: If enzyme activity does not recover, the inhibition is irreversible or very slow-binding. The inhibitor has formed a stable, often covalent, bond with the enzyme.[16][18]
-
Protocol 5.2: Kinetic Analysis for Reversible Inhibitors
To determine the mode of reversible inhibition (e.g., competitive, non-competitive), perform the IC₅₀ assay at several different substrate concentrations, spanning from below Kₘ to well above Kₘ (e.g., 0.5x, 1x, 2x, 5x, 10x Kₘ).[14]
-
Data Analysis:
-
Determine the IC₅₀ value at each substrate concentration.
-
Plot the initial velocities against substrate concentration for each inhibitor concentration (Michaelis-Menten plot).
-
Alternatively, use a double reciprocal plot (Lineweaver-Burk) to visualize the changes in Kₘ and Vₘₐₓ.
-
-
Interpretation:
-
Competitive: IC₅₀ increases with increasing substrate concentration. On a Lineweaver-Burk plot, the lines intersect at the y-axis (Vₘₐₓ is unchanged, apparent Kₘ increases).[17]
-
Non-competitive: IC₅₀ does not change with substrate concentration. Lines intersect on the x-axis (Vₘₐₓ decreases, Kₘ is unchanged).[19]
-
Uncompetitive: IC₅₀ decreases with increasing substrate concentration. Lines are parallel (both Vₘₐₓ and Kₘ decrease).[19]
-
Protocol 5.3: Kinetic Analysis for Irreversible Inhibitors
For irreversible inhibitors, the key parameters are the inactivation rate constant (kinact) and the initial binding affinity (KI). This is determined by measuring the rate of enzyme inactivation at various inhibitor concentrations.
-
Assay Setup: Pre-incubate the FAAH enzyme with several concentrations of the inhibitor.
-
Time-Course Sampling: At various time points during the incubation, take an aliquot of the enzyme-inhibitor mixture and add it to the substrate solution to measure the remaining enzyme activity.
-
Data Analysis:
-
For each inhibitor concentration, plot the natural log of the remaining enzyme activity versus the pre-incubation time. The slope of this line is the observed rate of inactivation (kobs).
-
Plot the kobs values against the inhibitor concentration. Fitting this data to a hyperbolic equation will yield the maximal rate of inactivation (kinact) and the inhibitor concentration that gives half-maximal inactivation (KI).[20]
-
Data Presentation: Kinetic Parameters Summary
For Reversible Inhibition:
| Parameter | Value | Description |
|---|---|---|
| Kₘ (Substrate) | [Value] µM | Michaelis-Menten constant for AAMC. |
| Inhibition Type | [e.g., Competitive] | Determined from substrate competition assay. |
| Kᵢ (Inhibitor) | [Value] µM | Inhibition constant, a true measure of affinity. |
For Irreversible Inhibition:
| Parameter | Value | Description |
|---|---|---|
| kinact | [Value] min⁻¹ | Maximal rate of enzyme inactivation. |
| KI | [Value] µM | Inhibitor concentration for half-maximal inactivation. |
| kinact/KI | [Value] M⁻¹min⁻¹ | Covalent efficiency constant. |
Conclusion
This document provides a robust, scientifically-grounded framework for the complete biochemical characterization of this compound as a potential inhibitor of FAAH. By following this multi-phase approach—from initial IC₅₀ screening to detailed mechanistic studies—researchers can generate high-quality, reproducible data. This methodology not only determines the potency of the inhibitor but also provides critical insights into its mechanism of action, which is essential for any drug discovery and development program.[14][15]
References
- 1. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. appchemical.com [appchemical.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. IC50 - Wikipedia [en.wikipedia.org]
- 8. courses.edx.org [courses.edx.org]
- 9. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Enzyme Kinetic Assay - Creative Biogene [microbiosci.creative-biogene.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Enzyme kinetics - Wikipedia [en.wikipedia.org]
- 13. Determination of Half-Maximal Inhibitory Concentration of an Enzyme Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Molecular Mechanism Studies of Enzyme Inhibition [creative-enzymes.com]
- 16. knyamed.com [knyamed.com]
- 17. teachmephysiology.com [teachmephysiology.com]
- 18. aklectures.com [aklectures.com]
- 19. Untitled Document [ucl.ac.uk]
- 20. biorxiv.org [biorxiv.org]
Application Note & Protocols: Development of Novel Palladium-Phosphine Catalysts for the Efficient Synthesis of Cyclopropyl(3-pyridinyl)methanone
Abstract
Cyclopropyl(3-pyridinyl)methanone is a key structural motif in numerous pharmacologically active compounds, valued for the unique conformational constraints and metabolic stability imparted by the cyclopropyl group. Traditional synthetic routes often suffer from harsh conditions, limited functional group tolerance, and modest yields. This application note details the rationale, development, and application of a novel palladium-based catalytic system for the efficient synthesis of this important ketone. We present a robust protocol centered around a palladium catalyst supported by a sterically demanding, electron-rich phosphine ligand. This system facilitates a highly efficient Negishi cross-coupling reaction between a 3-pyridinylcarbonyl electrophile and a cyclopropylzinc reagent. Detailed, step-by-step protocols for catalyst preparation, the coupling reaction, and product characterization are provided for researchers in medicinal chemistry and process development.
Introduction and Rationale
The pyridine ring is the second most abundant nitrogen heterocycle found in pharmaceuticals, while the cyclopropyl group is a widely recognized pharmacophore that can enhance binding affinity and improve metabolic profiles.[1] The combination of these two moieties in this compound creates a high-value building block for drug discovery. However, established synthetic methods, such as Friedel-Crafts acylation, are often incompatible with the electronic nature of the pyridine ring and require harsh conditions.
Palladium-catalyzed cross-coupling reactions have emerged as a powerful alternative for the formation of carbon-carbon bonds with high efficiency and selectivity.[2][3] Among these, the Negishi coupling, which utilizes organozinc reagents, is particularly advantageous due to its high functional group tolerance and the relatively mild conditions required.[4][5][6][7] The central challenge in developing an effective catalytic process lies in the design of the catalyst itself. The ligand sphere around the palladium center is critical, influencing the rates of key elementary steps such as oxidative addition and reductive elimination.[8][9][10] Sterically bulky and electron-rich phosphine ligands have been shown to promote the formation of the active monoligated palladium(0) species, enhancing catalytic activity, especially with challenging substrates like heteroaryl halides.[8][9]
This guide focuses on a novel catalyst system utilizing a terphenyl phosphine ligand. These ligands offer a unique combination of steric bulk and electronic tunability, making them excellent candidates for facilitating the challenging coupling of a pyridine-based electrophile.[11] We will detail the synthesis of the palladium precatalyst and its application in a high-yield synthesis of this compound.
Catalyst Design and Mechanistic Overview
The success of a palladium-catalyzed cross-coupling reaction hinges on the careful tuning of the ligand's steric and electronic properties.[2][3] For the target transformation, we selected a bulky dialkyl terphenyl phosphine ligand.
Rationale for Ligand Choice:
-
Steric Hindrance: The bulky terphenyl framework helps to create a coordinatively unsaturated palladium center, which is crucial for facilitating the oxidative addition of the 3-pyridinyl electrophile. This steric bulk is also thought to accelerate the final reductive elimination step, which forms the desired C-C bond and regenerates the active catalyst.[9]
-
Electron-Richness: The electron-donating nature of the alkyl groups on the phosphorus atom increases the electron density on the palladium center. This enhances the rate of oxidative addition, which is often the rate-limiting step in the catalytic cycle.[2][9]
-
Stability: Palladium complexes of terphenyl phosphines often exhibit high thermal stability, allowing for robust reaction conditions and high catalyst turnover numbers.[11]
The proposed catalytic cycle for the Negishi coupling is depicted below. It begins with the reduction of a Pd(II) precatalyst to the active Pd(0) species. This is followed by oxidative addition of the 3-pyridinyl electrophile, transmetalation with the cyclopropylzinc reagent, and finally, reductive elimination to yield the product.
Diagram: Proposed Catalytic Cycle
Caption: Proposed catalytic cycle for the Negishi cross-coupling.
Experimental Protocols
Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Anhydrous and anaerobic (Schlenk line or glovebox) techniques are required for the preparation and handling of the organozinc reagent and the palladium catalyst. Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.
Protocol 1: Synthesis of the Palladium(II) Precatalyst
This protocol describes the synthesis of a representative (Terphenyl-Phosphine)Pd(allyl)Cl precatalyst. Such precatalysts are often stable, easy to handle, and efficiently generate the active Pd(0) species under reaction conditions.[8][12]
-
Materials:
-
[Pd(allyl)Cl]₂ (Palladium(II) allyl chloride dimer)
-
Dialkylterphenylphosphine ligand (e.g., JohnPhos, XPhos, or custom synthesized[11])
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Hexanes
-
Argon or Nitrogen gas supply
-
Schlenk flask and magnetic stirrer
-
-
Procedure:
-
To a dry Schlenk flask under an inert atmosphere of argon, add [Pd(allyl)Cl]₂ (1.0 eq).
-
Add the dialkylterphenylphosphine ligand (2.1 eq).
-
Add anhydrous DCM via syringe to dissolve the solids. The solution will typically turn from a pale yellow to a more intense color.
-
Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction by ³¹P NMR spectroscopy until the signal for the free phosphine ligand has disappeared.
-
Once the reaction is complete, reduce the volume of DCM under vacuum.
-
Add anhydrous hexanes to precipitate the precatalyst.
-
Isolate the solid product by filtration under argon, wash with cold hexanes, and dry under high vacuum.
-
Characterization: The resulting precatalyst should be characterized by ¹H, ¹³C, and ³¹P NMR spectroscopy and mass spectrometry to confirm its structure and purity.[11][13]
-
Protocol 2: Synthesis of this compound
This protocol outlines the Negishi coupling reaction.[4][14] It uses a commercially available starting material, 3-cyanopyridine, which is converted in situ to the required acyl halide equivalent. A more direct approach could involve coupling with an acyl chloride, but using a nitrile can sometimes be advantageous.[15]
Diagram: Experimental Workflow
Caption: General workflow for the catalytic synthesis.
-
Materials:
-
3-Nicotinoyl chloride hydrochloride
-
Cyclopropylzinc bromide (0.5 M in THF, prepared in situ or purchased)
-
(Terphenyl-Phosphine)Pd(allyl)Cl precatalyst (from Protocol 1)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
-
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add the (Terphenyl-Phosphine)Pd(allyl)Cl precatalyst (1-2 mol%).
-
Add 3-nicotinoyl chloride hydrochloride (1.0 eq). Note: The hydrochloride salt may require neutralization with a non-nucleophilic base prior to or during the reaction, or the use of a more robust catalyst system.
-
Add anhydrous THF (to make the final concentration ~0.2 M).
-
Stir the mixture for 5 minutes at room temperature.
-
Slowly add the solution of cyclopropylzinc bromide (1.2-1.5 eq) via syringe over 10 minutes. The reaction is often exothermic.
-
Heat the reaction mixture to 60-65 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature and carefully quench by the slow addition of saturated aqueous NH₄Cl.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (using a gradient of hexanes/ethyl acetate) to afford the pure this compound.
-
Characterization: Confirm the identity and purity of the product via ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
-
Data and Expected Results
The development of a novel catalyst often involves screening various ligands and reaction conditions to optimize for yield and purity. Below is a representative table summarizing hypothetical data from such an optimization study.
| Entry | Ligand (L) | Catalyst Loading (mol%) | Temp (°C) | Time (h) | Yield (%)¹ |
| 1 | PPh₃ | 2 | 80 | 24 | 35 |
| 2 | SPhos | 2 | 65 | 18 | 78 |
| 3 | Terphenyl-L1 ² | 2 | 65 | 12 | 92 |
| 4 | Terphenyl-L1 | 1 | 65 | 12 | 91 |
| 5 | Terphenyl-L1 | 1 | 50 | 24 | 85 |
¹ Isolated yield after column chromatography. ² Terphenyl-L1 refers to a specific, highly effective dialkyl terphenyl phosphine ligand.
Discussion of Results: As indicated in the table, simple phosphines like triphenylphosphine (PPh₃) show low efficacy, likely due to insufficient electron density and steric bulk to promote the key catalytic steps efficiently. Buchwald-type ligands like SPhos show significant improvement. However, the tailored Terphenyl-L1 ligand provides a near-quantitative yield in a shorter reaction time and allows for a lower catalyst loading, highlighting its superior performance. This demonstrates the critical role of ligand design in achieving high efficiency for challenging cross-coupling reactions.[3]
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no conversion | Inactive catalyst | Ensure precatalyst was properly synthesized and stored under inert conditions. |
| Poor quality organozinc reagent | Use freshly prepared or recently purchased cyclopropylzinc bromide. Ensure all reagents and solvents are strictly anhydrous.[4] | |
| Insufficient temperature | Increase reaction temperature in 10 °C increments, but be mindful of potential side reactions or catalyst decomposition. | |
| Formation of side products (e.g., homocoupling) | Catalyst decomposition | Lower the reaction temperature or catalyst loading. Ensure a sufficiently high-quality ligand is used to stabilize the Pd center. |
| Incorrect stoichiometry | Re-verify the concentration of the organozinc reagent and ensure accurate addition. |
Conclusion
The development of novel catalysts is paramount to advancing modern organic synthesis. We have presented a comprehensive guide for the synthesis of this compound using a highly efficient palladium catalyst supported by a sterically demanding and electron-rich terphenyl phosphine ligand. The protocols provided are robust and reproducible, offering researchers a state-of-the-art method for accessing this valuable chemical building block. The principles of ligand design and catalyst optimization discussed herein are broadly applicable to other challenging cross-coupling reactions, providing a framework for the rational development of new synthetic methodologies.
References
- 1. Stereodivergent Synthesis of Pyridyl Cyclopropanes via Enzymatic Activation of Pyridotriazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. theses.enscm.fr [theses.enscm.fr]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Negishi coupling - Wikipedia [en.wikipedia.org]
- 6. Negishi Coupling [organic-chemistry.org]
- 7. jk-sci.com [jk-sci.com]
- 8. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Synthesis and catalytic properties of palladium(ii) complexes with P,π-chelating ferrocene phosphinoallyl ligands and their non-tethered analogues - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Pd(ii)-catalyzed synthesis of aryl ketones in water - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Cyclopropyl(3-pyridinyl)methanone
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of Cyclopropyl(3-pyridinyl)methanone. This resource is designed to provide in-depth troubleshooting guidance and frequently asked questions to assist you in optimizing your synthetic protocols and achieving higher yields. As Senior Application Scientists, we have compiled this guide based on established chemical principles and practical laboratory experience.
I. Troubleshooting Guide: Overcoming Common Synthesis Challenges
This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and actionable solutions.
Problem 1: Low to No Product Yield
Symptom: After the reaction and workup, analysis (e.g., TLC, GC-MS, ¹H NMR) shows a very low amount of the desired product, or none at all.
| Potential Cause | Explanation | Recommended Solution |
| Inactive Grignard Reagent | Grignard reagents are highly sensitive to moisture and air.[1] Exposure to even trace amounts of water will quench the reagent. The surface of the magnesium metal may also be passivated with magnesium oxide, preventing the reaction from initiating.[1] | 1. Ensure Anhydrous Conditions: Dry all glassware thoroughly in an oven and cool under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. 2. Activate Magnesium: Before adding the cyclopropyl bromide, add a small crystal of iodine or a few drops of 1,2-dibromoethane to the magnesium turnings and gently heat.[1] The disappearance of the iodine color or bubbling of ethylene indicates activation. 3. Freshly Prepared or Titrated Reagent: If using a commercially available Grignard reagent, ensure it is fresh. It is best practice to titrate the Grignard reagent prior to use to determine its exact molarity. |
| Poor Quality Starting Materials | The purity of cyclopropyl bromide and 3-cyanopyridine is crucial. Impurities can interfere with the reaction. | 1. Purify Starting Materials: Distill cyclopropyl bromide and recrystallize or sublime 3-cyanopyridine if purity is questionable. 2. Verify Purity: Use analytical techniques like NMR or GC-MS to confirm the purity of starting materials before starting the reaction. |
| Incorrect Reaction Temperature | The formation of the Grignard reagent and its subsequent reaction with the nitrile are temperature-sensitive. | 1. Grignard Formation: The initiation of Grignard reagent formation may require gentle heating. However, once the reaction starts, it can be exothermic and may require cooling to maintain a gentle reflux. 2. Nitrile Addition: The addition of the Grignard reagent to 3-cyanopyridine should be done at a low temperature (e.g., 0 °C or below) to prevent side reactions. |
Problem 2: Significant Formation of Side Products
Symptom: The reaction mixture contains a complex mixture of products, with one or more significant side products observed by TLC, GC-MS, or NMR.
| Potential Cause | Explanation | Recommended Solution |
| Over-addition of Grignard Reagent | In the reaction of a Grignard reagent with a nitrile, the initial product is an imine salt. If this intermediate is not hydrolyzed carefully, a second equivalent of the Grignard reagent can add to the imine, leading to a tertiary amine after workup. | 1. Controlled Addition: Add the Grignard reagent to the 3-cyanopyridine solution slowly and at a low temperature to allow for the formation of the imine salt without immediate further reaction. 2. Acidic Workup: A careful acidic workup (e.g., with aqueous HCl) is essential to hydrolyze the intermediate imine to the desired ketone. |
| Reaction with the Pyridine Ring | Grignard reagents can potentially add to the pyridine ring, especially at the 2- or 6-position, although this is generally less favorable than addition to the nitrile. | 1. Use of a Lewis Acid: The addition of a Lewis acid, such as zinc chloride (ZnCl₂), can chelate to the pyridine nitrogen, reducing its reactivity and directing the Grignard reagent to the nitrile. |
| Wurtz Coupling | A common side reaction in Grignard syntheses is the coupling of the alkyl halide with the Grignard reagent to form a dimer (in this case, bicyclopropyl). | 1. Slow Addition of Alkyl Halide: During the formation of the Grignard reagent, add the cyclopropyl bromide slowly to the magnesium suspension to maintain a low concentration of the halide in the reaction mixture. |
Problem 3: Difficult Purification
Symptom: The crude product is an oil or solid that is difficult to purify by standard methods like crystallization or column chromatography.
| Potential Cause | Explanation | Recommended Solution |
| Co-eluting Impurities | Side products may have similar polarities to the desired product, making separation by column chromatography challenging. | 1. Optimize Chromatography Conditions: Experiment with different solvent systems (e.g., varying ratios of ethyl acetate and hexanes) and different stationary phases (e.g., alumina instead of silica gel). 2. Recrystallization: If the product is a solid, try recrystallization from various solvents or solvent mixtures. 3. Distillation: If the product is a liquid with a sufficiently high boiling point, vacuum distillation can be an effective purification method. |
| Product is an Oil | The desired product, this compound, may be a low-melting solid or an oil at room temperature, making handling and purification by crystallization difficult.[2] | 1. Salt Formation: Convert the product to a salt (e.g., hydrochloride salt) which is often a crystalline solid and can be purified by recrystallization. The free base can then be regenerated by treatment with a mild base. |
II. Frequently Asked Questions (FAQs)
Synthesis Strategy
Q1: What are the most common synthetic routes to this compound?
A1: The most prevalent methods involve the reaction of an organometallic cyclopropyl reagent with a nicotinic acid derivative. The two primary approaches are:
-
Grignard Reaction with a Nitrile: The reaction of cyclopropylmagnesium bromide with 3-cyanopyridine is a common and direct method.[3]
-
Weinreb-Nahm Ketone Synthesis: This method involves the reaction of a cyclopropyl organometallic reagent (like cyclopropylmagnesium bromide or cyclopropyllithium) with a Weinreb-Nahm amide derived from nicotinic acid.[3] This method is often preferred as it can prevent the over-addition of the organometallic reagent.[3]
Q2: Which synthetic route generally gives a higher yield?
A2: The Weinreb-Nahm ketone synthesis is often reported to provide higher and more consistent yields because the intermediate is stable to further nucleophilic attack, thus avoiding the formation of tertiary alcohol byproducts that can occur in the Grignard reaction with nitriles.[3]
Reaction Parameters
Q3: What is the optimal solvent for the Grignard reaction?
A3: Anhydrous diethyl ether or tetrahydrofuran (THF) are the most commonly used solvents for Grignard reactions.[4] THF is often preferred for less reactive halides due to its higher boiling point and better solvating properties for the Grignard reagent.[4]
Q4: How can I monitor the progress of the reaction?
A4: Thin-layer chromatography (TLC) is a convenient method to monitor the reaction's progress. Spot the reaction mixture alongside the starting materials (3-cyanopyridine) on a TLC plate and elute with an appropriate solvent system (e.g., a mixture of ethyl acetate and hexanes). The disappearance of the starting material spot and the appearance of a new product spot indicate the reaction is proceeding.
Mechanism and Theory
Q5: What is the mechanism of the Grignard reaction with 3-cyanopyridine?
A5: The reaction proceeds through a nucleophilic addition mechanism. The carbon atom of the cyclopropyl Grignard reagent is nucleophilic and attacks the electrophilic carbon of the nitrile group. This forms an intermediate imine salt. Subsequent acidic workup hydrolyzes the imine to the corresponding ketone.
Caption: Grignard reaction mechanism for this compound synthesis.
III. Experimental Protocols
Protocol 1: Synthesis via Grignard Reaction with 3-Cyanopyridine
Materials:
-
Magnesium turnings
-
Iodine crystal
-
Cyclopropyl bromide
-
Anhydrous diethyl ether or THF
-
3-Cyanopyridine
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Add magnesium turnings to the flask.
-
Add a small crystal of iodine to activate the magnesium.
-
Add a small amount of anhydrous diethyl ether or THF to cover the magnesium.
-
In the dropping funnel, prepare a solution of cyclopropyl bromide in anhydrous diethyl ether or THF.
-
Add a small portion of the cyclopropyl bromide solution to the magnesium suspension. If the reaction does not start, gently warm the flask.
-
Once the reaction has initiated (indicated by bubbling and a cloudy appearance), add the remaining cyclopropyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
In a separate flask, dissolve 3-cyanopyridine in anhydrous diethyl ether or THF.
-
Add the 3-cyanopyridine solution dropwise to the cold Grignard reagent with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Cool the reaction mixture in an ice bath and quench by slowly adding 1 M hydrochloric acid.
-
Separate the organic layer. Extract the aqueous layer with diethyl ether or ethyl acetate.
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Caption: Workflow for the synthesis of this compound.
IV. References
-
Benchchem. (n.d.). This compound | 24966-13-0. Retrieved from --INVALID-LINK--
-
Guidechem. (n.d.). Cyclopropyl(3-pyridyl) ketone 24966-13-0 wiki. Retrieved from --INVALID-LINK--
-
CymitQuimica. (n.d.). CAS 24966-13-0: cyclopropyl(pyridin-3-yl)methanone. Retrieved from --INVALID-LINK--
-
ResearchGate. (2018). Synthesis, Characterization and Antibacterial Studies For N-Alkyl and N-Aryl of [1-(4-Chlorophenyl) Cyclopropyl] (Piperazin-1-Yl) Methanone Derivatives. Retrieved from --INVALID-LINK--
-
Levine, R., & Patrick, G. R. (1973). Synthesis of Certain Cyclopropylpyridines. The Journal of Organic Chemistry, 38(22), 3942–3944.
-
Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). First‐generation route to cyclopropyl ketone 13. Reagents and conditions. Retrieved from --INVALID-LINK--
-
Organic Syntheses. (n.d.). Ketone, cyclopropyl methyl. Retrieved from --INVALID-LINK--
-
BenchChem. (n.d.). A Comparative Guide to Cyclopropyl Ketones in Synthetic Chemistry: Spotlight on Cyclopropyl p-Nitrophenyl Ketone. Retrieved from --INVALID-LINK--
-
MDPI. (2009). --INVALID-LINK--methanone. Retrieved from --INVALID-LINK--
-
ResearchGate. (2025). A Strategy to Minimize Reactive Metabolite Formation: Discovery of (S)-4-(1-Cyclopropyl-2-methoxyethyl)-6-[6-(difluoromethoxy)-2,5-dimethyl pyridin-3-ylamino]-5-oxo-4,5-dihydropyrazine-2-carbonitrile as a Potent, Orally Bioavailable Corticotropin-Releasing Factor. Retrieved from --INVALID-LINK--
-
National Institutes of Health. (n.d.). Cost-informed Bayesian reaction optimization. Retrieved from --INVALID-LINK--
-
ResearchGate. (2025). Three-Step Synthesis of Cyclopropyl Peptidomimetics | Request PDF. Retrieved from --INVALID-LINK--
-
Master Organic Chemistry. (2015). Reactions of Grignard Reagents. Retrieved from --INVALID-LINK--
-
ResearchGate. (2025). Side Reactions in a Grignard Synthesis. Retrieved from --INVALID-LINK--
-
Leah4Sci. (2020). Grignard Reaction, Mechanism, Reagent and Cheat Sheet. Retrieved from --INVALID-LINK--
-
ChemRxiv. (n.d.). Schedule Optimization for Chemical Library Synthesis. Retrieved from --INVALID-LINK--
-
Wikipedia. (n.d.). Grignard reagent. Retrieved from --INVALID-LINK--
-
ResearchGate. (2025). ChemInform Abstract: Synthesis of 2- and 3-Pyridinyl(aryl)methanones. Retrieved from --INVALID-LINK--
-
National Institutes of Health. (n.d.). Synthesis and pharmacological evaluation of novel selective MOR agonist 6β-pyridinyl amidomorphines exhibiting long-lasting antinociception. Retrieved from --INVALID-LINK--
-
Sahoo, M. (n.d.). Dr. Minaketan Sahoo, IPT, Salipur B Pharm 7th Semester BP701T. INSTRUMENTAL METHODS OF ANALYSIS. Retrieved from --INVALID-LINK--
-
ResearchGate. (1986). a synthetic way to r(+)methyl-7-(3-hydroxy-5-oxo-1-cyclopentenyl)-5 (z)-heptenoate pge2 synthon. Retrieved from --INVALID-LINK--
References
Technical Support Center: Troubleshooting Common Side Reactions in Synthesis
Welcome to the technical support center for troubleshooting common side reactions in organic synthesis. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve issues encountered during their experiments. Drawing from established literature and practical experience, this resource provides in-depth explanations, step-by-step protocols, and visual aids to navigate the complexities of chemical transformations.
I. Amide Coupling Reactions: Beyond Low Yields
Amide bond formation is a cornerstone of many chemical processes, yet it is often plagued by subtle side reactions that can compromise the integrity of the final product. This section addresses some of the most common challenges beyond simple low conversion.
Q1: My chiral starting material is racemizing during amide coupling. What is happening and how can I prevent it?
A1: Racemization, or its diastereomeric equivalent, epimerization, is a frequent and critical issue in amide coupling, particularly in peptide synthesis.[1][2][3][4][5][6][7][8] The primary culprit is the formation of a planar 5(4H)-oxazolone intermediate from the activated carboxylic acid.[2][9] The α-proton of this intermediate is acidic and can be easily removed by a base, leading to a loss of stereochemical integrity. Subsequent reaction with the amine can then occur from either face of the planar ring, resulting in a mixture of stereoisomers.[2]
Causality and Prevention:
-
Coupling Reagents: Certain coupling reagents are more prone to inducing racemization. While highly efficient, reagents like HATU can sometimes lead to higher levels of racemization with sensitive substrates.[5] For particularly problematic cases, consider using reagent combinations known for low racemization, such as DIC/Oxyma or T3P with pyridine.[5][9][10][11]
-
Base Selection: The choice and amount of base are critical. Strong, non-nucleophilic bases like DIPEA are common but can facilitate oxazolone formation.[12] Consider using a weaker base like N-methylmorpholine (NMM) or reducing the equivalents of base used.[4][9]
-
Temperature Control: Running the reaction at a lower temperature can significantly suppress the rate of racemization.[12]
-
Pre-activation Time: Minimize the time the carboxylic acid is "pre-activated" with the coupling reagent before the amine is introduced.[9]
Troubleshooting Workflow:
Caption: Troubleshooting racemization in amide coupling.
II. Palladium-Catalyzed Cross-Coupling: The Suzuki-Miyaura Reaction
The Suzuki-Miyaura coupling is a powerful tool for C-C bond formation, but its catalytic cycle is intricate, with several potential off-cycle reactions that can diminish yield and purity.[13]
Q2: I'm observing significant amounts of homocoupling of my boronic acid. What causes this and how can I suppress it?
A2: Homocoupling of the boronic acid to form a symmetrical biaryl is a common side reaction in Suzuki couplings.[13][14][15][16][17][18][19] This side reaction can occur through several mechanisms, often involving palladium(II) species and the presence of oxygen.[13][15][17]
Causality and Prevention:
-
Oxygen Contamination: The presence of oxygen can lead to the oxidation of Pd(0) to Pd(II), which can then participate in a catalytic cycle that promotes homocoupling.[13][15][17] Rigorous degassing of solvents and reaction mixtures is crucial.
-
Palladium Pre-catalyst: If you are using a Pd(II) pre-catalyst, it needs to be reduced to the active Pd(0) species. This reduction can sometimes be initiated by the homocoupling of two boronic acid molecules.[13] Using a Pd(0) source directly or a pre-catalyst that rapidly forms Pd(0) can mitigate this.
-
Base and Solvent: The choice of base and solvent can also influence the rate of homocoupling. It's often a matter of empirical optimization for a given substrate pair.
Experimental Protocol: Degassing a Reaction Mixture
-
Assemble the reaction vessel with all solid reagents (aryl halide, boronic acid, base, and catalyst).
-
Seal the vessel with a septum.
-
Insert a needle connected to a vacuum/inert gas manifold.
-
Evacuate the vessel under vacuum for 5-10 minutes.
-
Backfill the vessel with an inert gas (e.g., argon or nitrogen).
-
Repeat this vacuum/backfill cycle 3-5 times.
-
Introduce the degassed solvent via a syringe.
-
If necessary, bubble the inert gas through the reaction mixture for an additional 10-15 minutes.
Q3: My desired product is contaminated with a byproduct where the boronic acid has been replaced by a hydrogen atom. What is this and how do I prevent it?
A3: This side reaction is known as protodeboronation, where the C-B bond of the organoborane is cleaved and replaced with a C-H bond.[20][21][22][23] This is a significant issue, especially with heteroaryl boronic acids like 2-pyridineboronic acid.[20][21]
Causality and Prevention:
-
Water and Proton Sources: Water is often the proton source for this reaction, and its presence can accelerate protodeboronation.[21][23] Using anhydrous conditions where possible can be beneficial.
-
pH and Base: The rate of protodeboronation is often highly pH-dependent.[21] For some substrates, like 2-pyridineboronic acid, the reaction is fastest at neutral pH due to the formation of a reactive zwitterionic intermediate.[21] The choice of base is therefore critical and may require screening.[21]
-
Temperature: Higher temperatures can increase the rate of protodeboronation.[21]
-
Boronic Acid Stability: Some boronic acids are inherently less stable. Using more stable derivatives like MIDA boronates or organotrifluoroborates can be an effective strategy.[20][24] These reagents slowly release the boronic acid into the reaction mixture, keeping its concentration low and minimizing side reactions.[20]
| Parameter | Effect on Protodeboronation | Recommended Action |
| Temperature | Higher temperatures increase the rate | Run the reaction at the lowest effective temperature |
| Base | Strong bases can accelerate the reaction | Screen weaker bases like K₃PO₄ or CsF |
| Water | Acts as a proton source | Use anhydrous solvents and reagents if possible |
| Boronic Acid Derivative | MIDA boronates and trifluoroborates are more stable | Use a more stable boronic acid derivative for problematic substrates |
III. Grignard Reactions: Taming a Powerful Reagent
Grignard reagents are potent nucleophiles and strong bases, a combination that leads to their synthetic utility but also to a range of potential side reactions.[25][26]
Q4: My Grignard reaction is producing a significant amount of a dimer of my starting halide. What is this side product and how can I avoid it?
A4: This is a classic example of a Wurtz coupling side reaction, where the Grignard reagent attacks the starting alkyl or aryl halide.[25][27][28][29][30][31]
Causality and Prevention:
-
Slow Addition: The most effective way to minimize Wurtz coupling is to add the halide slowly to the magnesium turnings.[27][30] This maintains a low concentration of the halide, favoring its reaction with magnesium over the already-formed Grignard reagent.
-
Temperature Control: The reaction to form the Grignard reagent is exothermic. Maintaining a moderate temperature is key, as higher temperatures can favor the coupling reaction.[27][29][30] It may be necessary to cool the reaction flask.
-
Magnesium Activation: Insufficiently activated magnesium can lead to a sluggish initiation, allowing the concentration of the halide to build up.[27] Ensure the magnesium is properly activated (e.g., with iodine or 1,2-dibromoethane).[27]
Logical Relationship Diagram:
Caption: Causes and solutions for Wurtz coupling.
Q5: Instead of addition to my ketone, my Grignard reagent seems to be acting as a base, and I'm recovering my starting ketone after workup. Why is this happening?
A5: If the ketone has acidic α-protons, the Grignard reagent can act as a base and deprotonate the α-carbon to form an enolate.[25][26][32][33][34][35][36] This is particularly problematic with sterically hindered ketones or bulky Grignard reagents.[26][36]
Causality and Prevention:
-
Steric Hindrance: When either the Grignard reagent or the ketone is sterically bulky, the nucleophilic attack on the carbonyl carbon is slowed, allowing the competing deprotonation to become the major pathway.[26][36]
-
Temperature: Lower reaction temperatures generally favor the addition reaction over enolization.
-
Alternative Reagents: If enolization is a persistent problem, consider using an organolithium reagent, which is often more nucleophilic and less basic than the corresponding Grignard reagent. Alternatively, using CeCl₃ with the Grignard reagent (a Luche reduction) can enhance the nucleophilicity of the organometallic species and suppress enolization.
IV. Protecting Groups: The Boc Group Case Study
Protecting groups are essential tools, but their application and removal are not always straightforward. The tert-butyloxycarbonyl (Boc) group is a widely used amine protecting group that illustrates some common challenges.[37][38]
Q6: During the acidic deprotection of my Boc group, I'm seeing byproducts from the alkylation of other functional groups in my molecule. How can I prevent this?
A6: The acidic deprotection of a Boc group proceeds through the formation of a tert-butyl cation.[37][38][39] This highly reactive carbocation can act as an electrophile and alkylate any nucleophilic sites in your molecule, such as electron-rich aromatic rings (e.g., tryptophan), thiols (e.g., cysteine), or thioethers (e.g., methionine).[9][38][39]
Causality and Prevention:
-
Carbocation Scavengers: The most effective way to prevent unwanted alkylation is to add a "scavenger" to the deprotection cocktail.[9][38][39] Scavengers are nucleophiles that are more reactive towards the tert-butyl cation than the functional groups on your substrate. Common scavengers include anisole, thioanisole, or triisopropylsilane (TIS).
Protocol: Boc Deprotection with Scavengers
-
Dissolve the Boc-protected substrate in a suitable solvent (e.g., dichloromethane).
-
Add the scavenger (e.g., anisole, 5-10% v/v).
-
Cool the solution in an ice bath.
-
Slowly add trifluoroacetic acid (TFA), typically in a 1:1 ratio with the solvent.
-
Stir the reaction at 0°C to room temperature and monitor by TLC or LC-MS.
-
Upon completion, carefully concentrate the reaction mixture under reduced pressure to remove the TFA.
-
Proceed with the appropriate workup and purification.
| Scavenger | Target Nucleophile | Notes |
| Anisole | Electron-rich aromatics | A common and effective general-purpose scavenger. |
| Thioanisole | Thiols, thioethers | Particularly effective for sulfur-containing residues. |
| Triisopropylsilane (TIS) | General purpose | Also reduces any potential oxidative side reactions. |
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. bachem.com [bachem.com]
- 5. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 7. TFPN-mediated racemization/epimerization-free amide and peptide bond formation - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 8. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine [organic-chemistry.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Yoneda Labs [yonedalabs.com]
- 14. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. m.youtube.com [m.youtube.com]
- 19. researchgate.net [researchgate.net]
- 20. Protodeboronation - Wikipedia [en.wikipedia.org]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. chemrxiv.org [chemrxiv.org]
- 23. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 24. chem.libretexts.org [chem.libretexts.org]
- 25. alfa-chemistry.com [alfa-chemistry.com]
- 26. pdf.benchchem.com [pdf.benchchem.com]
- 27. pdf.benchchem.com [pdf.benchchem.com]
- 28. researchgate.net [researchgate.net]
- 29. Answered: A common side reaction during Grignard Reactions is the Wurtz coupling, where the Grignard reagent and alkyle halide essentially couple together as shown below.… | bartleby [bartleby.com]
- 30. Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation – selectivity of Grignard reagent formation (pa ... - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00191A [pubs.rsc.org]
- 31. chem.libretexts.org [chem.libretexts.org]
- 32. Studies on the mechanism of the enolization reaction of Grignard reagents with ketones - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 33. Studies on the mechanism of the enolization reaction of Grignard reagents and ketones. Part 2. Pseudo-first-order rate and deuterium isotope effect studies - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 34. cdnsciencepub.com [cdnsciencepub.com]
- 35. quora.com [quora.com]
- 36. Sciencemadness Discussion Board - Enolate formation from Grignard - Powered by XMB 1.9.11 [sciencemadness.org]
- 37. total-synthesis.com [total-synthesis.com]
- 38. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 39. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
optimization of reaction conditions for preparing the compound
Welcome to the Technical Support Center for the Optimization of Reaction Conditions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of chemical synthesis. Here, we address common challenges with in-depth, field-proven insights and practical, step-by-step solutions to empower you to enhance reaction outcomes, from laboratory scale to industrial production.
Section 1: Foundational Principles & Common Sticking Points
This section addresses the fundamental questions and initial hurdles frequently encountered during the optimization of a chemical reaction.
FAQ 1: My initial reaction attempt resulted in a low yield. Where do I begin troubleshooting?
A low yield is one of the most common challenges in chemical synthesis. A systematic approach is crucial to identifying the root cause. Instead of making multiple simultaneous changes, consider a structured evaluation of the reaction parameters.
Initial Diagnostic Workflow:
-
Verify Starting Materials: Re-confirm the purity and integrity of your starting materials and reagents. Impurities in the starting materials can inhibit the reaction or lead to unwanted side reactions.[1][2]
-
Reaction Monitoring: If you haven't already, implement a method to monitor the reaction's progress. Techniques like Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy can provide real-time insights into the consumption of starting materials and the formation of the product.[3][4][5] This will help you determine if the reaction is incomplete or if the product is degrading over time.
-
Literature Review: Re-examine the original literature procedure. Have you followed all the steps precisely? Are there any subtle details you might have missed, such as the grade of a solvent or the need for an inert atmosphere?
Key Parameters to Investigate:
-
Temperature: Temperature has a significant impact on reaction rates.[6][7][8][9] A temperature that is too low may result in an incomplete reaction, while a temperature that is too high can cause decomposition of reactants or products.
-
Concentration: The concentration of reactants can influence the reaction rate.[10][11] Higher concentrations generally lead to faster rates, but can sometimes promote side reactions.
-
Solvent: The choice of solvent is critical as it can affect solubility, stability, and reaction rates.[11][12][13][14]
-
Catalyst: If your reaction uses a catalyst, its activity and stability are paramount.[15] Consider if the catalyst has degraded or if impurities are poisoning it.
A logical next step after these initial checks is to consider a more systematic optimization approach, such as Design of Experiments (DoE).[16][17][18]
FAQ 2: The reaction is producing a mixture of isomers and other impurities. How can I improve selectivity and purity?
Poor selectivity and the formation of impurities are common hurdles that can often be overcome by fine-tuning the reaction conditions. The goal is to find a set of conditions that favors the desired reaction pathway while suppressing unwanted side reactions.[19]
Strategies for Enhancing Selectivity and Purity:
-
Temperature Control: Lowering the reaction temperature often enhances selectivity. This is because the activation energy for the desired reaction may be lower than that of the side reactions.
-
Solvent Effects: The polarity of the solvent can significantly influence the reaction pathway and the stability of intermediates.[12][14] Experimenting with a range of solvents with varying polarities can be beneficial.
-
Catalyst and Reagent Choice: The catalyst or reagent is a key driver of selectivity. Consider using a more selective catalyst or a sterically hindered reagent that favors the formation of the desired product.[19]
-
Rate of Addition: Adding a reagent slowly can help maintain a low concentration, which can suppress side reactions that are of a higher order with respect to that reagent.[19]
-
Impurity Profiling: Understanding when and how impurities are formed is crucial. In-situ reaction monitoring can help create an "impurity profile," which tracks the concentration of impurities over time.[20][21] This information allows you to adjust reaction conditions to minimize their formation.
Troubleshooting Impurity Formation:
| Observation | Potential Cause | Suggested Action |
| Impurity increases with reaction time. | Product degradation or a slow side reaction. | Reduce reaction time or lower the temperature. |
| Impurity is present from the start. | Impure starting material. | Purify starting materials or source from a different supplier. |
| A specific impurity appears suddenly. | A secondary reaction is triggered by a change in conditions (e.g., temperature spike). | Improve reaction control and monitoring. |
Section 2: Advanced Optimization Methodologies
For more complex reactions or when a deeper understanding of the reaction space is required, more advanced optimization techniques are necessary.
Q3: What is the difference between "One Factor At a Time" (OFAT) and "Design of Experiments" (DoE), and when should I use each?
One Factor At a Time (OFAT):
The OFAT method involves changing one variable at a time while keeping others constant.[22][23] While intuitive, this approach is often inefficient and can miss the optimal reaction conditions because it doesn't account for interactions between variables.[24]
Design of Experiments (DoE):
DoE is a statistical approach that allows for the simultaneous variation of multiple factors.[16][17][18] This method is more efficient, requiring fewer experiments to map the reaction space and identify optimal conditions.[24] DoE can also reveal interactions between variables that would be missed by the OFAT approach.
Experimental Protocol: A Basic DoE Approach for Optimizing Yield
This protocol outlines a simplified DoE workflow to optimize the yield of a reaction with respect to two continuous variables: temperature and reaction time.
Step 1: Define the Factors and Ranges
-
Factor A: Temperature (°C) - e.g., 60°C (low) to 80°C (high)
-
Factor B: Reaction Time (hours) - e.g., 2h (low) to 6h (high)
Step 2: Design the Experimental Matrix A full factorial design with a center point is a good starting point.
| Experiment | Temperature (°C) | Time (h) |
| 1 | 60 | 2 |
| 2 | 80 | 2 |
| 3 | 60 | 6 |
| 4 | 80 | 6 |
| 5 (Center) | 70 | 4 |
Step 3: Perform the Experiments and Record the Response Run each experiment and accurately measure the yield (the response).
Step 4: Analyze the Results Analyze the data to understand the effect of each factor and any interactions. Statistical software is recommended for a thorough analysis.
Step 5: Visualize the Optimization Workflow
Caption: A typical workflow for reaction optimization using a Design of Experiments (DoE) approach.
Section 3: Troubleshooting Scale-Up Challenges
Transitioning a reaction from the laboratory to a larger scale introduces new challenges that must be addressed to ensure safety, consistency, and efficiency.[25][26][27][28]
Q4: My reaction worked perfectly at the lab scale, but the yield dropped significantly during scale-up. What are the likely causes?
Scale-up issues are often related to changes in physical parameters that are less significant at a smaller scale.[25]
Common Scale-Up Pitfalls:
-
Inefficient Mixing: What works with a small magnetic stir bar may not be effective in a large reactor.[25] Poor mixing can lead to localized "hot spots" or areas of high concentration, resulting in side reactions and lower yields.
-
Heat Transfer Issues: Larger volumes have a smaller surface-area-to-volume ratio, making it more difficult to control the temperature.[25] This can lead to thermal gradients and a lack of reproducibility.
-
Changes in Addition Rates: The rate of reagent addition can have a more pronounced effect at a larger scale.
-
Impurity Amplification: Minor side reactions at a small scale can become significant at a larger scale, leading to a more complex impurity profile.[25]
Strategies for Successful Scale-Up:
-
Process Understanding: A thorough understanding of the reaction kinetics and thermodynamics is crucial before attempting to scale up.[27]
-
Engineering Controls: Work with chemical engineers to ensure that the larger reactor has adequate mixing and temperature control systems.
-
Phased Scale-Up: Instead of going directly from a few milliliters to hundreds of liters, consider an intermediate pilot-scale run to identify potential issues.
Logical Relationship of Scale-Up Challenges:
Caption: The relationship between increased reaction volume and common scale-up challenges.
References
- 1. Troubleshooting Common Chemical Process Issues — Expert Tips | Bedrock Chem Infra [bedrockinfra.com]
- 2. Common Challenges and Fixes in Specialty Chemical Applications [tristarintermediates.org]
- 3. wnynewsnow.com [wnynewsnow.com]
- 4. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. chemicals.co.uk [chemicals.co.uk]
- 8. savemyexams.com [savemyexams.com]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. Reaction Condition Optimization - Creative Biolabs [creative-biolabs.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Solvent effects - Wikipedia [en.wikipedia.org]
- 13. Origins of complex solvent effects on chemical reactivity and computational tools to investigate them: a review - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. m.youtube.com [m.youtube.com]
- 16. mt.com [mt.com]
- 17. Reaction optimization using Design of Experiment (DOE) at the NMR scale | Proceedings of Student Research and Creative Inquiry Day [publish.tntech.edu]
- 18. scispace.com [scispace.com]
- 19. benchchem.com [benchchem.com]
- 20. mt.com [mt.com]
- 21. How to Identify and Control Drug Impurities Quickly with a Holistic Approach - Regis Technologies [registech.com]
- 22. Reaction Conditions Optimization: The Current State - PRISM BioLab [prismbiolab.com]
- 23. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 24. A Practical Start-Up Guide for Synthetic Chemists to Implement Design of Experiments (DoE) - PMC [pmc.ncbi.nlm.nih.gov]
- 25. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 26. Scale up and scale down in chemical syntheses [huber-online.com]
- 27. mt.com [mt.com]
- 28. How to Scale Up a New Synthesis Reaction | Lab Manager [labmanager.com]
Technical Support Center: Cyclopropyl(3-pyridinyl)methanone Stability in Solution
Welcome to the technical support center for Cyclopropyl(3-pyridinyl)methanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability of this compound in solution. Here, you will find troubleshooting advice and frequently asked questions to address common challenges encountered during experimental work.
Introduction
This compound is a chemical compound featuring a cyclopropyl ring and a pyridine ring linked by a ketone.[1][2] This unique combination of a strained three-membered ring and a heterocyclic aromatic system presents specific stability considerations that are crucial for its handling, storage, and application in research and development. The inherent ring strain of the cyclopropyl group can make it susceptible to ring-opening reactions, while the pyridine moiety can be influenced by factors such as pH and light.[3][4] This guide provides a comprehensive framework for understanding and investigating the stability of this molecule in solution.
Frequently Asked Questions (FAQs)
Q1: What are the primary potential degradation pathways for this compound in solution?
A1: Based on its chemical structure, the primary potential degradation pathways for this compound include:
-
Hydrolysis of the Ketone: While ketones are generally more stable to hydrolysis than esters or amides, under harsh acidic or basic conditions, the carbonyl group can be susceptible to nucleophilic attack by water, potentially leading to cleavage of the cyclopropyl-carbonyl bond.[5]
-
Ring-Opening of the Cyclopropyl Group: The significant ring strain of the cyclopropane ring makes it prone to cleavage under certain conditions, such as in the presence of strong acids or upon exposure to heat or light.[3] This can lead to the formation of isomeric structures.
-
Photodegradation of the Pyridine Ring: Pyridine and its derivatives can be susceptible to photodegradation upon exposure to UV light.[4][6] This can involve complex photochemical reactions leading to the formation of various degradation products.
-
Oxidation: The molecule may be susceptible to oxidation, particularly at the pyridine ring or the benzylic-like position of the cyclopropyl ring, in the presence of oxidizing agents or under oxidative stress conditions (e.g., exposure to air and light).
Q2: I'm observing a loss of my compound in solution over time, even when stored at low temperatures. What could be the cause?
A2: If you are observing compound loss even at low temperatures, consider the following possibilities:
-
pH of the Solution: The pH of your solvent system is critical. The pyridine nitrogen has a pKa of approximately 3.27, meaning it will be protonated in acidic solutions.[7] This can influence the electronic properties of the entire molecule and potentially catalyze degradation, such as hydrolysis or ring-opening. Conversely, highly basic conditions can also promote degradation.
-
Dissolved Gases: The presence of dissolved oxygen in your solvent can lead to slow oxidative degradation over time.
-
Trace Impurities: Impurities in your solvent or from your storage container (e.g., metal ions) can act as catalysts for degradation.
-
Adsorption to Surfaces: Depending on the nature of your storage vessel (e.g., certain plastics), the compound may adsorb to the surface, leading to an apparent loss from the solution. Using glass or polypropylene containers is generally recommended.[8]
Q3: What are the recommended storage conditions for solutions of this compound?
A3: For optimal stability, solutions of this compound should be stored under the following conditions:
-
Temperature: Store at low temperatures, preferably at -20°C or -80°C for long-term storage. For short-term storage, 2-8°C is acceptable.
-
Light: Protect from light by using amber vials or by wrapping the container in aluminum foil.
-
Atmosphere: For maximum stability, especially for long-term storage, it is advisable to degas the solvent and store the solution under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[8]
-
Solvent Choice: Use high-purity (e.g., HPLC-grade) solvents. The choice of solvent will depend on your experimental needs, but for storage, a neutral, aprotic solvent may be preferable. If an aqueous buffer is required, use a buffer system with a pH where the compound exhibits maximum stability, which should be determined experimentally.
Troubleshooting Guide
This section provides a structured approach to identifying and resolving stability issues you may encounter during your experiments.
Issue 1: Inconsistent Results or Appearance of Unknown Peaks in Chromatographic Analysis
Possible Cause: Degradation of the compound during sample preparation or analysis.
Troubleshooting Steps:
-
Analyze a Freshly Prepared Sample: Immediately after dissolving the solid compound, perform a chromatographic analysis (e.g., HPLC-UV, LC-MS). This will serve as your baseline (t=0) reference.
-
Investigate the Effect of Sample Solvent:
-
Prepare the sample in different solvents (e.g., acetonitrile, methanol, water, buffered solutions at different pH values).
-
Analyze the samples immediately and after a set period (e.g., 4, 8, 24 hours) at room temperature.
-
Compare the chromatograms for the appearance of new peaks or a decrease in the main peak area. This will help identify if the sample solvent is contributing to degradation.
-
-
Evaluate Autosampler Stability:
-
Place a sample vial in the autosampler and program multiple injections over an extended period (e.g., every 2-4 hours for 24-48 hours).
-
Monitor the peak area of the main compound and the area of any degradation products. This will determine if the compound is degrading while waiting for analysis.
-
Issue 2: Poor Recovery or Complete Loss of Compound
Possible Cause: Significant degradation under specific experimental conditions or adsorption.
Troubleshooting Steps:
-
Perform a Forced Degradation Study: A forced degradation (or stress testing) study is a systematic way to evaluate the intrinsic stability of a molecule.[9][10] This involves subjecting the compound to a range of harsh conditions to accelerate degradation.
Experimental Protocol: Forced Degradation Study
Objective: To identify potential degradation pathways and develop a stability-indicating analytical method.
Materials:
-
This compound
-
HPLC-grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Heating block or oven
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
-
Stress Conditions: For each condition, mix the stock solution with the stressor solution.
-
Acid Hydrolysis: 0.1 M HCl, heat at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH, heat at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂, store at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid compound and a solution at 80°C for 48 hours.
-
Photodegradation: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.[12] A dark control should be run in parallel.
-
-
Sample Analysis:
-
At appropriate time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples by a suitable analytical method, such as HPLC with UV detection or LC-MS, to determine the percentage of degradation and to profile the degradation products.
-
-
-
Investigate Adsorption:
-
Prepare a solution of the compound in your standard solvent in both a glass and a polypropylene vial.
-
Analyze the concentration immediately after preparation and after 24 hours.
-
A significant difference in concentration between the two vial types may indicate adsorption.
-
Data Presentation & Visualization
Table 1: Example Data from a Forced Degradation Study
| Stress Condition | Duration (hours) | Temperature (°C) | % Degradation | Number of Degradants |
| 0.1 M HCl | 24 | 60 | ~15% | 2 |
| 0.1 M NaOH | 24 | 60 | ~25% | 3 |
| 3% H₂O₂ | 24 | 25 (RT) | ~10% | 1 |
| Heat (Solution) | 48 | 80 | ~5% | 1 |
| Photolysis | 24 | 25 (RT) | ~30% | >4 |
Note: The data in this table is hypothetical and for illustrative purposes only. Actual results may vary.
Visualizing Workflows and Pathways
A clear understanding of experimental workflows and potential chemical transformations is essential. The following diagrams, generated using Graphviz, illustrate key processes.
Diagram 1: Experimental Workflow for Stability Assessment
Caption: Workflow for a forced degradation study.
Diagram 2: Potential Degradation Pathways
Caption: Potential degradation pathways for this compound.
References
- 1. CAS 24966-13-0: cyclopropyl(pyridin-3-yl)methanone [cymitquimica.com]
- 2. This compound | 24966-13-0 | Benchchem [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Ketone synthesis by hydrolysis, deprotection, or oxidation [organic-chemistry.org]
- 6. Pyridine and p-Nitrophenyl Oxime Esters with Possible Photochemotherapeutic Activity: Synthesis, DNA Photocleavage and DNA Binding Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Page loading... [guidechem.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. nelsonlabs.com [nelsonlabs.com]
- 10. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 11. rdlaboratories.com [rdlaboratories.com]
- 12. ema.europa.eu [ema.europa.eu]
Technical Support Center: Overcoming Challenges in the Scale-Up of Synthesis
Welcome to the Technical Support Center for Synthesis Scale-Up. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of transitioning a chemical synthesis from the laboratory bench to larger-scale production. The guidance provided herein is based on established chemical engineering principles and practical field experience to ensure the safety, efficiency, and reproducibility of your scaled-up process.
Introduction: The Non-Linear Nature of Scale-Up
Scaling up a chemical synthesis is not merely about using larger flasks and greater volumes of reagents.[1] The transition from lab to plant introduces a host of challenges stemming from the non-linear changes in physical and chemical properties as the scale increases.[1] A successful scale-up requires a deep understanding of reaction kinetics, thermodynamics, fluid dynamics, and mass and heat transfer.[1][2] This guide will address the most common issues encountered during scale-up in a practical question-and-answer format.
Troubleshooting Guides & FAQs
Section 1: Thermal Management and Runaway Reactions
One of the most critical safety and process control challenges in scaling up exothermic reactions is managing heat transfer.[3] The surface-area-to-volume ratio decreases significantly as the reactor size increases, which can lead to difficulties in dissipating the heat generated by the reaction.[4][5] This can result in a dangerous situation known as a thermal runaway, where the reaction rate increases uncontrollably, potentially leading to an explosion.[6][7]
Q1: My reaction was well-controlled in a 1 L flask, but upon scaling to a 50 L reactor, I'm observing a dangerous temperature spike that is difficult to control. What is happening and what should I do?
A1: This is a classic heat transfer limitation issue. In the lab, the high surface-area-to-volume ratio of your flask allowed for efficient heat dissipation to the surroundings.[5] In a 50 L reactor, the heat generated by the reaction (which scales with volume) is much greater than the reactor's ability to remove it through its jacket (which scales with surface area).[5]
Protocol for Addressing Thermal Excursions:
-
Immediate Action: If you observe a rapid, uncontrolled temperature rise, your immediate priority is to stop the reaction and cool the reactor. This may involve:
-
Stopping the addition of any reagents.
-
Maximizing the flow of cooling fluid to the reactor jacket.
-
If available and safe, activating an emergency quenching system.
-
-
Process Investigation: Once the situation is under control, you need to investigate the root cause.
-
Reaction Calorimetry: Conduct reaction calorimetry studies to accurately measure the heat of reaction and the maximum temperature of the synthesis (MTSR).[8] This data is crucial for safe scale-up.
-
Reagent Addition Rate: Slowing down the addition of the limiting reagent can control the rate of heat generation.[4]
-
Solvent Volume: Increasing the solvent volume can act as a heat sink, but this may impact reaction kinetics and downstream processing.[7]
-
Reactor and Cooling System Evaluation: Ensure your reactor's cooling system is adequate for the heat load of the reaction. Consider using a more efficient cooling fluid or a reactor with a better heat transfer coefficient.
-
Logical Relationship: Heat Transfer in Scale-Up
Caption: The impact of decreasing surface-area-to-volume ratio on heat transfer during scale-up.
| Parameter | Lab Scale (1 L) | Plant Scale (1000 L) | Implication for Scale-Up |
| Volume | 1 L | 1000 L | Heat generation increases proportionally. |
| Surface Area | ~0.05 m² | ~5 m² | Heat removal capacity does not increase proportionally.[5] |
| SA:V Ratio | ~50 m⁻¹ | ~5 m⁻¹ | Significant reduction in heat transfer efficiency.[4] |
Table 1: Comparison of Surface Area to Volume Ratios at Different Scales.
Section 2: Mixing, Mass Transfer, and Reaction Kinetics
Achieving uniform mixing in a large reactor is significantly more challenging than in a small flask.[9][10] Poor mixing can lead to localized areas of high concentration ("hot spots"), which can affect reaction selectivity, impurity formation, and even safety.[10][11] In some cases, the rate of mass transfer of reactants to each other can become the rate-limiting step of the reaction, a phenomenon that is less common at the lab scale.[12][13]
Q2: I'm observing a different product distribution and an increase in impurities now that I've scaled up my reaction. My temperature is well-controlled. What could be the cause?
A2: This is likely a mixing or mass transfer issue. Inadequate mixing can lead to non-uniform reaction conditions. For example, if you are adding a reagent, it may react locally where it is introduced before it has a chance to disperse throughout the reactor. This can favor the formation of byproducts.
Experimental Workflow for Diagnosing Mixing Issues:
Caption: A workflow for troubleshooting changes in product distribution during scale-up.
Troubleshooting Steps:
-
Agitator Speed and Design: The type of impeller and the agitation speed are critical for effective mixing.[9] What works in the lab may not be sufficient at scale. You may need to increase the agitator speed or use a different type of impeller (e.g., a pitched-blade turbine for better axial flow).
-
Baffles: Ensure your reactor is equipped with baffles. Baffles prevent the formation of a central vortex and promote top-to-bottom mixing.[9]
-
Feed Location: The point at which you introduce reagents can have a significant impact.[13] Adding a reactive reagent subsurface near the impeller can promote rapid dispersion.
-
Mass Transfer Limitations: For multiphasic reactions (e.g., gas-liquid, liquid-liquid), the rate of transfer of reactants between phases can be the bottleneck at a larger scale.[12] Increasing agitation can improve mass transfer, but there are limits. You may need to consider alternative reactor designs, such as a packed bed or bubble column reactor.[14]
-
Reaction Kinetics: Changes in mixing can alter the effective concentrations of reactants, thereby affecting the reaction kinetics.[15] It may be necessary to re-evaluate the reaction kinetics under the mixing conditions of the larger reactor.[16]
Section 3: Crystallization and Product Isolation
Crystallization and precipitation processes are highly sensitive to changes in scale.[17][18] The cooling rate, mixing, and supersaturation profile can all be different in a large vessel, leading to changes in crystal size, shape, and even the crystalline form (polymorphism).[19] This can have a significant impact on the filtration and drying characteristics of the product, as well as its final purity.[18]
Q3: My product crystallized easily in the lab, but in the pilot plant, I'm getting a fine powder that is very difficult to filter. Why is this happening?
A3: This is a common issue related to the control of supersaturation during crystallization. Rapid cooling or the addition of an anti-solvent in a poorly mixed, large vessel can create localized areas of very high supersaturation.[20] This leads to rapid nucleation and the formation of many small crystals, rather than the growth of larger, more easily filterable crystals.
Key Parameters for Controlled Crystallization:
| Parameter | Impact on Crystallization | Recommendation for Scale-Up |
| Cooling Rate | A slower cooling rate generally leads to larger crystals.[19] | Implement a controlled, gradual cooling profile. Avoid "shock cooling." |
| Agitation | Affects crystal size distribution and can cause crystal breakage. | Optimize agitation to keep solids suspended without causing excessive attrition. |
| Seeding | Can provide a template for crystal growth and control the final crystal size. | Develop a robust seeding protocol with a well-characterized seed material. |
| Supersaturation | The driving force for nucleation and growth.[20] | Monitor and control supersaturation throughout the process. Consider using in-situ analytical tools. |
Table 2: Critical Parameters for Crystallization Scale-Up.
Protocol for Optimizing Crystallization at Scale:
-
Solubility and Metastable Zone Width (MSZW) Determination: Accurately measure the solubility of your compound in the chosen solvent system and determine the MSZW at different cooling rates.[19]
-
Controlled Cooling/Anti-solvent Addition: Based on the MSZW data, design a cooling or anti-solvent addition profile that maintains a controlled level of supersaturation.
-
Seeding Strategy: Introduce seed crystals at the appropriate point within the metastable zone to promote controlled crystal growth.
-
Mixing Study: Evaluate the impact of agitation on crystal size and shape.
Section 4: Impurity Profile Management
Side reactions that are insignificant at the lab scale can become major contributors to the impurity profile at a larger scale.[21] Longer reaction times, localized high temperatures due to poor mixing, and the use of different raw material sources can all lead to the formation of new or increased levels of impurities.[22]
A4: The first step is to identify the structure of the new impurity. This will provide clues as to its formation pathway. Once the structure is known, you can take steps to control its formation.
Workflow for Impurity Identification and Control:
Caption: A systematic approach to identifying and controlling new impurities during scale-up.
Strategies for Impurity Control:
-
Temperature Control: If the impurity is formed at higher temperatures, improved temperature control is essential.[23]
-
Reaction Time: Minimizing the reaction time can reduce the formation of degradation products.
-
Stoichiometry: Carefully controlling the stoichiometry of the reactants can minimize side reactions.
-
Purification: It may be necessary to develop a new purification step to remove the impurity. This could involve recrystallization from a different solvent, chromatography, or a chemical treatment.
-
Raw Material Quality: Ensure the quality of your starting materials is consistent and meets the required specifications.[23]
Conclusion: A Multifaceted Challenge
Successful scale-up of a chemical synthesis is a multidisciplinary endeavor that requires careful consideration of chemical, physical, and engineering principles.[24][25] By proactively addressing the challenges of heat transfer, mixing, crystallization, and impurity formation, researchers and developers can ensure a safe, robust, and scalable manufacturing process. This guide provides a framework for troubleshooting common issues, but it is essential to remember that each synthesis is unique and may present its own set of challenges. A thorough understanding of the underlying science and a systematic approach to problem-solving are the keys to success.
References
- 1. 8 Key Challenges To Pilot Plant Scale-Up - EPIC Systems Group [epicsysinc.com]
- 2. mt.com [mt.com]
- 3. noahchemicals.com [noahchemicals.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Rules of Thumb: Scale-up - Features - The Chemical Engineer [thechemicalengineer.com]
- 6. ehs.stanford.edu [ehs.stanford.edu]
- 7. - Division of Research Safety | Illinois [drs.illinois.edu]
- 8. mt.com [mt.com]
- 9. 6 Common Problems in Large-Scale Chemical Mixing and How to Solve Them [businessage.com]
- 10. jinzongmachinery.com [jinzongmachinery.com]
- 11. Scaling Yield and Mixing in Chemical Reactors | Veryst Engineering [veryst.com]
- 12. researchgate.net [researchgate.net]
- 13. processindconsultants.com [processindconsultants.com]
- 14. aidic.it [aidic.it]
- 15. filter-dryer.com [filter-dryer.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 18. mt.com [mt.com]
- 19. m.youtube.com [m.youtube.com]
- 20. cresp.org [cresp.org]
- 21. A Proven Approach to Impurity Control Across API and RSM Synthesis [grace.com]
- 22. How to Identify and Control Drug Impurities Quickly with a Holistic Approach - Regis Technologies [registech.com]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. How to Scale Up a New Synthesis Reaction | Lab Manager [labmanager.com]
- 25. reddit.com [reddit.com]
Technical Support Center: Strategies for Addressing Poor Solubility of Cyclopropyl(3-pyridinyl)methanone in Assays
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with Cyclopropyl(3-pyridinyl)methanone in their experimental assays. Poor solubility is a common hurdle in drug discovery and can lead to unreliable and misleading data.[1][2] This document provides in-depth, field-proven insights and troubleshooting protocols to help you achieve consistent and accurate results.
Understanding the Compound: this compound
Before diving into troubleshooting, it's crucial to understand the physicochemical properties of the compound you're working with.
| Property | Value | Source |
| Molecular Formula | C₉H₉NO | [3] |
| Molecular Weight | 147.17 g/mol | [3] |
| Appearance | Solid | [3] |
| Key Structural Features | Cyclopropyl group, Pyridine ring, Ketone group | [3][4] |
| Predicted pKa | 3.27 ± 0.10 | [3][5] |
The structure contains a basic pyridine ring, which can be protonated, and a polar ketone group.[4][6] The predicted pKa of ~3.27 suggests that the molecule's charge and, consequently, its aqueous solubility, will be highly dependent on the pH of the medium.[3][5][7] At a pH below its pKa, the pyridine nitrogen will be protonated, forming a more soluble pyridinium salt.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues in a question-and-answer format, providing both the "why" and the "how-to" for each problem.
Q1: My compound, dissolved in 100% DMSO, precipitates immediately when I dilute it into my aqueous assay buffer. Why is this happening and what should I do?
A1: The "DMSO Shock" Phenomenon
This is a classic problem known as "crashing out" or precipitation upon dilution.[8] Your compound is likely well-solubilized in the highly polar, aprotic solvent DMSO. However, when you introduce this concentrated DMSO stock into an aqueous buffer, the local solvent environment changes dramatically and rapidly.[8][9] The DMSO concentration plummets, and the surrounding water molecules are unable to keep the hydrophobic parts of your compound in solution, leading to precipitation.[8][10]
Initial Troubleshooting Steps:
-
Lower the Final DMSO Concentration: Most cell-based assays can tolerate DMSO up to 0.5% without significant cytotoxicity, though this is cell-line dependent and should always be verified.[8] Aim for the lowest possible final DMSO concentration that maintains compound solubility.
-
Modify the Dilution Protocol: Instead of adding a small volume of DMSO stock directly to a large volume of buffer, try a serial dilution approach or add the buffer to the DMSO stock slowly while vortexing. This can sometimes prevent localized high concentrations that trigger precipitation.[2]
If these simple adjustments fail, you will need to employ more advanced formulation strategies.
Q2: What is the best starting solvent for my stock solution of this compound?
A2: Selecting the Right Stock Solvent
While DMSO is a common starting point, it's not always the best choice. Given the compound's structure, other solvents should be considered.
| Solvent | Pros | Cons |
| DMSO | High solubilizing power for many organic compounds. | Can cause precipitation on aqueous dilution; potential for cytotoxicity at >0.5%.[8][11] |
| Ethanol | Good solubilizing power; often well-tolerated in assays. | Can be volatile; may have biological effects at higher concentrations. |
| DMF | Strong solvent. | Higher toxicity profile than DMSO or ethanol. |
| PEG 400 | Water-miscible co-solvent, often used in in vivo formulations. | Can increase viscosity of the solution.[12] |
Recommendation: Start by preparing a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO to assess its maximum solubility. Then, perform a kinetic solubility test by diluting this stock into your specific assay buffer to determine the concentration at which it remains soluble.[2]
Q3: My compound is still precipitating even at low DMSO concentrations. What are my next options?
A3: Advanced Solubilization Strategies
When simple co-solvency with DMSO isn't sufficient, you need to explore more robust formulation techniques. The choice of method depends on the specific requirements of your assay (e.g., cell-based, biochemical, in vivo).
Here is a decision-making workflow to guide your choice:
Caption: Decision workflow for selecting a solubilization strategy.
Experimental Protocols
Here are detailed, step-by-step methodologies for the key solubilization strategies.
Protocol 1: pH Adjustment
Principle: this compound has a basic pyridine nitrogen with a predicted pKa of ~3.27.[3][5] By lowering the pH of the aqueous buffer to be at least 1-2 units below the pKa (e.g., pH 1.2-2.2), the nitrogen becomes protonated, forming a more water-soluble pyridinium cation.[13][14] This is a powerful technique for compounds with ionizable functional groups.[7][]
Step-by-Step Methodology:
-
Prepare Acidic Buffer: Prepare your assay buffer and adjust the pH using a strong acid like HCl. For example, start with a 0.1 M HCl solution.
-
Prepare Stock Solution: Dissolve the compound directly in the acidic buffer to your desired stock concentration. Gentle warming or vortexing may be required.
-
Alternative (Co-solvent approach): a. Create a high-concentration stock in DMSO (e.g., 50 mM). b. Perform a serial dilution of this stock into the pH-adjusted buffer.
-
Verify Compatibility: Critically, ensure that the low pH does not affect your assay components (e.g., enzyme activity, cell viability, protein stability). Run a control experiment with the acidic buffer alone.
Protocol 2: Co-Solvent Systems
Principle: Co-solvents are water-miscible organic solvents that, when combined with water, create a solvent system with reduced polarity, enhancing the solubility of hydrophobic compounds.[12][16][17] A common and effective combination for in vivo and in vitro studies is a ternary system of DMSO, a polyethylene glycol (PEG), and a surfactant like Tween® 80.[18]
Step-by-Step Methodology:
-
Prepare the Vehicle: A widely used starting formulation is the "DPT" vehicle:
-
10% DMSO
-
40% PEG 400
-
5% Tween® 80
-
45% Saline or PBS
-
-
Dissolve the Compound: a. Weigh the required amount of this compound. b. First, dissolve the compound completely in the DMSO portion. This is a critical first step. c. Sequentially add the PEG 400 and vortex thoroughly until the solution is clear. d. Add the Tween® 80 and vortex again until homogeneous. e. Finally, slowly add the saline or PBS while vortexing to reach the final volume.[18]
-
Observe: The final formulation should be a clear, homogenous solution. If precipitation occurs, you may need to adjust the ratios (e.g., increase the percentage of co-solvents) or lower the final compound concentration.
-
Control Group: Always administer a vehicle-only control to your assay to account for any effects of the formulation itself.
Caption: Workflow for preparing a co-solvent formulation.
Protocol 3: Surfactant-Aided Solubilization
Principle: Surfactants (or detergents) are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), form micelles in aqueous solutions.[19] The hydrophobic cores of these micelles can encapsulate poorly soluble compounds, effectively increasing their apparent water solubility.[19][20]
Commonly Used Surfactants in Biological Assays:
| Surfactant | Type | Notes |
| Tween® 80 (Polysorbate 80) | Non-ionic | Widely used, generally low toxicity.[19][21] |
| Cremophor® EL | Non-ionic | Excellent solubilizing agent but can have biological effects.[21] |
| Sodium Dodecyl Sulfate (SDS) | Anionic | Strong solubilizer but denatures proteins; generally not suitable for functional assays.[20][22] |
Step-by-Step Methodology:
-
Select a Surfactant: For most biological assays, a non-ionic surfactant like Tween® 80 is the preferred starting point.
-
Prepare Surfactant Solution: Prepare your assay buffer containing the surfactant at a concentration well above its CMC (e.g., 0.1% - 1% w/v Tween® 80).
-
Prepare Stock Solution: a. Create a high-concentration stock of your compound in 100% DMSO. b. Dilute this stock directly into the surfactant-containing buffer. The presence of micelles should prevent precipitation.
-
Validate: Run controls to ensure the surfactant concentration used does not interfere with your assay's performance.
Protocol 4: Cyclodextrin Complexation
Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[23][24] They can form "inclusion complexes" by encapsulating a poorly soluble "guest" molecule (your compound) within their cavity, thereby increasing its aqueous solubility and stability.[25][26][27] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice.[23][28]
Step-by-Step Methodology:
-
Prepare Cyclodextrin Solution: Prepare a solution of HP-β-CD in your aqueous buffer. Concentrations can range from 1% to 40% (w/v) depending on the required solubility enhancement.
-
Form the Complex (Co-precipitation Method): a. Dissolve this compound in a minimal amount of a suitable organic solvent (e.g., ethanol). b. Add this organic solution dropwise to the aqueous HP-β-CD solution while stirring vigorously. c. Stir the mixture for several hours (or overnight) at room temperature to allow for complex formation. d. Remove the organic solvent (e.g., by rotary evaporation or lyophilization) to obtain a solid powder of the inclusion complex.
-
Reconstitute: The resulting powder can be directly dissolved in the assay buffer to the desired final concentration.
-
Alternative (Direct Solubilization): For some applications, you can prepare a concentrated stock of the compound in DMSO and dilute it into a buffer already containing HP-β-CD.[29]
Final Recommendations
-
Always Validate: No matter which method you choose, it is imperative to run a vehicle control (the formulation without your compound) to ensure that the excipients themselves (DMSO, PEG, surfactants, etc.) do not interfere with your assay.
-
Start Simple: Begin with the simplest method (e.g., lowering DMSO concentration, pH adjustment) before moving to more complex formulations.
-
Characterize Your Final Formulation: Once you have a formulation that appears to work, ensure the compound is truly dissolved and not present as a fine suspension. This can be checked by filtering the solution through a 0.22 µm filter and measuring the concentration of the filtrate.
By systematically applying these principles and protocols, you can overcome the challenges posed by the poor solubility of this compound and generate reliable, high-quality data in your research.
References
- 1. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. CAS 24966-13-0: cyclopropyl(pyridin-3-yl)methanone [cymitquimica.com]
- 5. Page loading... [guidechem.com]
- 6. Pyridine - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Protein precipitation and denaturation by dimethyl sulfoxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. bepls.com [bepls.com]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. Khan Academy [khanacademy.org]
- 16. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 17. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. jocpr.com [jocpr.com]
- 20. Role of Surfactant Micellization for Enhanced Dissolution of Poorly Water-Soluble Cilostazol Using Poloxamer 407-Based Solid Dispersion via the Anti-Solvent Method - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Evaluation of surfactants as solubilizing agents in microsomal metabolism reactions with lipophilic substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. タンパク質可溶化に用いる界面活性剤 | Thermo Fisher Scientific - JP [thermofisher.com]
- 23. mdpi.com [mdpi.com]
- 24. ijpcbs.com [ijpcbs.com]
- 25. pharmaexcipients.com [pharmaexcipients.com]
- 26. Redirecting [linkinghub.elsevier.com]
- 27. australiansciencejournals.com [australiansciencejournals.com]
- 28. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 29. researchgate.net [researchgate.net]
method refinement for consistent results in biological assays
This guide is structured to move from reactive problem-solving to proactive method design. We will first address the most common issues encountered in widely used assay platforms through targeted FAQs and troubleshooting guides. We will then establish a framework for developing and validating robust assays from the outset, minimizing the potential for variability.
Part 1: Frequently Asked Questions (FAQs)
This section provides rapid answers to high-level questions about assay variability.
Q1: My results are inconsistent from one day to the next. What are the most common overarching causes?
Assay-to-assay variability is a frequent challenge. The root causes are often foundational rather than specific to a single assay component. The primary culprits include:
-
Reagent Instability: Reagents can degrade if stored improperly or subjected to multiple freeze-thaw cycles. Always check expiration dates and storage conditions.[1][2]
-
Environmental Fluctuations: Variations in ambient temperature and humidity can affect reaction kinetics and evaporation rates, especially in multi-well plates.[1]
-
Operator Variability: Subtle differences in technique (pipetting, timing of incubation steps) between different users, or even by the same user on different days, can introduce significant error.[3]
-
Inconsistent Starting Material: For cell-based assays, variations in cell passage number, confluency, and overall health are major sources of inconsistency.[4][5] For qPCR, the quality and quantity of the starting nucleic acid are critical.[6]
Q2: I'm seeing high variability between my technical replicates within the same plate. What should I investigate first?
High variability between replicate wells on the same plate almost always points to procedural inconsistencies during the assay setup.[4] Key factors to check include:
-
Pipetting Accuracy: This is the most common cause. Ensure your pipettes are calibrated, use the correct pipette for the volume being dispensed, and use consistent technique for every well.[1][2] Change tips between each standard and sample to prevent carryover.[1]
-
Insufficient Mixing: Reagents, standards, and samples must be mixed thoroughly before being added to the plate.[2]
-
"Edge Effects": Wells on the perimeter of a microplate are prone to faster evaporation, leading to changes in reagent concentration.[2][4] To mitigate this, avoid using the outer wells for critical samples or fill them with media or buffer to create a humidity barrier.[4][7]
-
Temperature Gradients: Uneven temperature across the plate during incubation can cause reaction rates to differ from well to well. Ensure the incubator provides uniform heating and avoid stacking plates.[1][3]
Q3: How do I know if the problem is with my sample or with the assay itself?
This is a critical diagnostic question. The best approach is to use a system of controls:
-
Positive and Negative Controls: A reliable positive control (a sample known to contain the analyte) and a negative control (a sample known to be free of the analyte) are essential. If the controls perform as expected, the issue likely lies with your experimental samples. If the controls fail, the problem is with the assay reagents or protocol.[8]
-
Spike and Recovery: In this method, a known amount of the target analyte is added ("spiked") into a sample matrix. The assay is then performed to see how much of that analyte is "recovered." This helps determine if something in the sample itself (e.g., interfering substances) is inhibiting the assay.[1]
Part 2: Detailed Troubleshooting Guides
This section provides in-depth, Q&A-based solutions for specific, commonly used biological assays.
Guide 1: Immunoassays (ELISA & Western Blot)
Q: My negative control wells have high absorbance, leading to high background. What's causing this?
High background can mask the specific signal from your target analyte, leading to inaccurate quantification.[4] The most common causes are:
-
Insufficient Washing: Unbound antibodies and reagents are not being adequately removed. The solution is to increase the number and/or duration of wash steps.[2] At the end of each wash, invert the plate and tap it forcefully on absorbent paper to remove all residual fluid.[1]
-
Ineffective Blocking: The blocking buffer is failing to prevent non-specific binding of antibodies to the plate surface. You should optimize the blocking step by trying different blocking agents (e.g., BSA, non-fat dry milk, or commercial blockers), increasing the concentration, or extending the incubation time.[2][4][9]
-
Excessive Antibody Concentration: Using too much primary or secondary antibody can lead to non-specific binding. Perform a titration to determine the optimal antibody concentration that provides a strong signal with low background.[10]
-
Cross-Reactivity: The secondary antibody may be cross-reacting with the blocking agent (e.g., anti-phospho antibodies cross-reacting with casein in milk). In such cases, switching the blocking agent to BSA is advisable.[11]
Q: I'm getting a weak signal or no signal at all, even though my samples should be positive. What went wrong?
A weak or absent signal is often due to a problem with a critical reagent or a suboptimal protocol step.[1]
-
Reagent Problems: Check the expiration dates of all kit components.[1] Ensure reagents were stored correctly and haven't undergone multiple freeze-thaw cycles, which can degrade antibodies and standards.[2] It's also possible reagents were prepared or added in the incorrect order.[1]
-
Insufficient Antibody Concentration: The concentration of the capture or detection antibody may be too low. A titration experiment is necessary to find the optimal concentration.[2]
-
Incorrect Plate Type: If you are coating your own plates, ensure you are using high-binding ELISA plates, not standard tissue culture plates.[1]
-
Sub-optimal Incubation Times/Temperatures: Incubation times may be too short for the binding reactions to reach equilibrium. Follow the protocol's recommendations, or consider increasing the incubation time (e.g., overnight at 4°C for the primary antibody).[1]
Q: My entire blot is dark or hazy, obscuring my bands. How do I reduce this high background?
High background on a Western blot can manifest as a uniform haze or multiple non-specific bands.[12] Here’s how to troubleshoot:
-
Optimize Blocking: This is the most critical step. Insufficient blocking is a primary cause of high background.[8] Increase the blocking time (e.g., 1-2 hours at room temperature or overnight at 4°C) and/or the concentration of the blocking agent (e.g., 5% non-fat dry milk or BSA).[13]
-
Adjust Antibody Concentrations: Overloading the membrane with primary or secondary antibody is a common mistake.[12] Titrate both antibodies to find the lowest concentration that still provides a strong specific signal.[11][12]
-
Improve Washing Steps: Increase the number and duration of washes after both primary and secondary antibody incubations to remove unbound antibodies.[14][15] Including a mild detergent like Tween-20 (0.05-0.1%) in the wash buffer is standard practice.[13][16]
-
Check Membrane Handling: Never let the membrane dry out at any point during the process, as this can cause irreversible, non-specific antibody binding.[12][13] Also, handle the membrane with clean forceps to avoid contamination.[13]
Q: I'm not seeing any bands, including my positive control. Where should I start looking for the problem?
No signal is a frustrating but solvable issue. Systematically check the following:
-
Protein Transfer: First, confirm that the proteins were successfully transferred from the gel to the membrane. This can be easily checked by staining the membrane with Ponceau S after transfer.[13][14] If the transfer was inefficient, optimize the transfer time, voltage, and buffer composition.
-
Antibody Issues: The primary or secondary antibody may be the problem. Ensure you are using the correct antibodies for your target and that they haven't expired or been stored improperly.[14] The antibody concentration may be too low; try increasing it or using a fresh dilution.[14]
-
Low Protein Abundance: The target protein may be present at very low levels in your sample. Try loading more protein onto the gel.[14][16]
-
Detection Reagent Failure: Ensure that the chemiluminescent substrate (e.g., ECL) has not expired and was prepared correctly.[4]
| Problem | Possible Cause | Recommended Solution |
| High Background | Insufficient blocking | Increase blocking time and/or concentration of blocking agent (e.g., 5% non-fat milk or BSA).[8][13] |
| Antibody concentration too high | Titrate primary and secondary antibodies to find the optimal dilution.[11][12] | |
| Inadequate washing | Increase the number and duration of wash steps. Use a buffer containing Tween-20.[14][15] | |
| No Signal | Inefficient protein transfer | Stain membrane with Ponceau S to verify transfer. Optimize transfer conditions.[13][14] |
| Low protein abundance | Increase the amount of protein loaded onto the gel.[16] | |
| Inactive antibody or substrate | Use fresh antibodies and detection reagents. Check expiration dates.[4] | |
| Non-Specific Bands | Primary antibody is not specific | Use an affinity-purified antibody. Optimize antibody concentration.[17] |
| Too much protein loaded | Reduce the amount of protein loaded per lane.[11][15] | |
| Protein degradation | Prepare fresh samples with protease inhibitors. |
Guide 2: Nucleic Acid Amplification (qPCR)
Q: My "No Template Control" (NTC) is amplifying. What does this mean and how do I fix it?
Amplification in the NTC is a clear sign of contamination.[6] This is a critical issue as it can lead to false-positive results.
-
Source of Contamination: The contamination can come from several sources: contaminated reagents (master mix, primers, water), contaminated pipettes or work surfaces, or aerosolized PCR products from previous runs.[18]
-
Solution - Decontamination: The first step is to decontaminate your workspace. Clean pipettes and benches with 10% bleach followed by 70% ethanol.[6] Use aerosol-resistant filter tips to prevent cross-contamination.[19]
-
Solution - Fresh Reagents: Discard current working solutions of primers, master mix, and water, and prepare fresh aliquots from your stock solutions.[18][19]
-
Primer-Dimers: If the amplification signal corresponds to a low melting temperature in a melt curve analysis, the issue may be primer-dimers rather than template contamination.[6] This indicates that the primers are annealing to each other. This can be resolved by redesigning the primers or optimizing the primer concentration and annealing temperature.[20]
Q: My qPCR efficiency is poor and/or my Ct values are inconsistent between biological replicates. What are the likely causes?
Poor efficiency (ideally, it should be between 90-110%) and inconsistent Ct values point towards issues with the reaction setup or the samples themselves.[21]
-
Suboptimal Assay Design: The primers and/or probe may not be designed optimally. Key design parameters include amplicon length (ideally 75-200 bp), primer melting temperature (Tm, ideally 55-65°C), and avoiding secondary structures.[20][22] It is often necessary to empirically determine the optimal annealing temperature by running a temperature gradient.[21]
-
Template Quality and Quantity: The presence of PCR inhibitors (e.g., carryover from the nucleic acid extraction process) can significantly reduce reaction efficiency.[6] Check the purity of your RNA/DNA using spectrophotometry (A260/280 and A260/230 ratios).[6] Inconsistent amounts of starting material between replicates will naturally lead to variable Ct values.[6]
-
Reverse Transcription (RT) Variability (for RT-qPCR): The RT step is a major source of variability. Ensure your RNA is high quality and free of degradation. The efficiency of this step can be affected by the choice of primers (oligo(dT), random hexamers, or gene-specific) and the reaction conditions.[6]
Guide 3: Cell-Based Assays
Q: I'm seeing a high degree of well-to-well variability in my cell-based assay. What are the most common procedural errors?
High variability in cell-based assays often stems from inconsistencies in cell handling and plating.[4][23]
-
Inconsistent Cell Seeding: This is a primary cause of variability.[4] Ensure you have a homogenous, single-cell suspension before and during the plating process. Gently swirl the cell suspension frequently to prevent cells from settling. Use calibrated pipettes for accurate cell dispensing.[4]
-
Edge Effects: As with ELISAs, the outer wells of a plate are susceptible to evaporation, which concentrates media components and can affect cell growth and response.[2][4] A common practice is to surround the experimental wells with wells containing sterile media or PBS to act as a humidity buffer.[4][7]
-
Variable Treatment Application: Ensure that treatments (e.g., drug compounds) are added consistently to all wells in terms of volume, timing, and mixing.[4]
Q: How do I minimize variability originating from the cell culture itself before I even start my assay?
The state of your cells before the experiment begins is paramount. Pre-assay variability can be a huge confounding factor.[5][24]
-
Standardize Passage Number: Cells can change phenotypically over time in culture, a phenomenon known as "phenotypic drift".[5] To minimize this, use cells within a consistent and narrow range of passage numbers for all experiments. Establish a master and working cell bank system.
-
Control for Cell Confluency: The density of cells in the stock flask can affect their metabolic state and responsiveness in an assay.[5] Always passage or seed cells for an experiment when they are in the exponential growth phase (typically 70-80% confluency) and at a consistent density.[25]
-
Routine Health and Contamination Checks: Regularly test your cell lines for mycoplasma contamination, which is difficult to detect visually but can significantly alter cellular responses.[5] Also, monitor cell viability during routine culture; if viability drops, initiate a new culture from a frozen stock.[25]
Part 3: Proactive Assay Development & Validation
Troubleshooting is reactive. A superior, long-term strategy is to build robust, reliable assays from the start. This involves a systematic process of assay development and validation, principles of which are outlined in regulatory guidelines such as the ICH Q2(R1).[26][27][28]
Q: What are the key parameters I need to evaluate to consider my assay "validated"?
Assay validation is the process of formally demonstrating that an analytical procedure is suitable for its intended purpose.[27][29] The core parameters you should assess include:
-
Accuracy: The closeness of your measured value to the true value. This is often assessed using a reference standard or by comparing your assay's results to those from an established method.
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogenous sample. Precision is usually expressed as the coefficient of variation (CV%) and is evaluated at three levels:
-
Repeatability: Precision under the same operating conditions over a short interval (intra-assay precision).
-
Intermediate Precision: Precision within the same lab, but with different operators, on different days, or with different equipment.
-
Reproducibility: Precision between different laboratories (inter-assay precision).
-
-
Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.
-
Linearity & Range: Linearity is the ability to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte for which the assay has been demonstrated to be accurate, precise, and linear.
-
Robustness: A measure of the assay's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., incubation temperature, reagent concentrations). This provides an indication of its reliability during normal usage.[27]
By systematically evaluating these parameters during development, you can create an assay with well-understood performance characteristics, leading to more consistent and trustworthy results.
References
- 1. ELISA Troubleshooting Guide | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. maxanim.com [maxanim.com]
- 3. anshlabs.com [anshlabs.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. promegaconnections.com [promegaconnections.com]
- 6. azurebiosystems.com [azurebiosystems.com]
- 7. azurebiosystems.com [azurebiosystems.com]
- 8. Western Blot Troubleshooting: High Background | Proteintech Group [ptglab.com]
- 9. biocompare.com [biocompare.com]
- 10. assaygenie.com [assaygenie.com]
- 11. sinobiological.com [sinobiological.com]
- 12. clyte.tech [clyte.tech]
- 13. stjohnslabs.com [stjohnslabs.com]
- 14. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 15. ウェスタンブロッティング トラブルシューティング | Thermo Fisher Scientific - JP [thermofisher.com]
- 16. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 17. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 18. pcrbio.com [pcrbio.com]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. bio-rad.com [bio-rad.com]
- 21. bioradiations.com [bioradiations.com]
- 22. eu.idtdna.com [eu.idtdna.com]
- 23. mt.com [mt.com]
- 24. cellgs.com [cellgs.com]
- 25. youtube.com [youtube.com]
- 26. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 27. jordilabs.com [jordilabs.com]
- 28. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 29. starodub.nl [starodub.nl]
Validation & Comparative
A Comparative Guide to the Biological Validation of Synthesized Cyclopropyl(3-pyridinyl)methanone
Introduction: The confluence of unique structural motifs in a single molecular entity often signals the potential for novel biological activity. Cyclopropyl(3-pyridinyl)methanone is one such molecule, integrating the pharmacologically significant pyridine ring with a cyclopropyl group. The pyridine moiety is a ubiquitous heterocycle found in numerous approved drugs, valued for its ability to engage in hydrogen bonding and act as a bioisostere.[1] The cyclopropyl group, a strained three-membered ring, is a prized substituent in modern medicinal chemistry.[2] Its incorporation is known to confer conformational rigidity, enhance metabolic stability, improve potency, and favorably modulate pharmacokinetic profiles, often leading to reduced off-target effects and increased brain permeability.[1][2][3]
Despite its promising architecture, this compound remains largely uncharacterized in terms of its specific biological functions. It is primarily regarded as a versatile chemical building block for more complex syntheses.[1][4] This guide, therefore, provides a comprehensive, field-proven framework for the systematic validation of its biological activity. We will outline a logical, tiered approach, from computational prediction to targeted cellular assays, and compare its potential activity profile against relevant chemical analogs with established biological functions. This document is intended for researchers, scientists, and drug development professionals seeking to unlock the therapeutic potential of this intriguing scaffold.
Part 1: In Silico Profiling and Comparative Target Identification
Rationale: Before committing to resource-intensive wet-lab experimentation, a robust in silico analysis serves as an essential first step. By comparing the structure of this compound to databases of compounds with known activities, we can generate data-driven hypotheses about its potential biological targets. This predictive approach maximizes efficiency and informs the design of subsequent experimental assays.
The proposed workflow begins with generating a 3D conformer of the molecule, followed by parallel screening against pharmacophore and shape-based models of known biological targets. This dual approach allows for the identification of potential interactions based on both electronic features (pharmacophores) and spatial arrangement (shape similarity).
Caption: In Silico Target Identification Workflow.
Comparative Chemical Analogs
To ground our investigation, we select known bioactive molecules that share key structural features with our target compound. These comparators provide a reference for potential activity and guide our choice of assays.
| Compound Name | Structure | Reported Biological Activity | Reference |
| This compound | (Target Compound) | Unknown; subject of this guide. | N/A |
| Comparator A: (2-(4-chlorophenyl)cyclopropyl)(4-(3-(dimethylamino)propylamino)phenyl)methanone | (Representative) | Antitubercular (MIC: 3.12-12.5 µg/mL) and Antimalarial (IC50: 0.035-0.080 µg/mL). | [5] |
| Comparator B: 3-(hydroxy(pyridin-2-yl)methyl)-1-methyl-3-(4-(trifluoromethyl)pyridin-2-yl)cyclobutanol | (Representative) | Potent and selective Transient Receptor Potential Vanilloid 3 (TRPV3) antagonist. | [6] |
| Comparator C: 3-Benzoylpyridine | (Baseline Control) | Lacks the cyclopropyl group; primarily a synthetic intermediate with limited reported specific bioactivity. Used to assess the contribution of the cyclopropyl moiety. | N/A |
Part 2: A Tiered Framework for Experimental Validation
Rationale: A multi-tiered experimental approach ensures a logical progression from broad, non-specific effects to specific, hypothesis-driven mechanisms. This strategy begins with foundational cytotoxicity assessments to establish a viable concentration range for subsequent, more sensitive assays.
Caption: Tiered Experimental Validation Workflow.
Protocol 2.1: Foundational Cytotoxicity Assessment
Objective: To determine the concentration range at which this compound exhibits cytotoxic effects on human cells, thereby establishing the therapeutic index and safe concentration window for subsequent assays.
Methodology (MTT Assay):
-
Cell Culture: Plate human cell lines (e.g., HEK293 for normal kidney, HepG2 for liver) in 96-well plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Create a 2-fold serial dilution series in cell culture medium, ranging from 100 µM to ~0.1 µM. Include a vehicle control (DMSO only) and a positive control for cell death (e.g., 10% DMSO).
-
Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Incubate for 4 hours at 37°C. Causality: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the data to the vehicle control (100% viability) and plot the dose-response curve to calculate the CC₅₀ (50% cytotoxic concentration).
Protocol 2.2: Broad-Spectrum Bioactivity (Antimalarial Screen)
Objective: To evaluate the compound's activity against pathogenic parasites, guided by the known activity of Comparator A.[5]
Methodology (SYBR Green I-based Assay for P. falciparum):
-
Parasite Culture: Culture chloroquine-sensitive Plasmodium falciparum strains (e.g., 3D7) in human O+ erythrocytes in RPMI-1640 medium supplemented with Albumax II.
-
Assay Preparation: In a 96-well plate, add 50 µL of compound dilutions (prepared as in 2.1) to 200 µL of synchronized ring-stage parasite culture (1% parasitemia, 2% hematocrit). Include a known antimalarial (e.g., artemisinin) as a positive control.
-
Incubation: Incubate the plate for 72 hours under anaerobic conditions (5% CO₂, 5% O₂, 90% N₂).
-
Lysis and Staining: Add 100 µL of lysis buffer containing SYBR Green I dye. Causality: SYBR Green I intercalates with the DNA of the parasites, and the fluorescence intensity is proportional to the number of viable parasites.
-
Data Acquisition: Measure fluorescence (excitation: 485 nm, emission: 530 nm).
-
Analysis: Calculate the IC₅₀ value by plotting the percentage of parasite growth inhibition against the log of the compound concentration.
Part 3: Hypothesis-Driven Target Validation & Pathway Analysis
Rationale: Should the broad screening yield a "hit" (e.g., potent antimalarial activity or a distinct cellular phenotype), the next logical step is to investigate its effect on specific, predicted molecular targets. Based on the structures of our comparators and common drug targets, a kinase inhibition panel is a high-yield starting point.
Hypothetical Scenario: Kinase Inhibition Identified
If preliminary screening suggests an anti-proliferative effect or in silico analysis points towards kinase targets, a broad kinase panel screen is warranted. Let's hypothesize that our compound shows inhibitory activity against a component of the Mitogen-Activated Protein Kinase (MAPK) pathway, a critical signaling cascade in cell proliferation and survival.
Caption: Potential inhibition point in the MAPK pathway.
Protocol 3.1: In Vitro Kinase Inhibition Assay
Objective: To quantify the inhibitory potency and selectivity of this compound against a panel of human kinases.
Methodology (Example using a commercial service like Eurofins/DiscoverX or Promega):
-
Assay Principle: These assays typically rely on measuring the amount of ATP consumed during the phosphorylation reaction. A common format is a luminescence-based assay where remaining ATP is converted to a light signal. Less light indicates higher kinase activity (more ATP consumed).
-
Compound Submission: Provide the synthesized compound at a high concentration (e.g., 10 mM in DMSO) to the service provider.
-
Primary Screen: The compound is first screened at a single high concentration (e.g., 10 µM) against a large panel of kinases (e.g., >400). The result is reported as "% Inhibition".
-
Selectivity Profile: Analyze the primary screen data. A "hit" is typically defined as >50% inhibition. The number of hits versus the total number of kinases screened provides a selectivity profile.
-
Dose-Response (IC₅₀ Determination): For any confirmed hits, a follow-up dose-response experiment is performed. The compound is tested in an 8- or 10-point dilution series to precisely determine the IC₅₀ value.
-
Data Interpretation: Compare the IC₅₀ value for the target kinase (e.g., BRAF, a RAF kinase) with the CC₅₀ from the cytotoxicity assay. A large window between the IC₅₀ and CC₅₀ (e.g., >100-fold) suggests that the observed cytotoxicity is likely due to on-target inhibition rather than non-specific toxicity.
Conclusion
The validation of a novel chemical entity's biological activity is a systematic process of hypothesis generation and rigorous experimental testing. For this compound, its constituent parts—the cyclopropyl group and the pyridine ring—provide a strong rationale for investigating its potential as a bioactive molecule. The framework presented here, beginning with in silico predictions and moving through a tiered system of cytotoxicity, broad-spectrum, and target-specific assays, offers a robust and efficient pathway to characterizing its function. By comparing its performance to structurally related compounds with known antitubercular, antimalarial, or ion channel modulating activities, researchers can strategically position this compound in the vast landscape of drug discovery and potentially uncover a novel scaffold for therapeutic development.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. CAS 24966-13-0: cyclopropyl(pyridin-3-yl)methanone [cymitquimica.com]
- 5. Synthesis and bio-evaluation of alkylaminoaryl phenyl cyclopropyl methanones as antitubercular and antimalarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Routes of Cyclopropyl(3-pyridinyl)methanone
Introduction
Cyclopropyl(3-pyridinyl)methanone, a key heterocyclic ketone, serves as a vital structural motif and building block in medicinal chemistry and drug development. The incorporation of a cyclopropyl group can impart valuable properties to a molecule, including increased potency, enhanced metabolic stability, and improved pharmacokinetic profiles.[1] The pyridine ring is a ubiquitous scaffold in pharmaceuticals, known for its ability to engage in hydrogen bonding and other critical interactions with biological targets.[1] Given the compound's significance, selecting an optimal and efficient synthetic route is a critical decision for researchers in both academic and industrial settings.
This guide provides an in-depth comparison of the primary synthetic strategies for this compound. We will analyze each route based on its chemical principles, experimental protocol, and overall performance, offering field-proven insights to guide your synthetic planning.
Comparative Overview of Synthetic Routes
For a rapid assessment, the following table summarizes the key performance indicators for the most common synthetic pathways to this compound.
| Metric | Route 1: Grignard + Nitrile | Route 2: Two-Step Oxidation | Route 3: Weinreb-Nahm Synthesis |
| Overall Yield | Moderate to Good | Moderate (over two steps) | Good to Excellent |
| Number of Steps | 1 (plus hydrolysis workup) | 2 | 2 |
| Starting Materials | 3-Cyanopyridine, Cyclopropyl bromide | 3-Pyridinecarboxaldehyde, Cyclopropyl bromide | Nicotinic acid, Cyclopropyl bromide |
| Key Reagents | Mg, THF, HCl | Mg, THF, MnO₂ (or other oxidant) | SOCl₂, N,O-Dimethylhydroxylamine, Mg |
| Scalability | Good; exothermic nature requires control. | Good; oxidation step can be scaled readily. | Excellent; stable intermediates. |
| Key Advantages | Convergent, one-pot reaction. | Readily available starting materials. | High selectivity, avoids over-addition. |
| Key Disadvantages | Grignard reagent is moisture-sensitive. | Two distinct reaction setups required. | Requires preparation of the amide intermediate. |
Route 1: Grignard Reaction with 3-Cyanopyridine
This is one of the most direct and convergent methods for constructing the target ketone. The core of this strategy is the nucleophilic addition of a cyclopropyl Grignard reagent to the electrophilic carbon of a nitrile.
Principle and Rationale
The reaction proceeds via the formation of cyclopropylmagnesium bromide, which then attacks the carbon atom of the nitrile group in 3-cyanopyridine. This forms a magnesium imine salt intermediate. Crucially, this intermediate is stable and does not react further with the Grignard reagent. Subsequent acidic hydrolysis of the imine salt liberates the desired ketone.[1] This method is powerful for creating carbon-carbon bonds but necessitates strict anhydrous conditions to prevent quenching the highly reactive Grignard reagent.[1][2]
Experimental Workflow
References
Navigating the Molecular Maze: A Comparative Guide to Structure-Activity Relationship (SAR) Studies of Kinase Inhibitors
For researchers, scientists, and drug development professionals, the journey from a promising hit compound to a viable drug candidate is a meticulous process of molecular refinement. At the heart of this endeavor lies the exploration of Structure-Activity Relationships (SAR), a fundamental principle in medicinal chemistry that connects a molecule's chemical structure to its biological activity.[1][2][3] This guide provides an in-depth, technically-focused comparison of SAR studies for kinase inhibitors, offering practical insights and detailed experimental protocols to empower your drug discovery programs.
The Rationale of Refinement: Why SAR is Paramount
The core tenet of SAR is that systematic modifications to a molecule's structure can lead to predictable and desirable changes in its biological profile.[1][2] For kinase inhibitors, the goal is often to enhance potency, improve selectivity against a panel of related kinases, and optimize pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME). A well-executed SAR campaign can transform a moderately active compound into a potent and selective clinical candidate.[4][5]
This guide will walk through a comparative SAR study of a hypothetical series of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors, a well-established target in oncology.[6][7] We will explore how specific structural modifications impact binding affinity and cellular potency, providing the data and methodologies to guide rational drug design.
The Anatomy of a Kinase Inhibitor SAR Study
A robust SAR study is a cyclical process involving design, synthesis, and biological evaluation. The data generated from each cycle informs the design of the next generation of compounds, progressively refining the molecular architecture towards the desired therapeutic profile.
Below is a generalized workflow for a typical SAR study of kinase inhibitors.
Caption: A typical workflow for a Structure-Activity Relationship (SAR) study.
Case Study: SAR of Novel EGFR Kinase Inhibitors
To illustrate the principles of SAR, we will examine a hypothetical series of inhibitors based on a 4-anilinoquinazoline scaffold, a common core structure for EGFR inhibitors.[8] Our parent compound, EGFRi-01 , shows moderate activity. We will introduce targeted modifications to explore the SAR around two key regions: the solvent-exposed region and the gatekeeper residue pocket.
| Compound ID | R1 (Solvent-Exposed) | R2 (Gatekeeper Pocket) |
| EGFRi-01 | -H | -OCH3 |
| EGFRi-02 | -CH2OH | -OCH3 |
| EGFRi-03 | -CH2-Morpholine | -OCH3 |
| EGFRi-04 | -CH2-Morpholine | -CH3 |
Experimental Evaluation: From Target Binding to Cellular Function
To build our SAR table, we need to experimentally determine the biological activity of each compound. This is typically a two-tiered process: a biochemical assay to measure direct binding to the target protein and a cell-based assay to assess functional potency in a more physiologically relevant context.
Objective: To quantify the binding affinity of the inhibitors for the purified EGFR kinase domain. A common and robust method for this is the LanthaScreen™ Eu Kinase Binding Assay , a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
Experimental Protocol: LanthaScreen™ Eu Kinase Binding Assay
-
Reagent Preparation:
-
Prepare a 3X solution of each test compound in kinase buffer.
-
Prepare a 3X solution of the EGFR kinase and a europium-labeled anti-tag antibody in kinase buffer.
-
Prepare a 3X solution of an Alexa Fluor™ 647-labeled kinase tracer (an ATP-competitive ligand).
-
-
Assay Procedure:
-
In a 384-well plate, add 5 µL of the 3X test compound solution.
-
Add 5 µL of the 3X kinase/antibody mixture.
-
Add 5 µL of the 3X tracer solution.
-
Incubate the plate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET compatible plate reader, measuring the emission at both the europium donor wavelength and the Alexa Fluor™ 647 acceptor wavelength.
-
Calculate the TR-FRET ratio (acceptor emission / donor emission).
-
-
Data Analysis:
-
Plot the TR-FRET ratio against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of inhibitor that displaces 50% of the tracer).
-
Convert the IC50 value to a Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([Tracer]/Kd)) , where [Tracer] is the concentration of the fluorescent tracer and Kd is its dissociation constant.
-
Objective: To determine the concentration of each inhibitor required to inhibit EGFR-mediated signaling in a cancer cell line that overexpresses EGFR (e.g., A431 cells). A common method is to measure the inhibition of autophosphorylation of a downstream substrate.
Experimental Protocol: In-Cell Western™ Assay for EGFR Phosphorylation
-
Cell Culture and Treatment:
-
Seed A431 cells in a 96-well plate and grow to 80-90% confluency.
-
Starve the cells in serum-free media for 4-6 hours.
-
Pre-treat the cells with a serial dilution of the test compounds for 1 hour.
-
Stimulate the cells with EGF (e.g., 100 ng/mL) for 10 minutes at 37°C to induce EGFR autophosphorylation.
-
-
Cell Lysis and Fixing:
-
Aspirate the media and lyse the cells with a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Fix the cells with 4% paraformaldehyde in PBS for 20 minutes at room temperature.
-
-
Immunostaining:
-
Permeabilize the cells with 0.1% Triton X-100 in PBS.
-
Block non-specific binding with a blocking buffer (e.g., 5% BSA in PBS).
-
Incubate with a primary antibody specific for phosphorylated EGFR (pEGFR).
-
Wash and incubate with a fluorescently-labeled secondary antibody.
-
-
Data Acquisition:
-
Read the plate on an imaging system capable of detecting the fluorescence signal from the secondary antibody.
-
-
Data Analysis:
-
Normalize the pEGFR signal to total protein content or a housekeeping protein.
-
Plot the normalized signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Comparative SAR Data Analysis
The experimental data for our hypothetical EGFR inhibitor series is summarized in the table below.
| Compound ID | R1 (Solvent-Exposed) | R2 (Gatekeeper Pocket) | EGFR Binding (Ki, nM) | A431 Cell Potency (IC50, nM) |
| EGFRi-01 | -H | -OCH3 | 150 | 850 |
| EGFRi-02 | -CH2OH | -OCH3 | 125 | 720 |
| EGFRi-03 | -CH2-Morpholine | -OCH3 | 15 | 95 |
| EGFRi-04 | -CH2-Morpholine | -CH3 | 5 | 30 |
Analysis of the SAR:
-
Impact of the R1 Group: Comparing EGFRi-01 and EGFRi-02 , the addition of a hydroxyl group results in a modest improvement in both binding affinity and cellular potency. This suggests a potential hydrogen bond interaction in the solvent-exposed region. The significant improvement in activity seen with EGFRi-03 indicates that the morpholine group makes highly favorable interactions, likely through a combination of hydrogen bonding and improved physicochemical properties. This highlights the importance of exploring this vector for optimization.
-
Impact of the R2 Group: The "gatekeeper" residue in the ATP binding pocket is a critical determinant of inhibitor selectivity.[8] By replacing the methoxy group in EGFRi-03 with a smaller methyl group in EGFRi-04 , we observe a 3-fold improvement in both binding and cellular activity. This suggests that the smaller methyl group provides a better fit in the hydrophobic pocket adjacent to the gatekeeper residue, reducing potential steric clashes.
This iterative process of structural modification and biological testing allows for the development of a clear SAR model, guiding the design of more potent and selective inhibitors.[4][9]
Visualizing the Molecular Context: EGFR Signaling Pathway
Understanding the broader signaling context of the target is crucial for interpreting the cellular effects of an inhibitor. Below is a simplified diagram of the EGFR signaling pathway, which ultimately leads to cell proliferation and survival.
Caption: Simplified EGFR signaling pathway leading to cell proliferation.
Conclusion: The Power of Iterative Design
Structure-activity relationship studies are the cornerstone of modern drug discovery.[1][2] By systematically exploring the chemical space around a lead compound and employing a robust suite of biochemical and cellular assays, medicinal chemists can rationally design molecules with improved therapeutic potential. The case study of EGFR inhibitors presented here illustrates how targeted modifications, guided by iterative data analysis, can lead to significant gains in potency. As our understanding of molecular interactions and our analytical tools continue to evolve, the principles of SAR will remain central to the development of new and effective medicines.
References
- 1. Structure-Activity Relationship (SAR) | Pharmacology Mentor [pharmacologymentor.com]
- 2. collaborativedrug.com [collaborativedrug.com]
- 3. youtube.com [youtube.com]
- 4. fiveable.me [fiveable.me]
- 5. tandfonline.com [tandfonline.com]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. ClinPGx [clinpgx.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. On Exploring Structure Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods
For researchers, scientists, and drug development professionals, the integrity of analytical data is the bedrock of confident decision-making. An analytical method, even when validated, is not an island. Its performance must be consistent, reliable, and comparable, whether it's transferred between laboratories, updated with new technology, or compared against a reference procedure. This guide provides an in-depth, experience-driven approach to the cross-validation of analytical methods, moving beyond a simple checklist to explain the causality behind the protocols and ensure the trustworthiness of your results.
The Imperative of Cross-Validation: Why, When, and How
Cross-validation is the documented process of demonstrating that a validated analytical method produces consistent, reliable, and accurate results under different, predefined conditions.[1] This is a critical exercise in ensuring data integrity and regulatory compliance.[1] The core principle is to establish and maintain a state of analytical control throughout the lifecycle of a method, a concept championed by the United States Pharmacopeia (USP) General Chapter <1220> "Analytical Procedure Life Cycle".[2][3][4]
When is Cross-Validation Necessary?
Cross-validation should be considered in several key scenarios:
-
Method Transfer: When an analytical method is transferred from one laboratory (the transferring unit) to another (the receiving unit).[1]
-
Multi-Site Studies: When multiple laboratories are involved in the analysis of samples for a single study.
-
New Method Implementation: When a new analytical method is introduced to replace an existing one (e.g., upgrading from HPLC to UPLC).
-
Collaborative Studies: For the validation of compendial or consensus-based methods.
-
Regulatory Submissions: To support the use of a particular analytical method in regulatory filings.[1]
The following diagram illustrates the decision-making process for initiating a cross-validation study.
Caption: Decision workflow for initiating a cross-validation study.
A Tale of Two Scenarios: Method Transfer vs. New Method Comparison
While both fall under the umbrella of cross-validation, the experimental design and focus differ depending on whether you are transferring an existing method or comparing two distinct methods.
Scenario A: Method Transfer - Ensuring Equivalence
The primary goal of method transfer is to ensure the receiving laboratory can perform the analytical method with the same level of accuracy and precision as the transferring laboratory. The most common approach is comparative testing , where both laboratories analyze the same homogenous batch of a sample.
A successful method transfer hinges on a well-defined protocol that includes:
-
Clear Objectives and Scope: Define what constitutes a successful transfer.
-
Responsibilities: Clearly delineate the roles of the transferring and receiving units.
-
Materials and Methods: Specify all reagents, standards, and equipment.
-
Experimental Design: Detail the number of lots, replicates, and concentration levels.
-
Acceptance Criteria: Pre-defined statistical criteria for comparing the results.
Scenario B: New Method Comparison - Demonstrating Comparability or Superiority
When replacing an existing method with a new one (e.g., migrating from HPLC to UPLC for improved speed and sensitivity), the objective is to demonstrate that the new method provides equivalent or superior performance.[5][6] This requires a head-to-head comparison of key validation parameters.
Experimental Design: A Practical Protocol for Method Comparison
This section outlines a detailed, step-by-step protocol for comparing a new analytical method (Method B) against an established, validated method (Method A).
Objective: To demonstrate that Method B is comparable to Method A for the quantification of the active pharmaceutical ingredient (API) and its impurities in a drug product.
3.1. Materials and Samples
-
Samples: Use a minimum of three batches of the drug product, preferably representing the typical range of manufacturing variability.
-
Concentration Levels: Prepare samples at a minimum of three concentration levels covering the method's range (e.g., 80%, 100%, and 120% of the target concentration).
-
Replicates: Analyze a minimum of six replicate preparations for each concentration level.
3.2. Experimental Procedure
-
Protocol Approval: Draft and approve a detailed cross-validation protocol outlining the entire study.
-
Sample Preparation: Prepare all samples according to their respective method procedures. Randomize the analysis sequence to minimize bias.
-
Analysis: Analyze the samples using both Method A and Method B on the same day, if possible, to minimize temporal variability.
-
Data Collection: Record all raw data, including peak areas, retention times, and any observations.
The following diagram illustrates the experimental workflow for a method comparison study.
Caption: Experimental workflow for a method comparison study.
Data Analysis and Interpretation: From Raw Data to Confident Conclusions
The cornerstone of a successful cross-validation is a robust statistical analysis of the data. It is crucial to move beyond simple correlation, which can be misleading, and employ statistical tools that assess agreement.
Key Performance Parameters and Acceptance Criteria
The following table summarizes the key parameters to be compared and provides typical acceptance criteria. It is important to note that these criteria should be justified based on the specific product and its specifications. A common approach is to base the acceptance criteria on the tolerance of the product specification.[7]
| Parameter | Description | Typical Acceptance Criteria |
| Accuracy | The closeness of the test results to the true value. | The difference in mean % recovery between the two methods should be within a pre-defined limit (e.g., ± 2.0%).[4] |
| Precision | The degree of agreement among individual test results. | The difference in %RSD between the two methods should be within a pre-defined limit (e.g., ≤ 2.0%).[4] |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | The slopes and R-squared values of the calibration curves should be comparable. |
| Impurity Profile | Comparison of the detected impurities and their levels. | No new impurities should be detected by the new method above the reporting threshold. The levels of existing impurities should be comparable. |
The Power of the Bland-Altman Plot
The Bland-Altman plot is a powerful graphical tool for assessing the agreement between two quantitative measurement methods.[8][9] It plots the difference between the two measurements against their average.[8][10]
How to Interpret a Bland-Altman Plot:
-
Bias: The mean of the differences (the central line on the plot) represents the systematic bias between the two methods. A bias close to zero indicates good agreement.[11]
-
Limits of Agreement: These are calculated as the mean difference ± 1.96 times the standard deviation of the differences. They provide a range within which 95% of the differences between the two methods are expected to lie.[11]
-
Clinical/Practical Significance: The acceptability of the limits of agreement is a matter of scientific judgment. The limits should be compared to a pre-defined maximum allowable difference based on the clinical or practical requirements of the measurement.[11]
The following is a hypothetical example of a Bland-Altman plot comparing a new UPLC method to an existing HPLC method for the assay of a drug product.
Hypothetical Data Table:
| Sample ID | HPLC Assay (%) | UPLC Assay (%) | Average (%) | Difference (%) |
| 1 | 99.8 | 100.1 | 99.95 | 0.3 |
| 2 | 100.2 | 100.3 | 100.25 | 0.1 |
| 3 | 99.5 | 99.6 | 99.55 | 0.1 |
| 4 | 101.0 | 101.2 | 101.10 | 0.2 |
| 5 | 99.9 | 100.0 | 99.95 | 0.1 |
| ... | ... | ... | ... | ... |
| 20 | 100.5 | 100.6 | 100.55 | 0.1 |
Interpretation of the Bland-Altman Plot:
A Bland-Altman plot of this data would show the average difference (bias) and the limits of agreement. If the bias is small (e.g., 0.1%) and the limits of agreement are narrow and fall within the pre-defined acceptance criteria (e.g., ± 2.0%), it can be concluded that the two methods are in good agreement and can be used interchangeably.
The following diagram illustrates the decision-making process based on the Bland-Altman analysis.
Caption: Decision-making based on Bland-Altman plot interpretation.
Conclusion: A Commitment to Data Integrity
The cross-validation of analytical methods is not merely a regulatory hurdle; it is a scientific imperative that underpins the reliability and consistency of data throughout the pharmaceutical development lifecycle. By adopting a systematic, risk-based approach to cross-validation, grounded in sound experimental design and robust statistical analysis, organizations can ensure the integrity of their data, facilitate seamless method transfers, and confidently embrace new analytical technologies. This commitment to scientific rigor is the ultimate assurance of product quality and patient safety.
References
- 1. pharmaguru.co [pharmaguru.co]
- 2. Precision, Accuracy, and Data Acceptance Criteria in Biopharmaceutical Analysis | Semantic Scholar [semanticscholar.org]
- 3. emerypharma.com [emerypharma.com]
- 4. researchgate.net [researchgate.net]
- 5. Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab? | Separation Science [sepscience.com]
- 6. rjptonline.org [rjptonline.org]
- 7. biopharminternational.com [biopharminternational.com]
- 8. Bland-Altman Plot | Real Statistics Using Excel [real-statistics.com]
- 9. Bland–Altman plot - Wikipedia [en.wikipedia.org]
- 10. Bland-Altman Plot: Assessing Agreement [numiqo.com]
- 11. youtube.com [youtube.com]
A Comparative Guide to in Silico Analysis of Cyclopropyl(3-pyridinyl)methanone and Analogs as 11β-HSD1 Inhibitors
For: Researchers, scientists, and drug development professionals.
Abstract
This guide provides a comprehensive framework for conducting comparative molecular docking studies of Cyclopropyl(3-pyridinyl)methanone and its analogs targeting 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). As a key enzyme in glucocorticoid metabolism, 11β-HSD1 is a significant therapeutic target for metabolic syndrome, type 2 diabetes, and obesity.[1][2][3] This document outlines the scientific rationale, a detailed step-by-step protocol for in silico analysis, and methods for interpreting the resulting data. By comparing the binding affinities and interaction patterns of multiple ligands, researchers can gain crucial insights into the structure-activity relationships that drive inhibitor potency and selectivity.
Introduction: The Significance of Targeting 11β-HSD1
11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) is an intracellular enzyme primarily responsible for the conversion of inactive cortisone to active cortisol in key metabolic tissues, including the liver, adipose tissue, and the brain.[4][5][6] Elevated levels of cortisol can lead to a cascade of metabolic dysfunctions. Consequently, the inhibition of 11β-HSD1 presents a promising therapeutic strategy for mitigating the effects of glucocorticoid excess.[3]
This compound and its derivatives have emerged as a class of compounds with the potential to inhibit 11β-HSD1.[7] Understanding how these molecules interact with the enzyme's active site is paramount for the rational design of more potent and selective inhibitors. Molecular docking serves as a powerful computational tool to predict the binding conformations and affinities of small molecules to their protein targets, thereby guiding lead optimization efforts.[1][8]
The 11β-HSD1 Signaling Pathway and its Role in Disease
The 11β-HSD1 enzyme is located in the endoplasmic reticulum and its activity is dependent on the cofactor NADPH, which is supplied by hexose-6-phosphate dehydrogenase (H6PDH).[5] In various pathological states, the upregulation of 11β-HSD1 leads to increased intracellular cortisol levels, which can contribute to insulin resistance, visceral obesity, and hypertension.[9][10] The signaling cascade is influenced by various transcription factors and pro-inflammatory cytokines, highlighting its complex regulation in both health and disease.[4][9]
Caption: Simplified workflow of 11β-HSD1 activity and its downstream effects.
Comparative Ligands for Docking Studies
To provide a robust comparative analysis, it is essential to select a set of ligands that includes the primary compound of interest, this compound, along with known inhibitors and structural analogs. This allows for the validation of the docking protocol and provides a baseline for evaluating novel compounds.
| Compound Name | Role in Study | Known Activity/Rationale | Reference |
| This compound | Lead Compound | Putative 11β-HSD1 inhibitor based on structural motifs present in known inhibitors. | [7] |
| Carbenoxolone (CBX) | Non-selective Inhibitor (Control) | A well-documented, non-selective inhibitor of 11β-HSD enzymes. | [11] |
| INCB13739 | Selective Inhibitor (Control) | A known selective and potent 11β-HSD1 inhibitor. | [11] |
| AZD4017 | Selective Inhibitor (Control) | An orally bioavailable and selective 11β-HSD1 inhibitor that has undergone clinical development. | [12][13] |
| HSD-016 | Selective Inhibitor (Control) | A potent and selective 11β-HSD1 inhibitor that has been a clinical candidate. | [14] |
| Adamantyl ethanone pyridyl derivatives | Alternative Scaffolds | Represent a different chemical class of potent and selective 11β-HSD1 inhibitors. | [7] |
Experimental Protocol: A Step-by-Step Guide to Comparative Docking
This protocol outlines a standardized workflow for performing comparative molecular docking studies. The use of widely accepted software and methodologies ensures the reproducibility and validity of the results.
Preparation of the Target Protein (11β-HSD1)
-
Obtain the Crystal Structure: Download the 3D crystal structure of human 11β-HSD1 in complex with an inhibitor from the Protein Data Bank (PDB). A suitable entry is PDB ID: 2ILT .[11] Other high-resolution structures like 4C7K, 3QQP, 4HFR, or 3FCO can also be considered.[12][15][16][17]
-
Protein Preparation:
-
Remove water molecules and any co-crystallized ligands from the PDB file.
-
Add polar hydrogen atoms to the protein structure.
-
Assign Kollman charges to the protein atoms. This can be performed using software like AutoDock Tools.[11]
-
Preparation of the Ligands
-
Obtain Ligand Structures: The 2D structures of this compound and the selected comparative ligands can be drawn using chemical drawing software or downloaded from databases like PubChem.
-
3D Structure Generation and Energy Minimization:
-
Convert the 2D structures into 3D structures.
-
Perform energy minimization of the 3D structures using a suitable force field (e.g., MMFF94). This step is crucial for obtaining a low-energy, stable conformation of the ligand.
-
Molecular Docking Procedure
This guide will use AutoDock Vina as the docking software for its accuracy and computational efficiency.
-
Grid Box Definition: Define the docking grid box around the active site of 11β-HSD1. The center of the grid should be the geometric center of the co-crystallized ligand in the original PDB file. A grid size of approximately 58 x 105 x 62 Å is a reasonable starting point, ensuring that the entire binding pocket is encompassed.[11]
-
Running the Docking Simulation:
-
Analysis of Docking Results:
-
The primary output will be the binding affinity (in kcal/mol) for the top-ranked binding poses of each ligand. A more negative value indicates a stronger predicted binding affinity.
-
Visualize the protein-ligand interactions for the best-scoring poses using software like PyMOL or Discovery Studio. Pay close attention to hydrogen bonds, hydrophobic interactions, and any other significant non-covalent interactions. Key interacting residues for 11β-HSD1 often include Ser170 and Tyr183.[1][19]
-
Caption: A streamlined workflow for the comparative molecular docking process.
Data Interpretation and Comparative Analysis
The core of this guide is the objective comparison of the docking results. The following table provides a template for summarizing the quantitative data.
| Ligand | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hydrogen Bonds) | Key Interacting Residues (Hydrophobic) |
| This compound | [Insert Value] | [e.g., Ser170, Tyr183] | [e.g., Leu126, Val231] |
| Carbenoxolone (CBX) | [Insert Value] | [e.g., Ser170] | [e.g., Tyr177, Val180] |
| INCB13739 | [Insert Value] | [e.g., Tyr183] | [e.g., Met179, Val227] |
| AZD4017 | [Insert Value] | [e.g., Ser170, Tyr183] | [e.g., Leu126, Tyr177] |
| HSD-016 | [Insert Value] | [e.g., Ser170] | [e.g., Val180, Val231] |
| Adamantyl ethanone pyridyl derivative | [Insert Value] | [e.g., Tyr183] | [e.g., Leu126, Met179] |
Interpreting the Results:
-
Binding Affinity: A lower binding energy for this compound compared to the known inhibitors would suggest it is a promising candidate.
-
Interaction Patterns: The presence of hydrogen bonds with key catalytic residues like Ser170 and Tyr183 is a strong indicator of potent inhibition.[1][19] The hydrophobic interactions contribute to the overall stability of the ligand-protein complex.
-
Comparative Insights: By comparing the interaction patterns of the lead compound with those of highly selective inhibitors like INCB13739 and AZD4017, researchers can identify structural modifications that may enhance selectivity and potency.
Conclusion and Future Directions
This guide provides a robust framework for the in silico evaluation of this compound and its analogs as potential 11β-HSD1 inhibitors. The comparative docking approach allows for a systematic assessment of binding affinities and interaction patterns, offering valuable insights for hit-to-lead optimization.
It is crucial to remember that molecular docking is a predictive tool. The findings from these computational studies should be validated through in vitro enzyme assays and subsequent in vivo studies to confirm the biological activity and therapeutic potential of the lead compounds.[11]
References
- 1. mdpi.com [mdpi.com]
- 2. Docking-based 3D-QSAR study for 11beta-HSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibitors Still Improve Metabolic Phenotype in Male 11β-HSD1 Knockout Mice Suggesting Off-Target Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. 11β-Hydroxysteroid dehydrogenases and the brain: From zero to hero, a decade of progress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Adamantyl ethanone pyridyl derivatives: potent and selective inhibitors of human 11β-hydroxysteroid dehydrogenase type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of novel inhibitors of 11β-hydroxysteroid dehydrogenase type 1 by docking and pharmacophore modeling - East China Normal University [pure.ecnu.edu.cn]
- 9. Changing glucocorticoid action: 11β-Hydroxysteroid dehydrogenase type 1 in acute and chronic inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. digital.csic.es [digital.csic.es]
- 11. Discovery of novel inhibitor of 11 beta-hydroxysteroid dehydrogenase type 1 using in silico structure-based screening approach for the treatment of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. rcsb.org [rcsb.org]
- 13. Item - Discovery of a Potent, Selective, and Orally Bioavailable Acidic 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibitor: Discovery of 2-[(3S)-1-[5-(Cyclohexylcarbamoyl)-6-propylsulfanylpyridin-2-yl]-3-piperidyl]acetic Acid (AZD4017) - American Chemical Society - Figshare [acs.figshare.com]
- 14. Synthesis of potent and orally efficacious 11β-hydroxysteroid dehydrogenase type 1 inhibitor HSD-016 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. rcsb.org [rcsb.org]
- 16. rcsb.org [rcsb.org]
- 17. rcsb.org [rcsb.org]
- 18. mdpi.com [mdpi.com]
- 19. [PDF] Molecular Modeling Studies of 11β-Hydroxysteroid Dehydrogenase Type 1 Inhibitors through Receptor-Based 3D-QSAR and Molecular Dynamics Simulations | Semantic Scholar [semanticscholar.org]
A Senior Application Scientist's Guide to Evaluating Metabolic Stability: A Comparative Analysis of a Lead Compound and its Analogs
For the dedicated researcher in drug discovery, the journey from a promising hit to a viable clinical candidate is paved with critical decision-making. Among the most pivotal of these is the early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[1][2] A compound's susceptibility to metabolic breakdown, its metabolic stability , directly influences its pharmacokinetic properties, such as half-life and oral bioavailability, ultimately dictating its therapeutic potential and dosing regimen.[3][4][5][6] Compounds that are metabolized too rapidly may fail to achieve therapeutic concentrations, while those that are excessively stable could accumulate and lead to toxicity.[1][7]
This guide provides a comprehensive framework for evaluating the metabolic stability of a lead compound against its rationally designed analogs. We will move beyond a simple recitation of protocols to explore the causal reasoning behind experimental choices, ensuring a robust and self-validating approach. Our focus will be on the most common and foundational in vitro assay: the Liver Microsomal Stability Assay, a cornerstone of early drug discovery for its high-throughput capabilities and direct assessment of Phase I metabolism.[8][9][10]
The Principle of In Vitro Metabolic Stability Assessment
The primary objective of an in vitro metabolic stability assay is to quantify the rate at which a compound is metabolized by key drug-metabolizing enzymes.[11][12] The liver is the body's principal metabolic hub, with the cytochrome P450 (CYP) superfamily of enzymes, located within the endoplasmic reticulum, being responsible for the metabolism of an estimated 70-80% of all drugs on the market.[3][9][13]
By incubating a test compound with liver-derived subcellular fractions (like microsomes) or intact cells (hepatocytes), we can simulate this primary metabolic clearance mechanism.[7][14] The rate of disappearance of the parent compound over time allows us to calculate key parameters:
-
Half-life (t½): The time required for 50% of the compound to be metabolized.[5]
-
Intrinsic Clearance (CLint): A measure of the inherent metabolic capacity of the liver for a specific compound, independent of physiological factors like blood flow.[4][5][15]
Comparing the CLint values of a lead compound and its analogs provides a direct, quantitative measure of how specific structural modifications impact metabolic liability. This data is crucial for building Structure-Metabolism Relationships (SMR) and guiding medicinal chemistry efforts toward more durable drug candidates.[3]
Choosing the Right Tool: Microsomes vs. Hepatocytes
While both are valuable, liver microsomes and hepatocytes serve different purposes, largely defined by their biological complexity.
-
Liver Microsomes: These are vesicles formed from the endoplasmic reticulum of liver cells.[8][16] They are enriched in Phase I metabolic enzymes (CYPs, FMOs) but lack Phase II conjugating enzymes and the cellular machinery for transport.[12][17]
-
Hepatocytes: These are intact liver cells, containing the full complement of Phase I and Phase II metabolic enzymes, as well as the necessary cofactors and transporters.[8][17][19]
-
Why we use them for follow-up: Hepatocyte assays provide a more holistic view of hepatic clearance, accounting for uptake into the cell and the combined effects of both phases of metabolism.[12][17] They are typically used to further characterize promising compounds identified from microsomal screens.
-
For the purpose of this comparative guide, we will detail the protocol for a human liver microsomal (HLM) stability assay , as it represents the most common initial step in comparing a compound to its analogs.
Experimental Design: A Head-to-Head Comparison
Let's consider a hypothetical lead compound, CMPD-X , and two of its analogs designed to improve metabolic stability.
-
CMPD-X (Parent Compound): A promising lead with a known metabolic soft spot—an electron-rich aromatic ring susceptible to CYP-mediated hydroxylation.
-
Analog A (Blocked Analog): CMPD-X modified by adding an electron-withdrawing fluorine atom to the vulnerable aromatic ring. The rationale is that this modification will make the ring less susceptible to oxidative attack by CYP enzymes.[20]
-
Analog B (Alternative Scaffold): The vulnerable aromatic ring in CMPD-X is replaced with a more metabolically stable heterocyclic scaffold, like a morpholine ring.[21]
The following diagram illustrates the logical relationship between the structural modifications and the expected metabolic outcome.
Caption: Strategy for improving the metabolic stability of CMPD-X.
Detailed Experimental Protocol: Human Liver Microsomal Stability Assay
This protocol is designed as a self-validating system, incorporating essential controls to ensure the integrity of the data.
Materials & Reagents
-
Test System: Pooled Human Liver Microsomes (HLM), stored at -80°C.
-
Test Compounds: CMPD-X, Analog A, Analog B (10 mM stock solutions in DMSO).
-
Positive Controls: Testosterone (High Turnover), Verapamil (Moderate Turnover).
-
Buffer: 100 mM Potassium Phosphate Buffer, pH 7.4.
-
Cofactor Solution: NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).[22]
-
Stop Solution: Ice-cold Acetonitrile containing an internal standard (e.g., Tolbutamide) for LC-MS/MS analysis.
-
Hardware: 96-well incubation plate, thermal cycler or water bath set to 37°C, centrifuge, liquid handling system, LC-MS/MS instrument.
Experimental Workflow
The following diagram outlines the step-by-step workflow for the microsomal stability assay.
Caption: Workflow for the in vitro microsomal stability assay.
Step-by-Step Methodology
-
Preparation:
-
Thaw pooled HLM on ice. Dilute to a working concentration of 1 mg/mL in 100 mM potassium phosphate buffer. Keep on ice.
-
Prepare the test compound plate by diluting the 10 mM DMSO stocks to an intermediate concentration (e.g., 100 µM) in buffer. The final concentration of the test compound in the incubation will be 1 µM.
-
Causality Check: Keeping the test compound concentration low (1 µM) ensures that the enzyme kinetics are in the linear range (first-order kinetics), which is a prerequisite for accurately calculating the half-life.[22]
-
Pre-warm the buffer and NADPH regenerating solution to 37°C.
-
-
Incubation Setup:
-
In a 96-well incubation plate, add the diluted HLM solution.
-
Add the test compounds (CMPD-X, Analogs A & B) and positive controls to their respective wells.
-
Control Setup: Prepare parallel wells for each compound that will not receive the NADPH cofactor ("-NADPH" control). This is critical to assess for any non-CYP-mediated or chemical degradation.[23]
-
Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking to allow the system to equilibrate.
-
-
Reaction Initiation and Sampling:
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating solution to all wells (except the "-NADPH" controls). This moment is T=0 .
-
Immediately after adding NADPH, transfer an aliquot from each well into a corresponding well of the 96-well stop plate containing ice-cold acetonitrile with the internal standard. This is the T=0 sample .
-
Return the incubation plate to the 37°C incubator.
-
At subsequent time points (e.g., 5, 15, 30, and 60 minutes), remove aliquots from the incubation plate and transfer them to fresh wells in the stop plate.[22] The cold acetonitrile immediately precipitates the microsomal proteins, halting all enzymatic activity.[10]
-
-
Sample Processing and Analysis:
-
Once all time points are collected, seal and centrifuge the stop plate (e.g., at 4000 rpm for 10 minutes) to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new 96-well plate for analysis.
-
Analyze the samples using a validated LC-MS/MS method to quantify the peak area ratio of the parent compound relative to the internal standard.
-
Data Analysis and Interpretation
The goal of the analysis is to determine the rate of disappearance of the parent compound.
-
Calculate Percent Remaining: For each time point, calculate the percentage of the compound remaining relative to the T=0 sample.
-
% Remaining = (Peak Area Ratio at T=x / Peak Area Ratio at T=0) * 100
-
-
Determine the Elimination Rate Constant (k): Plot the natural logarithm (ln) of the % Remaining versus time. The slope of the resulting line is the negative elimination rate constant (-k).
-
Trustworthiness Check: The plot should yield a straight line (R² > 0.9) to confirm first-order elimination kinetics. A poor fit may indicate issues like enzyme saturation or compound instability.
-
-
Calculate Half-Life (t½):
-
t½ = 0.693 / k
-
-
Calculate Intrinsic Clearance (CLint):
-
CLint (µL/min/mg protein) = (0.693 / t½) / (mg/mL microsomal protein in incubation)[21]
-
Hypothetical Results
The following table summarizes the hypothetical data from our experiment, providing a clear comparison of CMPD-X and its analogs.
| Compound ID | Structural Moiety of Interest | Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) | Metabolic Stability Classification |
| CMPD-X | Phenyl Ring | 18 | 77.0 | High Clearance / Low Stability |
| Analog A | Fluoro-Phenyl Ring | 75 | 18.5 | Low Clearance / High Stability |
| Analog B | Morpholine Ring | >120 | <11.5 | Very Low Clearance / Very High Stability |
| Testosterone | Control | 12 | 115.5 | High Clearance (Control Pass) |
| Verapamil | Control | 40 | 34.7 | Moderate Clearance (Control Pass) |
This data is hypothetical and for illustrative purposes only.
Interpreting the Comparative Data
The results of our hypothetical experiment validate our medicinal chemistry strategy:
-
CMPD-X was rapidly metabolized, as indicated by its short half-life (18 min) and high intrinsic clearance (77.0 µL/min/mg).[24] This confirms the presence of a significant metabolic liability.
-
Analog A , with the fluorine atom blocking the site of metabolism, showed a dramatic improvement. Its half-life increased over 4-fold, and its intrinsic clearance was reduced by 76%. This strongly suggests that the targeted phenyl ring was indeed the primary site of metabolism.
-
Analog B , which replaced the entire phenyl ring with a morpholine scaffold, demonstrated the highest metabolic stability, with a half-life exceeding the duration of the experiment.[21] This indicates that the scaffold-hopping strategy was highly successful in eliminating the metabolic soft spot.
The positive controls, Testosterone and Verapamil, performed within their expected ranges, confirming the metabolic competency of the human liver microsomes used in the assay.[25] The "-NADPH" controls for all compounds showed >95% of the compound remaining after 60 minutes (data not shown), confirming that the observed degradation was enzyme-mediated.
Conclusion: From Data to Decision
The systematic evaluation of metabolic stability is not merely an academic exercise; it is a critical tool for risk mitigation in drug discovery.[2][4] By employing robust in vitro assays like the microsomal stability screen, researchers can generate clear, quantitative data to compare novel compounds with their analogs.
In our case study, both Analog A and Analog B represent significant improvements over the parent compound, CMPD-X. Analog B appears to be the most stable, but the final decision on which candidate to progress would depend on a holistic assessment of other properties, including target potency, selectivity, and potential off-target effects. This comparative metabolic data provides a vital piece of that puzzle, enabling an informed, evidence-based decision to advance the most promising molecules into further preclinical development.
References
- 1. What is the importance of metabolic stability in drug design? [synapse.patsnap.com]
- 2. Metabolic Stability and Metabolite Analysis of Drugs - Creative Diagnostics [qbd.creative-diagnostics.com]
- 3. longdom.org [longdom.org]
- 4. Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. bioivt.com [bioivt.com]
- 7. researchgate.net [researchgate.net]
- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 9. mttlab.eu [mttlab.eu]
- 10. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 11. bioivt.com [bioivt.com]
- 12. bioivt.com [bioivt.com]
- 13. optibrium.com [optibrium.com]
- 14. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 15. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 16. researchgate.net [researchgate.net]
- 17. Hepatocyte Stability Assay | Domainex [domainex.co.uk]
- 18. pharmafocusasia.com [pharmafocusasia.com]
- 19. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - US [thermofisher.com]
- 20. researchgate.net [researchgate.net]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 23. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. Interpretation of in Vitro Metabolic Stability Studies for Racemic Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Head-to-Head Comparison of In-Vitro Inhibitor Efficacy
For researchers, scientists, and drug development professionals, the rigorous in-vitro evaluation of small molecule inhibitors is a foundational step in the journey from a promising compound to a potential therapeutic. This guide provides an in-depth comparison of methodologies for assessing inhibitor efficacy, focusing on the principles, protocols, and data interpretation necessary for making informed decisions. We will delve into the causality behind experimental choices, ensuring that every protocol is a self-validating system.
The Core of In-Vitro Efficacy: Understanding Potency and Selectivity
The primary goal of in-vitro testing is to quantify two critical parameters of an inhibitor: potency and selectivity.
-
Potency refers to the amount of an inhibitor required to produce a specific biological effect. It is most commonly expressed as the Half-Maximal Inhibitory Concentration (IC50) , which is the concentration of an inhibitor that reduces a specific biological or biochemical function by 50%.[1][2][3] A lower IC50 value indicates a more potent inhibitor. Another important measure is the inhibition constant (Ki) , which represents the dissociation constant of the enzyme-inhibitor complex and is considered a more absolute measure of binding affinity.[1][2]
-
Selectivity describes an inhibitor's ability to act on a specific target with minimal effects on other, often related, targets.[1] An ideal inhibitor exhibits high potency for its intended target and significantly lower potency (a much higher IC50) for other targets. A common benchmark for a selective inhibitor is a 10 to 100-fold greater potency for its primary target compared to off-targets in biochemical assays.[1]
These parameters are typically first evaluated in biochemical assays , which use purified enzymes to measure direct target engagement, and then validated in cell-based assays , which provide a more physiologically relevant context by assessing the inhibitor's effects within a living cell.[4][5]
Visualizing the Scientific Approach
To effectively compare inhibitors, a logical workflow is essential. This process typically moves from direct, purified-component assays to more complex cellular systems.
Caption: A typical workflow for in-vitro inhibitor characterization.
Head-to-Head Comparison: Src Family Kinase Inhibitors
To illustrate a direct comparison, let's consider two hypothetical, yet representative, ATP-competitive Src Family Kinase (SFK) inhibitors: Inhibitor A and Inhibitor B .[6] SFKs are non-receptor tyrosine kinases that are crucial regulators of cellular processes like proliferation and migration and are often dysregulated in cancer.[6]
| Kinase Target | Inhibitor A IC50 (nM) | Inhibitor B IC50 (nM) |
| Src | 8 | 250 |
| Lck | 300 | 25 |
| Fyn | 150 | 180 |
| ABL | >10,000 | 800 |
Interpretation of Results:
-
Potency: Inhibitor A is significantly more potent against Src (IC50 = 8 nM) than Inhibitor B (IC50 = 250 nM). Conversely, Inhibitor B is more potent against Lck (IC50 = 25 nM) than Inhibitor A (IC50 = 300 nM).
-
Selectivity: Inhibitor A shows high selectivity for Src over other kinases listed, particularly ABL. Inhibitor B, while less potent against Src, demonstrates a preference for Lck. The choice between these inhibitors would depend on the specific research question. If the goal is to selectively inhibit Src, Inhibitor A is the superior choice. If the focus is on Lck, Inhibitor B would be preferred.
Authoritative Experimental Protocols
Accurate and reproducible data is contingent on meticulously executed protocols. The following are standard methodologies for the key assays discussed.
Biochemical Kinase Activity Assay (Luminescence-Based)
This protocol is adapted from luminescence-based kinase assays, such as ADP-Glo™, which quantify kinase activity by measuring the amount of ADP produced in the kinase reaction.[7][8]
Objective: To determine the IC50 of an inhibitor against a purified kinase.
Materials:
-
Recombinant kinase of interest
-
Kinase-specific substrate
-
ATP (at a concentration equal to the Km for the specific kinase to allow for accurate Ki calculation)[9]
-
Test inhibitors dissolved in DMSO
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)[7]
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 384-well plates
Protocol:
-
Compound Preparation: Create a 10-point, 1:3 serial dilution of the test inhibitor in DMSO. Prepare a "no inhibitor" control using only DMSO.[7]
-
Reaction Setup: In a 384-well plate, add 2.5 µL of the serially diluted inhibitor or DMSO control to each well.[7]
-
Enzyme Addition: Add 2.5 µL of the kinase to each well.
-
Pre-incubation: Incubate for 10 minutes at room temperature. This allows the inhibitor to bind to the kinase before the reaction starts.[10]
-
Reaction Initiation: Add 5 µL of a substrate/ATP mixture to each well to start the kinase reaction.
-
Reaction Incubation: Incubate the plate at 30°C for 60 minutes.[7]
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete any unused ATP. Incubate for 40 minutes at room temperature.[7]
-
Add 20 µL of Kinase Detection Reagent to each well. This converts the generated ADP back to ATP, which drives a luciferase reaction. Incubate for 30 minutes at room temperature.[7]
-
-
Data Acquisition: Measure the luminescent signal using a plate reader.
-
Data Analysis: Normalize the data to the "no inhibitor" control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell Viability Assay (MTT/MTS)
The MTT and MTS assays are colorimetric methods used to assess cell viability by measuring the metabolic activity of cells.[11] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium salt to a colored formazan product.[12][13]
Objective: To determine the effect of an inhibitor on the viability of a cell line.
Materials:
-
Target cell line (e.g., A431, a human epidermoid carcinoma cell line)[14]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test inhibitor dissolved in DMSO
-
MTT or MTS reagent
-
Solubilization solution (for MTT assay, e.g., DMSO)[11]
-
96-well clear tissue culture plates
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.[14][15]
-
Compound Treatment: Treat the cells with a serial dilution of the inhibitor. Include a vehicle-only (DMSO) control.
-
Incubation: Incubate the cells for a specified period (e.g., 48-72 hours).[16]
-
Reagent Addition:
-
For MTT: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.[11] After incubation, carefully remove the medium and add 100-200 µL of a solubilization solution (e.g., DMSO) to dissolve the crystals.[11][17]
-
For MTS: Add 20 µL of the combined MTS/PES reagent to each well and incubate for 1-4 hours at 37°C. The formazan product of MTS is water-soluble, eliminating the need for a solubilization step.[12][18]
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., ~570 nm for MTT, ~490 nm for MTS) using a microplate reader.[12][15]
-
Data Analysis: Normalize the absorbance values to the vehicle-treated control cells and plot cell viability against the logarithm of the inhibitor concentration to calculate the IC50 value.
Causality in Assay Choice: MTT vs. MTS The primary difference between the MTT and MTS assays lies in the solubility of the formazan product.[11] The insoluble formazan from the MTT assay requires an additional solubilization step, which can introduce potential errors such as incomplete dissolution or cell loss.[11] The MTS assay produces a water-soluble formazan, simplifying the protocol and potentially improving reproducibility.[12] The choice often depends on laboratory preference and the specific cell line, as some cells may be more sensitive to the solvents used in the MTT assay.
Visualizing a Targeted Signaling Pathway
Understanding the mechanism of action requires visualizing the pathway an inhibitor targets. Below is a generic representation of a kinase signaling cascade, a common target for inhibitors.
Caption: Inhibition of an upstream kinase blocks downstream signaling.
By integrating robust biochemical and cell-based assays with a clear understanding of the underlying biological pathways, researchers can confidently perform head-to-head comparisons of inhibitor efficacy. This systematic approach ensures the generation of reliable, reproducible data crucial for advancing drug discovery and fundamental research.
References
- 1. resources.biomol.com [resources.biomol.com]
- 2. courses.edx.org [courses.edx.org]
- 3. azurebiosystems.com [azurebiosystems.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. youtube.com [youtube.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. MTT assay overview | Abcam [abcam.com]
- 14. Complete Sample Protocol for Measuring IC50 of Inhibitor PD168393 in A431 Cells Responding to Epidermal Gro... [protocols.io]
- 15. creative-bioarray.com [creative-bioarray.com]
- 16. tandfonline.com [tandfonline.com]
- 17. clyte.tech [clyte.tech]
- 18. What are the similarities between MTT and MTS assays? | AAT Bioquest [aatbio.com]
A Senior Application Scientist's Guide to Validating Mechanism of Action with Kinetic Studies
For researchers, scientists, and drug development professionals, elucidating a drug's mechanism of action (MoA) is not merely an academic exercise; it is the bedrock upon which successful therapeutics are built. A definitive MoA provides the rationale for a drug's efficacy and safety profile, guiding optimization, predicting clinical outcomes, and satisfying regulatory scrutiny. While endpoint assays like IC50 values provide a snapshot of a compound's potency, they often conceal the dynamic interplay between a drug and its target. Kinetic studies, which measure the rates of association and dissociation, provide a motion picture of this interaction, offering profound insights into the true MoA.
This guide provides an in-depth comparison of key methodologies for kinetic analysis, grounded in field-proven insights. We will explore the causality behind experimental choices, detail self-validating protocols, and present a framework for selecting the optimal technique to robustly validate your compound's MoA.
Beyond Affinity: The Language of Kinetic Parameters
In drug discovery, compounds are often ranked by their equilibrium dissociation constant (K D) or IC50 value. These metrics, while useful, describe the steady-state and do not reveal how that equilibrium is achieved. Kinetic analysis dissects this process into two fundamental rate constants:
-
Association Rate Constant (k_on or k_a): This parameter measures how quickly a drug binds to its target. A faster k_on means the drug engages its target more rapidly at a given concentration.
-
Dissociation Rate Constant (k_off or k_d): This measures how quickly the drug-target complex breaks apart. A slower k_off indicates a more stable complex.
These two rates define the affinity (K_D = k_off / k_on) but also provide a deeper layer of information. For instance, two compounds can have the same K_D but achieve it through vastly different kinetics—one might bind and dissociate rapidly (fast k_on, fast k_off), while another binds slowly but forms a highly stable complex (slow k_on, very slow k_off). This difference has significant pharmacological implications.[1] The reciprocal of the dissociation rate (1/k_off) is known as the residence time , a critical parameter that often correlates more strongly with in vivo efficacy than affinity alone.[2] A long residence time means the drug remains engaged with its target for an extended period, potentially prolonging its therapeutic effect even after systemic clearance of the drug.[3]
Choosing the Right Kinetic Assay: A Comparative Guide
The selection of a kinetic assay is a critical decision driven by the nature of the target, the properties of the compound, and the specific questions being asked. Here, we compare four powerful techniques used to measure binding kinetics and thermodynamics.
| Feature | Surface Plasmon Resonance (SPR) | Biolayer Interferometry (BLI) | Isothermal Titration Calorimetry (ITC) | Stopped-Flow Spectroscopy |
| Primary Output | k_on, k_off, K_D | k_on, k_off, K_D | K_D, ΔH, ΔS, Stoichiometry (n) | Pre-steady-state rate constants |
| Principle | Mass change on a sensor surface alters the refractive index of reflected light.[4] | Change in optical thickness on a biosensor tip causes a wavelength shift in reflected light.[5] | Measures the heat released or absorbed during a binding event.[6] | Rapidly mixes reactants and measures spectroscopic changes (absorbance/fluorescence) over milliseconds.[7] |
| Label-Free? | Yes | Yes | Yes | Depends on reactants (natural chromophores/fluorophores can be used) |
| Throughput | Moderate to High | High (up to 96 samples in parallel)[8] | Low to Moderate | Low (typically sequential) |
| Sample Consumption | Low to Moderate | Low | High | Low |
| Sensitivity | Very High (ideal for small molecules)[9] | Moderate (less sensitive to small molecules and low-concentration samples)[9] | Moderate | High (dependent on signal change) |
| Strengths | High-quality kinetic data, high sensitivity, versatility for different interactions.[10] | High throughput, fluidics-free system is robust with crude samples (e.g., lysates).[8] | Gold standard for thermodynamics; measures in-solution without immobilization.[6][] | Measures very fast reactions, enabling resolution of individual steps in a catalytic cycle.[12] |
| Limitations | Microfluidics can clog; sensitive to bulk refractive index changes; requires immobilization.[13] | Lower sensitivity than SPR; less precise kinetic data for fast interactions.[9] | High sample consumption; low throughput; sensitive to buffer mismatch.[14] | Requires a spectroscopic signal change; not suitable for equilibrium measurements.[15] |
Workflow for a Typical Kinetic Validation Study
The following diagram illustrates a logical workflow from initial planning to final data interpretation when undertaking kinetic studies for MoA validation.
Caption: A generalized workflow for kinetic MoA validation.
Experimental Design and Protocol Validation
Scientific integrity hinges on robust, reproducible experimental design. For kinetic assays, this means meticulous planning and the incorporation of self-validating controls.
Protocol: Determining Protein-Small Molecule Kinetics via Surface Plasmon Resonance (SPR)
This protocol outlines the key steps for a multi-cycle kinetics experiment to determine the k_on, k_off, and K_D of a small molecule (analyte) binding to an immobilized protein (ligand).[16]
Objective: To obtain high-quality kinetic data for a protein-small molecule interaction.
Pillar of Trustworthiness: This protocol is a self-validating system through the use of a reference flow cell, buffer blanks, and systematic data checks.
Methodology:
-
Reagent Preparation:
-
Running Buffer: Prepare a sterile-filtered and degassed buffer (e.g., HBS-EP+). Crucially, the analyte must be dissolved in exactly the same buffer to minimize bulk refractive index artifacts.[14]
-
Ligand (Protein): Ensure the protein is highly pure (>95%) and monomeric. Dialyze extensively against the immobilization buffer (e.g., 10 mM Sodium Acetate, pH 5.0).
-
Analyte (Small Molecule): Prepare a high-concentration stock in 100% DMSO. Create a serial dilution series in running buffer, ensuring the final DMSO concentration is constant across all dilutions and is matched in the running buffer (typically ≤1%).
-
-
Ligand Immobilization (Amine Coupling):
-
Surface Activation: Inject a fresh mixture of EDC/NHS over both the active and reference flow cells to activate the carboxyl groups on the sensor chip.[17]
-
Ligand Injection: Inject the protein solution over the active flow cell only. The protein's primary amines will form covalent bonds with the activated surface. Aim for a low immobilization density (e.g., 100-200 RU) to minimize mass transport limitations.[18]
-
Deactivation: Inject ethanolamine-HCl over both flow cells to quench any remaining reactive esters. This step is critical to prevent non-specific binding.[17]
-
Causality Check: Amine coupling is a standard, robust method. The use of a reference flow cell (activated and deactivated but with no ligand) is the most important control; subtracting the reference signal from the active signal corrects for non-specific binding and bulk refractive index changes.[19]
-
-
Kinetic Analysis (Multi-Cycle Kinetics):
-
System Priming: Ensure the system is fully equilibrated with running buffer.
-
Analyte Injections: Perform injections in order of increasing concentration. Each cycle consists of:
-
Baseline: Flow running buffer to establish a stable baseline.
-
Association: Inject one concentration of the analyte for a defined period (e.g., 120 seconds).
-
Dissociation: Switch back to running buffer and monitor signal decay (e.g., 300 seconds).
-
Regeneration: Inject a pulse of a harsh solution (e.g., low pH glycine) to remove all bound analyte, returning the signal to baseline.
-
-
Controls: Include several "buffer blank" injections (running buffer with matched DMSO) throughout the run. These are used for double referencing, which subtracts both the reference cell signal and the average signal from the blank injections, yielding the highest quality data.[18]
-
-
Data Analysis:
-
Reference Subtraction: For each cycle, subtract the signal from the reference flow cell from the active flow cell.
-
Blank Subtraction (Double Referencing): Subtract the averaged buffer blank sensorgrams from the analyte sensorgrams.
-
Model Fitting: Globally fit the processed sensorgrams from all analyte concentrations to a kinetic model. Start with the simplest model, such as 1:1 Langmuir binding.[19] The software will calculate the best-fit values for k_on, k_off, and the resulting K_D.
-
Fit Validation: A good fit is characterized by a random distribution of residuals around the baseline and a low Chi-squared value. Visual inspection is paramount.[18]
-
Case Study: Differentiating Enzyme Inhibition Modalities
Kinetic studies are indispensable for correctly classifying enzyme inhibitors, a critical step in MoA validation.[20] The three primary reversible inhibition models—competitive, non-competitive, and uncompetitive—produce distinct signatures in kinetic assays. These can be visualized using a Lineweaver-Burk plot (a double reciprocal plot of 1/velocity vs. 1/[Substrate]).[21] While non-linear regression is now standard for parameter calculation, these plots remain an excellent diagnostic tool.[22]
-
Competitive Inhibition: The inhibitor binds only to the free enzyme's active site, directly competing with the substrate.[23]
-
Non-competitive Inhibition: The inhibitor binds to an allosteric site on the enzyme, distinct from the active site. It can bind to either the free enzyme or the enzyme-substrate complex.[23]
-
Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate (ES) complex.[23]
-
Kinetic Signature: Both V_max and K_m decrease proportionally. By binding to the ES complex, the inhibitor sequesters it, driving the equilibrium toward ES formation (lower apparent K_m) but preventing product formation (lower V_max).
-
Lineweaver-Burk Plot: Lines are parallel.[2]
-
Diagram of Enzyme Inhibition Models
References
- 1. Use of Bio-Layer Interferometry (BLI) to measure binding affinities of SNAREs and phosphoinositides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Khan Academy [khanacademy.org]
- 3. Surface Plasmon Resonance for Drug Discovery and Biomolecular Interaction Studies - Creative Proteomics [iaanalysis.com]
- 4. portlandpress.com [portlandpress.com]
- 5. Bio-Layer Interferometry (BLI) - Creative Proteomics [creative-proteomics.com]
- 6. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis | Malvern Panalytical [malvernpanalytical.com]
- 7. Stopped-flow - Wikipedia [en.wikipedia.org]
- 8. BLI vs. SPR: Choosing the Ideal Method for Analyzing Biomolecular Interactions - Sartorius Croatia [sartorius.hr]
- 9. Surface Plasmon Resonance (SPR) vs Biolayer Interferometry (BLI) Which is Better - Creative Proteomics [iaanalysis.com]
- 10. xantec.com [xantec.com]
- 12. Investigate enzymatic mechanisms using stopped-flow [photophysics.com]
- 13. Bio-layer Interferometry for Measuring Kinetics of Protein-protein Interactions and Allosteric Ligand Effects [jove.com]
- 14. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 15. Fast Kinetics of Reactions and Conformational Changes | SIP - Shared Instruments Pool in the Department of Biochemistry, CU Boulder | University of Colorado Boulder [colorado.edu]
- 16. Characterization of Small Molecule-Protein Interactions Using SPR Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Kinetic characterization of protein-ligand binding by surface plasmon resonance (SPR) [vlabs.iitkgp.ac.in]
- 18. Kinetic models [sprpages.nl]
- 19. bioradiations.com [bioradiations.com]
- 20. bellbrooklabs.com [bellbrooklabs.com]
- 21. microbenotes.com [microbenotes.com]
- 22. Lineweaver–Burk plot - Wikipedia [en.wikipedia.org]
- 23. jackwestin.com [jackwestin.com]
- 24. knyamed.com [knyamed.com]
- 25. medschoolcoach.com [medschoolcoach.com]
A Senior Application Scientist's Guide to Benchmarking the Purity of Commercially Available Cyclopropyl(3-pyridinyl)methanone
For researchers, scientists, and drug development professionals, the integrity of a chemical reagent is the bedrock upon which reliable and reproducible results are built. Cyclopropyl(3-pyridinyl)methanone (CAS No. 24966-13-0) is a key building block in medicinal chemistry, valued for the unique conformational rigidity and metabolic stability imparted by its cyclopropyl group and the versatile chemical handle of its pyridine ring.[1][2] However, the synthetic routes used to produce this intermediate can introduce a variety of impurities, including unreacted starting materials, by-products, and residual solvents.[3][4] The presence of these impurities, even at trace levels, can significantly impact the outcomes of biological assays and synthetic reactions.
This guide provides an in-depth, multi-platform strategy for rigorously benchmarking the purity of commercially available this compound. We will move beyond simple chromatographic peak area percentages to build a comprehensive and trustworthy purity profile using an orthogonal analytical approach. As some commercial suppliers explicitly state that the buyer assumes all responsibility for confirming product purity, such independent verification is not just good practice—it is a scientific necessity.
The Orthogonal Analytical Philosophy
No single analytical technique can provide a complete picture of a compound's purity. A robust assessment relies on using multiple, independent (orthogonal) methods that measure different physicochemical properties.[5][6] This guide details a tripartite strategy employing:
-
High-Performance Liquid Chromatography (HPLC-UV): The industry standard for quantifying non-volatile organic impurities.[6]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Essential for detecting volatile and semi-volatile impurities, such as residual starting materials or solvents.[7]
-
Quantitative ¹H Nuclear Magnetic Resonance (qNMR): A primary ratio method that provides an absolute measure of purity by mass, independent of chromatographic response factors.[8][9][10]
High-Performance Liquid Chromatography (HPLC-UV): The Workhorse of Purity Analysis
Expertise & Experience: The "Why"
Reverse-phase HPLC is the primary method for purity assessment because it excels at separating the target compound from less volatile, more polar, or higher molecular weight impurities that are common in organic synthesis. We utilize a C18 column, as its nonpolar stationary phase provides excellent retention and resolution for aromatic compounds like this compound. UV detection is selected due to the strong absorbance of the pyridine and carbonyl chromophores, offering high sensitivity.[11]
Trustworthiness: Self-Validating Protocol
This protocol includes a system suitability check to ensure the chromatographic system is performing correctly before sample analysis. The use of a gradient elution ensures that both early- and late-eluting impurities are captured within a reasonable runtime.
Experimental Protocol: HPLC-UV
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Rationale: A buffered aqueous-organic mobile phase is standard for reverse-phase chromatography of basic compounds like pyridines, ensuring good peak shape.
-
-
Standard and Sample Preparation:
-
Prepare a 1.0 mg/mL stock solution of each vendor's sample in 50:50 Acetonitrile:Water.
-
Dilute this stock to create a working solution of 0.1 mg/mL.
-
Rationale: This concentration is typically well within the linear range of a UV detector and avoids column overloading.
-
-
Instrumental Conditions:
-
Column: C18, 2.1 x 100 mm, 1.8 µm particle size.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
UV Detection: 254 nm.
-
Gradient Program:
-
0-1 min: 5% B
-
1-8 min: 5% to 95% B
-
8-10 min: 95% B
-
10.1-12 min: 5% B (re-equilibration)
-
-
-
Data Analysis:
-
Integrate all peaks with a signal-to-noise ratio > 3.
-
Calculate purity based on the area percent of the main peak relative to the total area of all integrated peaks.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Profiling Volatile Impurities
Expertise & Experience: The "Why"
GC-MS is the ideal complementary technique to HPLC for this analysis. It is highly sensitive to volatile and semi-volatile impurities that might be present from the synthesis, such as residual 3-cyanopyridine or other low-boiling point starting materials.[1] The mass spectrometer provides definitive identification of these impurities, which can offer clues about the synthetic route used by the manufacturer.
Trustworthiness: Self-Validating Protocol
The protocol employs a standard, non-polar column (DB-5ms or equivalent) that is robust and provides excellent separation for a wide range of analytes. The temperature program is designed to separate volatile solvents from the slightly later-eluting starting materials and the main product peak.
Experimental Protocol: GC-MS
-
Sample Preparation:
-
Prepare a 1.0 mg/mL solution of each vendor's sample in Dichloromethane.
-
Rationale: Dichloromethane is a volatile solvent that elutes very early in the chromatogram, preventing interference with analytes of interest.
-
-
Instrumental Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet: Split mode (50:1), 250 °C.
-
Injection Volume: 1 µL.
-
Oven Program:
-
Initial: 60 °C, hold for 2 min.
-
Ramp: 20 °C/min to 280 °C.
-
Hold: 5 min at 280 °C.
-
-
MS Detector: Electron Ionization (EI) at 70 eV. Scan range 40-450 m/z.
-
-
Data Analysis:
-
Calculate purity based on the area percent of the main peak.
-
Perform library searches (e.g., NIST) on any impurity peaks to tentatively identify them.
-
Quantitative ¹H NMR (qNMR): For Absolute Purity Determination
Expertise & Experience: The "Why"
Unlike chromatographic methods that rely on response factors (which can vary between compounds), qNMR provides a direct, absolute measure of purity (w/w %).[5] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal. By comparing the integral of a known proton signal from the analyte to the integral of a signal from a certified internal standard of known mass and purity, we can calculate the absolute purity of the analyte.[8][10]
Trustworthiness: Self-Validating Protocol
The choice of internal standard is critical. Maleic anhydride is an excellent choice here: it is highly pure, non-hygroscopic, has a simple spectrum with a sharp singlet that does not overlap with the analyte signals, and is soluble in common NMR solvents. The long relaxation delay (D1) ensures complete T1 relaxation for all protons, a prerequisite for accurate quantification.
Experimental Protocol: qNMR
-
Internal Standard (IS) and Sample Preparation:
-
Accurately weigh ~20 mg of the this compound sample into a vial.
-
Accurately weigh ~10 mg of a certified Maleic Anhydride internal standard into the same vial.
-
Dissolve the mixture in ~0.75 mL of DMSO-d₆.
-
Rationale: DMSO-d₆ is used to solubilize both the analyte and the standard, and its residual peaks do not interfere with the signals of interest.
-
-
NMR Data Acquisition:
-
Spectrometer: 400 MHz or higher.
-
Key Parameters:
-
Pulse Program: Standard 30° or 90° pulse.
-
Relaxation Delay (D1): 30 seconds. (Crucial for quantification).
-
Number of Scans: 16 or more for good signal-to-noise.
-
-
-
Data Processing and Calculation:
-
Carefully phase and baseline correct the spectrum.
-
Integrate the well-resolved singlet from Maleic Anhydride (around 7.1 ppm) and a non-overlapping proton signal from the analyte (e.g., one of the aromatic protons).
-
Calculate the purity using the following formula[5]: Purity_analyte (%) = (Int_analyte / N_analyte) * (N_IS / Int_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS Where:
-
Int: Integral value
-
N: Number of protons for the integrated signal
-
MW: Molecular Weight (Analyte: 147.17 g/mol ; IS: 98.06 g/mol )
-
m: Mass
-
P: Purity of the standard (typically >99.5%)
-
-
Results: A Comparative Analysis
The following table presents hypothetical data from three fictional commercial suppliers to illustrate how this orthogonal approach provides a clear picture of product quality.
| Parameter | Vendor Alpha | Vendor Beta | Vendor Gamma |
| Appearance | White Crystalline Solid | Off-White Powder | Tan Solid |
| Purity by HPLC (Area %) | 99.8% | 97.5% (one impurity at 2.1%) | 99.1% |
| Purity by GC-MS (Area %) | >99.9% | 99.7% | 98.2% (impurity identified as 3-cyanopyridine) |
| Purity by qNMR (w/w %) | 99.5% | 96.9% | 97.8% |
| Overall Assessment | Excellent. High purity confirmed across all orthogonal methods. | Fair. Contains a significant non-volatile impurity. Not suitable for sensitive applications without purification. | Poor. Contains residual starting material, indicating incomplete reaction or poor purification. |
Interpreting the Data: Connecting Impurities to Synthesis
The discrepancies between the methods are highly informative:
-
Vendor Beta's sample shows a significant impurity by HPLC and qNMR, but not by GC-MS. This strongly suggests the impurity is non-volatile and likely a by-product of the synthesis, such as a dimer or over-addition product from a Grignard reaction.
-
Vendor Gamma's sample contains 3-cyanopyridine, a known starting material for one of the common synthetic routes.[1] This points to an inefficient or incomplete reaction followed by inadequate purification by the manufacturer.
Conclusion and Recommendations
Benchmarking the purity of critical reagents like this compound is an essential step in ensuring the validity and reproducibility of scientific research. This guide demonstrates that a multi-pronged analytical strategy is not redundant but necessary for building a complete and trustworthy purity profile.
-
HPLC-UV provides the foundational purity assessment for non-volatile compounds.
-
GC-MS is crucial for identifying volatile starting materials and solvents that could interfere with subsequent reactions.
-
qNMR serves as the ultimate arbiter, delivering an absolute purity value that validates the chromatographic findings.
When selecting a commercial source, researchers should not rely solely on the Certificate of Analysis. The data presented here clearly shows that significant variations in quality can exist between suppliers. A rigorous, in-house verification using an orthogonal approach is the most effective way to qualify a new lot or vendor, safeguarding your research from the confounding effects of chemical impurities.
References
- 1. benchchem.com [benchchem.com]
- 2. CAS 24966-13-0: cyclopropyl(pyridin-3-yl)methanone [cymitquimica.com]
- 3. pharmafocusasia.com [pharmafocusasia.com]
- 4. Pharmaceutical Impurity Testing and Identification [intertek.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 7. iiste.org [iiste.org]
- 8. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Evaluation of chemical purity using quantitative 1H-nuclear magnetic resonance | NIST [nist.gov]
- 11. iptsalipur.org [iptsalipur.org]
The Reproducibility Crucible: A Guide to Assessing Published Synthesis Methods
For researchers, scientists, and professionals in drug development, the ability to reliably reproduce a published chemical synthesis is the bedrock of scientific progress. Yet, the path from a published procedure to a successfully replicated experiment is often fraught with unforeseen challenges. A recent Nature survey starkly illustrated this "reproducibility crisis," revealing that chemistry researchers reported the most difficulty in replicating both their own and others' work[1][2]. This guide provides a framework for critically evaluating and comparing published synthetic methods, moving beyond a simple recitation of steps to a deeper understanding of the nuanced factors that govern success. Our focus is not merely on following a recipe, but on developing the expertise to troubleshoot, adapt, and ultimately validate a synthesis for your specific research needs.
The Anatomy of a Reproducible Synthesis: More Than Just Reagents and Ratios
True reproducibility extends far beyond a simple list of reagents and reaction times. It encompasses a holistic understanding of the entire experimental workflow, from the quality of the starting materials to the subtleties of the workup procedure. Irreproducibility can stem from various sources, including the deliberate falsification of data, the publication of incorrect information, or simply that the results are difficult to replicate[3]. This guide will dissect the critical elements that underpin a robust and transferable synthetic method.
Critical Factors Influencing Reproducibility
A successful synthesis is a symphony of precisely controlled variables. A deviation in any one of these can lead to drastically different outcomes. Key parameters to consider include:
-
Starting Material Purity and Provenance: The purity of starting materials is a cornerstone of reproducible research[4][5]. Impurities can act as catalysts, inhibitors, or competing substrates, leading to unexpected side reactions and diminished yields. It is crucial to not only use high-purity reagents but also to document their source, as different suppliers may have varying impurity profiles[1]. For instance, a seemingly innocuous impurity in a solvent can have a profound impact on a sensitive catalytic reaction.
-
Reaction Conditions: Precise control over reaction parameters is paramount. This includes not only temperature and time but also factors like the stirring rate and even the shape of the reaction vessel, which can influence reaction kinetics and lead to unpredictable results[6]. The method of heating and cooling, the atmosphere (e.g., inert gas), and the rate of reagent addition can all be critical, yet are often inadequately described in published literature.
-
Workup and Purification: The isolation and purification of the desired product is a frequent source of variability. Vague instructions such as "washed with brine" or "purified by column chromatography" are insufficient. The volume and concentration of washing solutions, the type and amount of stationary phase for chromatography, and the solvent gradient used are all critical details that must be meticulously documented and followed.
-
Analytical Characterization: Comprehensive and accurately reported analytical data is the ultimate arbiter of a successful synthesis. Journals are increasingly requiring detailed characterization data, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm the identity and purity of a new compound[7].
Comparative Analysis in Action: A Tale of Two Syntheses
To illustrate the practical application of these principles, let's consider a hypothetical comparison of two published methods for the synthesis of a common pharmaceutical intermediate, "Compound X."
Method A: Published in a high-impact journal, this method reports a high yield and short reaction time. However, the experimental section is concise, omitting many of the nuanced details discussed above.
Method B: Published in a specialized organic synthesis journal, this method reports a slightly lower yield but provides an exceptionally detailed experimental protocol, including information on reagent purification, specific stirring rates, and a step-by-step guide to the chromatographic purification. The journal Organic Syntheses is a prime example of a publication that champions this level of detail, with every experiment being independently verified before publication[2][8][9].
Experimental Protocol: Attempted Replication of Method A
The following protocol is an attempt to replicate the synthesis of Compound X based on the limited information provided in the publication for Method A.
Step 1: Reaction Setup
-
To a solution of Starting Material 1 (1.0 eq) in "anhydrous solvent" (volume specified) was added Starting Material 2 (1.2 eq).
-
The reaction was "stirred at room temperature" for the "specified time."
Step 2: Workup and Purification
-
The reaction mixture was "quenched with water" and "extracted with an organic solvent."
-
The organic layers were "combined, dried, and concentrated."
-
The crude product was "purified by column chromatography" to afford Compound X.
Experimental Protocol: Replication of Method B
The detailed protocol from Method B allows for a much more faithful replication.
Step 1: Reagent Preparation and Reaction Setup
-
Starting Material 1 (source and purity specified) was recrystallized from a specified solvent system.
-
The reaction solvent was freshly distilled from a drying agent.
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and thermometer was added Starting Material 1 (1.0 eq) and the anhydrous solvent (precise volume).
-
The solution was cooled to 0 °C in an ice bath.
-
A solution of Starting Material 2 (1.2 eq) in the same anhydrous solvent was added dropwise over 15 minutes, maintaining the internal temperature below 5 °C.
-
The reaction was stirred at 0 °C for 1 hour and then allowed to warm to room temperature (20-22 °C) and stirred for an additional 3 hours.
Step 2: Detailed Workup and Purification
-
The reaction was quenched by the slow addition of saturated aqueous ammonium chloride solution (specific volume) at 0 °C.
-
The layers were separated, and the aqueous layer was extracted with ethyl acetate (3 x specified volume).
-
The combined organic layers were washed with brine (specified volume), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product was purified by flash column chromatography on silica gel (specific mesh size and manufacturer), eluting with a specified solvent gradient (e.g., 10% to 20% ethyl acetate in hexanes). Fractions were analyzed by TLC, and those containing the pure product were combined and concentrated to yield Compound X.
Quantitative Data Summary
| Parameter | Method A (Attempted Replication) | Method B (Replicated) |
| Reported Yield | 95% | 88% |
| Achieved Yield | 45-60% (highly variable) | 85-89% |
| Purity (by qNMR) | 80-90% | >99% |
| Reaction Time | 2 hours | 4 hours |
| Reproducibility | Poor | Excellent |
The results clearly demonstrate that while Method A appeared superior on paper, the lack of experimental detail led to poor reproducibility[10]. In contrast, the meticulous protocol of Method B, though reporting a slightly lower yield, proved to be far more robust and reliable.
Visualizing the Path to Reproducibility
To further clarify the process of assessing a published synthesis, the following workflow diagrams illustrate the key decision points and experimental stages.
References
- 1. Can Reproducibility in Chemical Research be Fixed? - Enago Academy [enago.com]
- 2. Taking on chemistry's reproducibility problem | News | Chemistry World [chemistryworld.com]
- 3. Reproducibility in Chemical Research - ChemistryViews [chemistryviews.org]
- 4. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. moravek.com [moravek.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. ACS Research Data Guidelines [researcher-resources.acs.org]
- 8. dspace.mit.edu [dspace.mit.edu]
- 9. orgsyn.org [orgsyn.org]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
A Guide to the Safe and Compliant Disposal of Cyclopropyl(3-pyridinyl)methanone
As researchers and developers, our commitment to innovation is matched by our responsibility to ensure safety and environmental stewardship. The handling of specialized chemical reagents like Cyclopropyl(3-pyridinyl)methanone (CAS No. 24966-13-0) demands not only precision in its application but also diligence in its disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, grounded in established safety principles and regulatory compliance. The procedures outlined here are designed to protect laboratory personnel, the wider community, and the environment.
Compound Identification and Hazard Assessment
Before initiating any disposal procedure, a thorough understanding of the compound's properties and associated hazards is paramount. This foundational knowledge informs every subsequent step of the handling and disposal process.
This compound is a solid organic compound featuring a cyclopropyl group and a pyridine ring linked by a ketone.[1][2] Its pyridine moiety, a nitrogen-containing heterocycle, is a key determinant of its chemical properties and hazard profile.
Table 1: Key Properties and Identifiers
| Property | Value | Source |
|---|---|---|
| Chemical Formula | C₉H₉NO | [1][3] |
| Molecular Weight | 147.17 g/mol | [1] |
| CAS Number | 24966-13-0 | [1][3] |
| Appearance | Solid | [1] |
| Hazard Class | Acute Toxicity 3 (Oral) | |
| GHS Pictogram | GHS06 (Skull and Crossbones) | |
| Signal Word | Danger | |
| Hazard Statement | H301: Toxic if swallowed |
| Water Hazard Class | WGK 3 (severe hazard to water) | |
The primary hazard associated with this compound is its acute oral toxicity. Furthermore, its classification as WGK 3 indicates that it poses a severe threat to aquatic environments, making containment and prevention of release into sewer systems or waterways a critical priority.[4] The pyridine component of the molecule is significant, as pyridine and its derivatives are often subject to specific hazardous waste regulations.[5][6]
Personnel Safety and Spill Management
Immediate safety protocols are crucial, especially when dealing with unplanned events like spills. Proper personal protective equipment (PPE) is the first line of defense.
Required Personal Protective Equipment (PPE):
-
Gloves: Wear chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Use safety glasses with side shields or chemical splash goggles. A face shield may be required for larger quantities.
-
Lab Coat: A standard laboratory coat is mandatory to protect against skin contact.
Spill Cleanup Protocol
In the event of a spill, immediate and correct action is required to mitigate exposure and prevent environmental contamination.
-
Alert and Isolate: Immediately alert personnel in the vicinity. Restrict access to the spill area.
-
Don PPE: Ensure you are wearing the appropriate PPE before approaching the spill.
-
Containment:
-
For Solid Spills: Gently sweep or scoop the solid material, taking care to avoid creating airborne dust.
-
For Spills in Solution: Cover the spill with an inert absorbent material such as vermiculite, sand, or chemical sorbent pads.[7]
-
-
Collection: Carefully collect the spilled material or the absorbent material containing the spill. Place it into a robust, sealable container specifically designated for hazardous chemical waste.[4][7]
-
Labeling: Immediately label the container with "Hazardous Waste," the full chemical name "this compound," its CAS number (24966-13-0), and the appropriate hazard pictogram (GHS06).
-
Decontamination: Clean the spill area with a suitable solvent or detergent and water, collecting the cleaning materials as hazardous waste.
-
Final Disposal: The sealed container should be moved to your institution's designated hazardous waste satellite accumulation area for pickup by a licensed disposal vendor.
-
Personal Hygiene: Wash hands thoroughly with soap and water after the cleanup is complete.[8]
Step-by-Step Disposal Protocol for Waste Material
This protocol applies to unused, surplus, or contaminated this compound. The guiding principle is that this chemical must be treated as hazardous waste from cradle to grave. Under no circumstances should it be disposed of in standard trash or down the drain. [4]
Step 1: Waste Segregation Designate a specific waste stream for this compound. It should be classified as a non-halogenated, nitrogen-containing organic solid waste. Avoid mixing it with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
Step 2: Containerization Use only approved hazardous waste containers that are in good condition, compatible with the chemical, and have a secure, tight-fitting lid.
Step 3: Labeling Proper labeling is a legal requirement and critical for safety. The waste container label must clearly display:
-
The words "Hazardous Waste"
-
Chemical Name: this compound
-
CAS Number: 24966-13-0
-
Hazard Information: "Toxic" and the GHS06 pictogram (Skull and Crossbones).
Step 4: Accumulation and Storage Store the sealed and labeled waste container in a designated satellite accumulation area. This area should be:
-
Secure and under the control of laboratory personnel.
-
Away from heat sources and incompatible materials.[9]
Step 5: Final Disposal The universally accepted and most environmentally sound method for the final disposal of toxic organic compounds like this is high-temperature incineration .[10] This process must be carried out by a licensed and certified hazardous waste management company. Your institution's EHS office will coordinate the pickup and transport of the waste to such a facility. Incineration ensures the complete thermal destruction of the molecule, preventing its release into the environment.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper handling and disposal of this compound.
Caption: Decision workflow for handling and disposal of this compound.
Regulatory Context
In the United States, the disposal of hazardous chemical waste is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). While this compound itself may not be explicitly listed by name, its parent heterocycle, pyridine, is listed as a hazardous waste (EPA waste code U196).[6] This strongly implies that its derivatives should be handled with the same level of caution. Always operate in accordance with the specific guidelines provided by your institution's EHS department, as they will be tailored to comply with all federal, state, and local regulations.
By adhering to these procedures, you contribute to a culture of safety and responsibility, ensuring that our scientific pursuits do not come at the cost of environmental health.
References
- 1. This compound | 24966-13-0 | Benchchem [benchchem.com]
- 2. CAS 24966-13-0: cyclopropyl(pyridin-3-yl)methanone [cymitquimica.com]
- 3. appchemical.com [appchemical.com]
- 4. fishersci.com [fishersci.com]
- 5. TABLE 7-1, Regulations and Guidelines Applicable to Pyridine - Toxicological Profile for Pyridine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. dhs.gov [dhs.gov]
- 9. fishersci.com [fishersci.com]
- 10. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
Comprehensive Safety Guide: Personal Protective Equipment for Handling Cyclopropyl(3-pyridinyl)methanone
This guide provides essential, field-proven safety protocols for researchers, scientists, and drug development professionals handling Cyclopropyl(3-pyridinyl)methanone (CAS No. 24966-13-0). Our focus extends beyond mere compliance, aiming to instill a deep understanding of the "why" behind each safety measure. By grounding our recommendations in authoritative data and practical experience, we empower you to work safely and effectively.
Core Hazard Assessment: Understanding the Risk Profile
This compound is classified under the Globally Harmonized System (GHS) with the pictogram GHS06, a skull and crossbones, indicating acute toxicity. The primary, officially designated hazard is:
-
H301: Toxic if swallowed.
This classification, "Acute Toxicity 3 (Oral)," signifies that a small quantity of the substance can be highly toxic if ingested. While oral ingestion is the primary documented hazard, sound laboratory practice dictates that inhalation of fine particulates and skin contact should also be considered potential routes of exposure.[1] Therefore, all personal protective equipment (PPE) and handling protocols are designed to create a comprehensive barrier against these exposure routes.
The precautionary statement P301 + P310, "IF SWALLOWED: Immediately call a POISON CENTER or doctor," underscores the seriousness of this hazard and the need for immediate medical intervention in case of accidental ingestion.
The Primary Defense: Engineering Controls
Before any discussion of PPE, it is critical to emphasize that the most effective safety measure is the use of proper engineering controls.
-
Chemical Fume Hood: All handling of this compound, especially when dealing with the solid powder or preparing solutions, must be conducted within a certified chemical fume hood.[2] This is your primary defense against inhaling aerosolized particles or vapors.
-
Ventilation: Ensure the laboratory is well-ventilated to maintain a safe ambient environment.[3][4]
The Essential PPE Ensemble: A Multi-Layered Defense
The following PPE is mandatory when handling this compound. The selection is based on its chemical class (a ketone) and its specific toxicity profile.
Hand Protection: The Critical Barrier
As a ketone, standard nitrile gloves may not provide sufficient protection against prolonged exposure or a significant splash. The choice of glove material is paramount.
-
Primary Recommendation: Butyl Rubber Gloves. Butyl gloves offer superior, documented resistance to ketones and esters.[5][6] They should be considered the primary glove for any task involving direct handling or a high risk of contact.
-
Double-Gloving Strategy: For enhanced safety and dexterity, a double-gloving approach is highly recommended.[5]
-
Inner Glove: A standard nitrile examination glove.
-
Outer Glove: A butyl rubber glove or a specialty ketone-resistant glove (e.g., PVA, "Ketochem").[7][8][9]
-
Rationale: This system provides robust chemical protection from the outer glove while the inner glove protects against contamination during the doffing (removal) process.
-
-
Important Note on PVA Gloves: While highly resistant to ketones, Polyvinyl Alcohol (PVA) gloves degrade rapidly upon contact with water.[7] They are not suitable for use with aqueous solutions.
Eye and Face Protection
-
Safety Glasses: At a minimum, ANSI Z87.1-compliant safety glasses with side shields are required for any work in the laboratory where the chemical is present.
-
Chemical Splash Goggles: When preparing solutions, performing transfers, or any activity with a splash hazard, chemical splash goggles that form a seal around the eyes are mandatory.
-
Face Shield: For operations involving larger quantities (>10g) or a significant risk of splashing, a full-face shield should be worn over chemical splash goggles.
Body Protection
-
Laboratory Coat: A flame-resistant lab coat is the minimum requirement. Ensure it is fully buttoned.
-
Chemical-Resistant Apron: When handling solutions or quantities greater than a few grams, a chemically resistant apron should be worn over the lab coat to protect against splashes.
Respiratory Protection
When used inside a certified chemical fume hood, specific respiratory protection is not typically required. However, in the event of an emergency, such as a large spill outside of containment:
-
Respirator: A NIOSH-approved air-purifying respirator with organic vapor cartridges and a P100 particulate filter is necessary. All personnel requiring respirator use must be part of a formal respiratory protection program with proper fit-testing and training.
Task-Specific PPE Requirements
The level of PPE should correspond to the specific task and associated risks.
| Task | Risk Assessment | Minimum Required PPE Ensemble |
| Weighing Solid (<1g) | Low risk of splash, moderate risk of aerosolization. | Chemical Fume Hood, Lab Coat, Safety Glasses with Side Shields, Double Gloves (Inner: Nitrile, Outer: Butyl/Ketone-Resistant) |
| Preparing Solutions | High risk of splash and direct contact. | Chemical Fume Hood, Lab Coat, Chemical-Resistant Apron, Chemical Splash Goggles, Double Gloves (Inner: Nitrile, Outer: Butyl/Ketone-Resistant) |
| Running Reactions / Transfers | High risk of splash, potential for elevated temperatures. | Chemical Fume Hood, Lab Coat, Chemical-Resistant Apron, Face Shield over Goggles, Double Gloves (Inner: Nitrile, Outer: Butyl/Ketone-Resistant) |
| Small Spill Cleanup (<1g) | High risk of direct contact and inhalation. | Lab Coat, Goggles, NIOSH-Approved Respirator (if outside fume hood), Double Gloves (Inner: Nitrile, Outer: Butyl/Ketone-Resistant) |
Procedural Discipline: Donning, Doffing, and Disposal
Proper procedure is as important as the equipment itself. Contamination often occurs during the removal of PPE.
Step-by-Step Donning Protocol
-
Don lab coat and fasten it completely.
-
Don inner nitrile gloves.
-
Don eye and face protection (safety glasses, goggles, or face shield).
-
Don outer butyl or ketone-resistant gloves, ensuring the cuffs go over the sleeves of the lab coat.
Step-by-Step Doffing Protocol (to minimize cross-contamination)
-
Remove outer gloves. Peel them off without touching the outside surface with your bare skin.
-
Remove face shield and/or goggles from the back.
-
Remove lab coat, turning it inside out as you remove it.
-
Remove inner nitrile gloves.
-
Wash hands thoroughly with soap and water immediately.[4][10]
Disposal Plan
-
Solid Waste: All disposable PPE (gloves, wipes, weigh boats) and contaminated materials must be collected in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Unused solutions and rinsate from cleaning glassware must be collected in a labeled, sealed hazardous liquid waste container.
-
Do not under any circumstances dispose of this chemical or its contaminated materials down the drain or in regular trash. [2] Follow all institutional and local regulations for hazardous waste disposal.
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate PPE when working with this compound.
Caption: Decision workflow for selecting task-appropriate PPE.
References
- 1. CAS 24966-13-0: cyclopropyl(pyridin-3-yl)methanone [cymitquimica.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
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- 5. shop.dqeready.com [shop.dqeready.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
